1,3-Diphenyl-4,5-dihydro-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-diphenyl-3,4-dihydropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-3-7-13(8-4-1)15-11-12-17(16-15)14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCZPVMIHLKVLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50307031 | |
| Record name | 1,3-Diphenyl-4,5-dihydro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50307031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24806326 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2538-52-5 | |
| Record name | 1,3-Diphenyl-2-pyrazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2538-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diphenyl-2-pyrazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002538525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Diphenyl-2-pyrazoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186211 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Diphenyl-4,5-dihydro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50307031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1,3-Diphenyl-4,5-dihydro-1H-pyrazole synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 1,3-Diphenyl-4,5-dihydro-1H-pyrazole
Introduction: The Significance of the Pyrazoline Scaffold
Pyrazolines, a class of five-membered nitrogen-containing heterocyclic compounds, represent a cornerstone in modern medicinal chemistry and materials science.[1][2] These dihydropyrazole structures are not merely synthetic curiosities; they are privileged scaffolds known to exhibit a vast array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidepressant properties.[1][3][4] The versatility of the pyrazoline core allows for extensive structural modification, enabling the fine-tuning of its physicochemical and biological properties.
This guide provides a detailed technical overview of the synthesis and comprehensive characterization of a representative member of this class: This compound . We will delve into the mechanistic underpinnings of its synthesis, provide field-proven experimental protocols, and outline the analytical techniques required for its unambiguous structural elucidation. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous resource.
Part 1: The Synthetic Pathway
The most robust and widely adopted method for synthesizing this compound is a two-stage process.[1] This approach begins with the synthesis of an essential intermediate, an α,β-unsaturated ketone known as a chalcone, followed by a cyclocondensation reaction to form the target pyrazoline ring.
Stage 1: Synthesis of 1,3-Diphenylprop-2-en-1-one (Chalcone)
The precursor to our target pyrazoline is the chalcone, 1,3-diphenylprop-2-en-1-one. This is classically synthesized via the Claisen-Schmidt condensation , a base-catalyzed aldol condensation between an aromatic aldehyde (benzaldehyde) and an aromatic ketone (acetophenone).[5][6]
Mechanism Insight: The reaction is initiated by a strong base, such as sodium hydroxide (NaOH), which deprotonates the α-carbon of acetophenone to form a reactive enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of benzaldehyde, which lacks α-hydrogens and thus cannot self-condense.[5] The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable, conjugated α,β-unsaturated ketone system of the chalcone.[7]
Caption: Mechanism of Chalcone Synthesis.
This protocol is adapted from established Claisen-Schmidt condensation procedures.[5][8]
-
Reagent Preparation: In a 250 mL flask equipped with a magnetic stirrer, dissolve acetophenone (e.g., 12 g, 0.1 mol) and benzaldehyde (e.g., 10.6 g, 0.1 mol) in 50 mL of rectified spirit (95% ethanol).
-
Reaction Initiation: In a separate beaker, prepare a 20% aqueous solution of sodium hydroxide. Cool the flask containing the aldehyde and ketone mixture in an ice bath.
-
Base Addition: Slowly add the cold sodium hydroxide solution (e.g., 20 mL) to the ethanolic solution with constant and vigorous stirring. The temperature should be maintained below 25°C.
-
Reaction & Precipitation: Continue stirring for 2-3 hours. The mixture will become cloudy and a yellow precipitate of chalcone will form.
-
Isolation: Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to neutralize the excess NaOH.
-
Purification: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the product thoroughly with cold water until the washings are neutral.
-
Recrystallization: Purify the crude chalcone by recrystallizing from hot ethanol to obtain pale yellow crystals. Dry the purified product and determine its melting point (expected: 55-57°C).
Stage 2: Synthesis of this compound
The synthesized chalcone serves as the electrophilic substrate for the final cyclocondensation reaction with phenylhydrazine.[9][10] This reaction proceeds via a Michael addition followed by intramolecular cyclization.
Mechanism Insight: The reaction is typically catalyzed by a weak acid, such as glacial acetic acid.[9] The nucleophilic nitrogen of phenylhydrazine first attacks the β-carbon of the chalcone's α,β-unsaturated system (a 1,4-conjugate or Michael addition).[7] This is followed by an intramolecular nucleophilic attack of the second nitrogen atom onto the carbonyl carbon, forming a five-membered heterocyclic intermediate. Subsequent dehydration leads to the formation of the stable 4,5-dihydro-1H-pyrazole ring.[7][11]
Caption: Mechanism of Pyrazoline Synthesis.
This protocol is a robust method for the cyclization of chalcones.[1][9][12]
-
Reagent Setup: In a round-bottom flask, dissolve the purified chalcone (e.g., 2.08 g, 0.01 mol) in 30 mL of absolute ethanol.
-
Hydrazine Addition: To this solution, add phenylhydrazine (e.g., 1.1 mL, ~0.011 mol).
-
Catalysis: Add a few drops (e.g., 0.5 mL) of glacial acetic acid to catalyze the reaction.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle and condenser.
-
Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a suitable solvent system (e.g., n-hexane:ethyl acetate, 3:1 v/v).[9] The reaction is typically complete within 4-6 hours.
-
Isolation: After completion, cool the reaction mixture to room temperature and then pour it into ice-cold water with stirring.
-
Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallization: Purify the crude this compound by recrystallization from ethanol to yield the final product.
Part 2: Comprehensive Characterization
Unambiguous structural confirmation is paramount. A combination of spectroscopic methods is employed to validate the identity and purity of the synthesized this compound.
Data Presentation: Spectroscopic Analysis
The following table summarizes the expected spectroscopic data for the target compound, which serves as a benchmark for experimental validation.
| Technique | Parameter | Expected Observation / Chemical Shift (δ) | Interpretation |
| FT-IR | Wavenumber (cm⁻¹) | ~1590-1600 | C=N Stretching (Pyrazoline ring) |
| ~1490-1510 | Aromatic C=C Stretching | ||
| ~1330-1350 | C-N Stretching | ||
| ~3030-3060 | Aromatic C-H Stretching | ||
| ~2850-2960 | Aliphatic C-H Stretching (CH₂ group) | ||
| ¹H NMR | Chemical Shift (ppm) | ~3.1 (dd, 1H) | Hₐ proton of CH₂ at C4 |
| ~3.7 (dd, 1H) | Hₑ proton of CH₂ at C4 | ||
| ~5.2 (dd, 1H) | CH proton at C5 | ||
| ~6.8-7.8 (m) | Aromatic Protons | ||
| ¹³C NMR | Chemical Shift (ppm) | ~151-156 | C3 (Imine carbon, -C=N-)[13] |
| ~56-64 | C5 (Methine carbon, -CH-N-)[13] | ||
| ~36-42 | C4 (Methylene carbon, -CH₂-)[13] | ||
| ~113-145 | Aromatic Carbons | ||
| Mass Spec. | m/z | ~298 | [M]⁺ Molecular Ion Peak (for C₂₁H₁₈N₂) |
Note: dd refers to a doublet of doublets, a characteristic splitting pattern for the pyrazoline ring protons forming an ABX system.[3] Chemical shifts are approximate and can vary based on the solvent and instrument used.
Detailed Spectroscopic Interpretation
-
FT-IR Spectroscopy: The infrared spectrum is critical for identifying key functional groups. The disappearance of the strong C=O stretch from the chalcone precursor (around 1660 cm⁻¹) and the appearance of the characteristic C=N stretch of the pyrazoline ring (around 1595 cm⁻¹) is a primary indicator of successful cyclization.[14]
-
¹H NMR Spectroscopy: Proton NMR provides the most definitive evidence for the formation of the 4,5-dihydro-1H-pyrazole ring. The three protons on the C4 and C5 carbons are diastereotopic and exhibit a distinct three-proton spin system, typically referred to as an ABX system.[3] This results in three separate signals, each appearing as a doublet of doublets (dd), providing conclusive proof of the ring structure. The integration of the aromatic region will correspond to the protons of the two phenyl rings.
-
¹³C NMR Spectroscopy: Carbon NMR complements the proton data by identifying all unique carbon environments. The key signals to identify are the three carbons of the pyrazoline ring: the imine carbon (C3) downfield (~151-156 ppm), and the two aliphatic carbons C5 and C4 further upfield (~56-64 ppm and ~36-42 ppm, respectively).[13][15][16]
-
Mass Spectrometry: Mass spectrometry confirms the molecular weight of the synthesized compound. The presence of a molecular ion peak [M]⁺ corresponding to the calculated mass of this compound provides final validation of the product's identity.
Part 3: Workflow and Logic
A logical and systematic workflow ensures reproducibility and high-quality results. The entire process, from initial synthesis to final validation, is designed as a self-validating system.
Caption: Workflow from Synthesis to Validation.
Conclusion
The synthesis of this compound via the chalcone intermediate pathway is a reliable and well-documented method for accessing this important heterocyclic scaffold. The success of the synthesis hinges on careful execution of the Claisen-Schmidt and subsequent cyclocondensation reactions. Comprehensive spectroscopic characterization by FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry is not merely a final step but an integral part of the process, providing the necessary validation of the molecular structure and ensuring the integrity of the final product for further research and development applications.
References
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Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of some Pyrazoline derivatives from Chalcones containing azo and ether groups. Available at: [Link]
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Dwivedi, P., & Pradhan, A. (2022). Synthesis and Characterization of Various Pyrazolines From Chalcones. ResearchGate. Available at: [Link]
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Wahyuningsih, S., et al. (2021). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. OJS UMMADA. Available at: [Link]
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Al-Ostath, R., et al. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. National Institutes of Health. Available at: [Link]
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Kumar, D., et al. (2017). Synthesis of series of chalcone and pyrazoline derivatives. The Pharma Innovation Journal. Available at: [Link]
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Abdel-Aziz, M., et al. (2011). Synthesis, characterization and antibacterial evaluation of novel 2- pyrazoline derivatives. Der Pharma Chemica. Available at: [Link]
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El-Sayed, W. M., et al. (2020). New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. National Institutes of Health. Available at: [Link]
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Debraj, D., et al. (2019). synthesis and characterisation of 1,3,5 triphenyl-2 pyrazoline for antimicrobial activity. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]
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ResearchGate. (n.d.). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Available at: [Link]
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Ghorbani-Vaghei, R., et al. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health. Available at: [Link]
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Quiroga, J., et al. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. DOI. Available at: [Link]
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Chen, X., et al. (2008). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Available at: [Link]
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Kulkarni, S. (2023). Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone. Available at: [Link]
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Patil, S. B., & Baseer, M. A. (2021). Mesoporous SiO2-Al2O3: An Efficient Catalyst for Synthesis of 4,5-dihydro-1,3,5- triphenyl-1H-pyrazole. Journal of Chemistry Letters. Available at: [Link]
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An In-depth Technical Guide to the Crystal Structure of 1,3-Diphenyl-4,5-dihydro-1H-pyrazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Pyrazole Scaffold as a Cornerstone in Modern Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents what medicinal chemists refer to as a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, making them exceptionally valuable in drug discovery. Pyrazole and its partially saturated form, pyrazoline, are integral components of numerous FDA-approved drugs, demonstrating a vast spectrum of pharmacological activities including anti-inflammatory, anticancer, antimicrobial, and anticoagulant effects.
The therapeutic efficacy of these compounds is not merely a function of their chemical composition but is profoundly dictated by their three-dimensional architecture. The precise spatial arrangement of atoms, the conformation of substituent groups, and the nature of intermolecular interactions in the solid state govern critical pharmaceutical properties such as solubility, stability, and, most importantly, the ability to interact with a specific biological receptor. Therefore, a meticulous analysis of the crystal structure of pyrazole derivatives is not just an academic exercise but a critical step in rational drug design.
This guide provides a comprehensive exploration of the crystal structure of a prominent subclass: 1,3-diphenyl-4,5-dihydro-1H-pyrazole derivatives. We will delve into the synthetic rationale, the principles of single-crystal X-ray diffraction (SC-XRD) analysis, and the interpretation of the rich structural data obtained, offering field-proven insights for professionals in drug development.
Part 1: Synthesis and Crystallization: The Foundation of Structural Analysis
The journey to elucidating a crystal structure begins with the synthesis of a high-purity compound and the subsequent growth of diffraction-quality single crystals. The choices made at this stage are paramount, as the quality of the final structural model is entirely dependent on the quality of the initial crystal.
Synthetic Strategy: The Chalcone-Hydrazine Cyclization Pathway
One of the most robust and widely adopted methods for synthesizing 1,3-diphenyl-4,5-dihydro-1H-pyrazoles (also known as 2-pyrazolines) is the acid-catalyzed cyclization reaction between a chalcone (1,3-diphenyl-2-propen-1-one) and a hydrazine derivative.
Causality Behind the Method:
-
High Yield & Purity: This reaction is known for its efficiency and generally produces high yields of the desired pyrazoline product, which simplifies purification.
-
Starting Material Accessibility: Chalcones are readily synthesized via a Claisen-Schmidt condensation of an appropriate acetophenone and benzaldehyde, making a vast array of substituted derivatives accessible.
-
Reaction Mechanism: The reaction proceeds via an initial Michael addition of the hydrazine to the α,β-unsaturated ketone of the chalcone, followed by an intramolecular cyclization and dehydration, leading to the stable five-membered pyrazoline ring. The use of an acidic medium, such as glacial acetic acid or formic acid, catalyzes the reaction, ensuring efficient ring closure.
Experimental Protocol: Synthesis of a Representative Derivative
The following protocol outlines the synthesis of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole, a foundational compound in this class.
-
Step 1: Chalcone Synthesis:
-
Dissolve benzaldehyde (0.01 mol) and acetophenone (0.01 mol) in 25 mL of methanol in a flask.
-
While stirring, slowly add 6 mL of 40% aqueous NaOH solution.
-
Continue stirring the mixture at room temperature for 24 hours.
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid, wash thoroughly with water, and recrystallize from ethanol to yield pure 1,3-diphenyl-2-propen-1-one.
-
-
Step 2: Pyrazoline Synthesis:
-
Reflux a mixture of the synthesized chalcone (0.01 mol) and phenylhydrazine (0.01 mol) in 25 mL of glacial acetic acid for 6-8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into 50 mL of ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water to remove acid residues, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetone).
-
The Art of Crystallization: From Pure Powder to Diffraction-Ready Crystal
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to encourage slow, ordered growth from a supersaturated solution, preventing rapid precipitation which leads to microcrystalline powder.
Key Principle: Slow Evaporation The slow evaporation method is highly effective for organic compounds. The rationale is to create a solution that is just below saturation at room temperature. As the solvent slowly evaporates over days or weeks, the concentration of the solute gradually increases, reaching a state of supersaturation that initiates the growth of a small number of crystal nuclei.
Protocol for Crystal Growth:
-
Solvent Selection: Choose a solvent in which the pyrazole derivative is moderately soluble. High solubility leads to very small crystals, while poor solubility prevents the formation of a saturated solution. Ethanol, acetone, or a mixture like dichloromethane/hexane are often good starting points.
-
Preparation: Prepare a nearly saturated solution of the purified compound by gently warming.
-
Filtration: Filter the warm solution through a syringe filter or a cotton plug in a pipette into a clean, small vial. This crucial step removes dust and other particulate matter that could act as unwanted nucleation sites.
-
Incubation: Cover the vial with parafilm and pierce a few small holes with a needle. This restricts the rate of solvent evaporation.
-
Patience: Place the vial in a vibration-free location and allow it to stand undisturbed. Crystal growth can take anywhere from a few days to several weeks.
Part 2: Single-Crystal X-ray Diffraction (SC-XRD): Visualizing the Molecular World
SC-XRD is the definitive, non-destructive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unparalleled detail on bond lengths, bond angles, and the overall molecular geometry, which are impossible to obtain with such accuracy through other methods.
The Foundational Principle: Bragg's Law
When a beam of monochromatic X-rays strikes a crystal, the rays are diffracted by the electron clouds of the atoms within the crystal lattice. Constructive interference of these diffracted X-rays occurs only at specific angles where the path difference between waves scattered from adjacent crystal planes is an integer multiple of the wavelength. This relationship is elegantly described by Bragg's Law: nλ = 2d sinθ .
By systematically rotating the crystal and measuring the intensity and angle (θ) of thousands of diffracted reflections, a complete diffraction pattern is collected. This pattern is essentially a Fourier transform of the electron density distribution within the crystal, from which the positions of all atoms can be mathematically reconstructed.
Experimental Workflow: From Crystal to Structure
The process of determining a crystal structure is a systematic workflow involving sophisticated instrumentation and software.
Caption: Experimental workflow from synthesis to final crystal structure.
Part 3: Decoding the Crystal Structure: From Data to Insight
The output of a successful SC-XRD experiment is a Crystallographic Information File (CIF), a rich dataset containing the precise coordinates of every atom. Analysis of this file reveals the molecule's intimate structural details.
Key Structural Parameters
For this compound derivatives, several parameters are of particular interest:
-
Conformation of the Pyrazoline Ring: The five-membered dihydropyrazole ring is not perfectly flat. It typically adopts an "envelope" conformation, where one of the carbon atoms (C4 or C5) is puckered out of the plane formed by the other four atoms. This puckering is a critical determinant of the overall molecular shape.
-
Dihedral Angles: The relative orientations of the two phenyl rings (at positions 1 and 3) and any substituent on the C5 carbon with respect to the central pyrazoline ring are described by dihedral (torsion) angles. These angles reveal the degree of twisting in the molecule, which can impact its ability to fit into a receptor's binding pocket. For instance, the dihedral angle between the pyrazole ring and the C3-phenyl ring is often small (e.g., 4-10°), indicating near co-planarity which facilitates π-system conjugation.
-
Bond Lengths and Angles: These fundamental parameters are compared to standard values to confirm the chemical structure. Any significant deviation from expected lengths can indicate electronic effects or strain within the molecule.
Tabulated Crystallographic Data
The following table summarizes typical geometric parameters observed in this class of compounds, providing a valuable reference for comparison.
| Parameter | Typical Value Range | Significance |
| Bond Lengths (Å) | ||
| N1-N2 | 1.37 - 1.40 Å | Shorter than a typical N-N single bond, indicating partial double bond character. |
| N2-C3 | 1.28 - 1.31 Å | Consistent with a C=N double bond, a defining feature of the 2-pyrazoline tautomer. |
| C4-C5 | 1.50 - 1.55 Å | A standard C-C single bond, representing the saturated portion of the ring. |
| Bond Angles (°) | ||
| N1-N2-C3 | 110 - 114° | Reflects the internal geometry of the five-membered ring. |
| C4-C5-N1 | 101 - 105° | The acute angle at the saturated end of the ring, contributing to its puckered conformation. |
| Dihedral Angles (°) | ||
| Pyrazole Plane vs. C3-Ph | 5 - 20° | Indicates the degree of twist of the phenyl ring at position 3 relative to the pyrazole core. |
| Pyrazole Plane vs. N1-Ph | 20 - 45° | Shows a more significant twist for the N-phenyl group, often to minimize steric hindrance. |
Note: Data compiled from representative structures in the literature.
Supramolecular Assembly: The Role of Intermolecular Interactions
A crystal is not merely a collection of isolated molecules; it is a highly ordered three-dimensional lattice where molecules are held together by a network of non-covalent interactions. Understanding this "crystal packing" is vital, as it influences physical properties like melting point and solubility.
In this compound derivatives, which often lack strong hydrogen bond donors/acceptors, weaker interactions play a dominant role:
-
C-H···π Interactions: These are common and significant interactions where a C-H bond from one molecule points towards the electron-rich face of a phenyl ring on an adjacent molecule. These interactions are crucial in organizing the molecules in the crystal lattice.
-
π-π Stacking: The aromatic phenyl rings can stack on top of each other, either in a parallel or offset fashion, driven by favorable electrostatic and van der Waals forces.
-
C-H···O/N Hydrogen Bonds: If substituents contain oxygen or additional nitrogen atoms, weak C-H···O or C-H···N hydrogen bonds can form, further stabilizing the crystal packing.
Caption: C-H···π interaction between adjacent pyrazole molecules.
Conclusion: From Structure to Function
The crystallographic analysis of this compound derivatives provides an atomic-level blueprint that is indispensable for the modern drug development professional. This detailed structural knowledge allows for a deeper understanding of structure-activity relationships (SAR), aids in the computational modeling of receptor-ligand interactions, and informs the design of next-generation analogues with enhanced potency, selectivity, and improved physicochemical properties. By mastering the synthesis, crystallization, and structural interpretation of these privileged scaffolds, researchers are better equipped to unlock their full therapeutic potential.
References
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Fun, H.-K., et al. (2012). Synthesis and Crystal Structures of N-Substituted Pyrazolines. International Journal of Molecular Sciences, 13(5), 5784–5796. Available from: [Link]
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Boruah, B., et al. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Organic Synthesis, 20(1), 2-26. Available from: [Link]
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Shukla, R., et al. (2016). Quantitative Analysis of Intermolecular Interactions in the Crystal Structure of 4-(2-(ethoxymethyl)phenyl)-1Hpyrazol- 3-ol. Structural Chemistry & Crystallography Communication. Available from: [Link]
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Asad, M., et al. (2021). Design and synthesis of novel pyrazoline derivatives for their spectroscopic, single crystal X-ray and biological studies. ResearchGate. Available from: [Link]
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Fun, H.-K., et al. (2011). 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2822–o2823. Available from: [Link]
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Physical and chemical properties of 1,3-Diphenyl-4,5-dihydro-1H-pyrazole
An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Pathways of 1,3-Diphenyl-4,5-dihydro-1H-pyrazole
Abstract
This compound, a prominent member of the 2-pyrazoline class of heterocyclic compounds, stands as a cornerstone scaffold in modern medicinal chemistry.[1][2] Its unique structural and electronic properties confer a wide spectrum of biological activities, making it a "privileged structure" for the development of novel therapeutic agents.[2][3] This technical guide provides a comprehensive analysis of the core physicochemical properties, chemical reactivity, and synthetic methodologies pertinent to this molecule. Tailored for researchers, scientists, and drug development professionals, this document synthesizes crystallographic data, spectroscopic profiles, and established reaction mechanisms to offer field-proven insights into the rational application of this versatile chemical entity.
Molecular Identity and Structural Elucidation
The this compound core consists of a five-membered dihydropyrazole ring substituted with phenyl groups at the N1 and C3 positions.[4] This arrangement is fundamental to its chemical behavior and biological interactions.
Nomenclature and Chemical Structure
-
Systematic IUPAC Name: 2,5-diphenyl-3,4-dihydropyrazole[4]
-
Common Name: 1,3-Diphenyl-2-pyrazoline
-
CAS Number: 2538-52-5[5]
-
Molecular Formula: C₁₅H₁₄N₂[5]
-
Molecular Weight: 222.28 g/mol [4]
Crystallographic Analysis and Conformation
Single-crystal X-ray diffraction studies of closely related pyrazoline derivatives reveal critical conformational details. The five-membered dihydropyrazole ring is typically not perfectly planar.[6][7] The attached phenyl rings at the N1 and C3 positions are inclined relative to the central heterocyclic plane, with the dihedral angles being a key determinant of the molecule's overall three-dimensional shape.[6][8][9] This non-planar conformation is crucial for its binding affinity to biological targets, as it dictates the spatial orientation of the phenyl pharmacophores. The crystal structure is often stabilized by intermolecular interactions such as C-H···π stacking.[6][9]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties is essential for designing experimental protocols, including formulation and delivery strategies in drug development.
Physical Properties
The properties of this compound are summarized in the table below. It is characterized as a solid at room temperature, with limited solubility in water but good solubility in organic solvents like propylene glycol, which is attributed to its lipophilic character.[10]
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄N₂ | [5] |
| Molecular Weight | 222.28 g/mol | [4] |
| Appearance | Solid | [11] |
| Melting Point | ~70 °C (for parent pyrazole) | [12] |
| Solubility | Insoluble in water, soluble in organic solvents | [10] |
| Topological Polar Surface Area | 15.6 Ų | [4] |
Spectroscopic Profile
Spectroscopic analysis is the primary method for structural confirmation and purity assessment.
-
¹H NMR: The proton NMR spectrum is characteristic. The diastereotopic protons of the CH₂ group at the C4 position typically appear as a pair of doublets of doublets (dd), part of an AMX spin system with the C5 proton. The proton at the C5 position also appears as a doublet of doublets. The aromatic protons of the two phenyl rings resonate in the downfield region (typically δ 7.0-8.0 ppm).[1][11]
-
¹³C NMR: The carbon spectrum shows distinct signals for the aliphatic carbons of the pyrazoline ring (C4 and C5) and the C3 carbon, which is an imine-like carbon appearing further downfield.[13] Aromatic carbons from the phenyl rings will appear in the δ 110-150 ppm range.
-
Infrared (IR) Spectroscopy: Key vibrational bands include the C=N stretching of the pyrazoline ring (around 1595-1600 cm⁻¹), C-N stretching, and characteristic bands for the aromatic C-H and C=C bonds of the phenyl groups.[1]
-
Mass Spectrometry: The molecular ion peak (M⁺) corresponding to the molecular weight (222.28) is expected, along with characteristic fragmentation patterns resulting from the loss of phenyl or other substituent groups.
Chemical Reactivity and Stability
The 2-pyrazoline ring is a stable heterocyclic system but possesses specific sites of reactivity that can be exploited for further chemical modification.[14]
Oxidation to Pyrazole (Aromatization)
The most common reaction of 2-pyrazolines is their oxidation to the corresponding aromatic pyrazole. This conversion represents a thermodynamically favorable aromatization process. This reaction can be achieved using a variety of oxidizing agents, such as a DABCO-Br₂ complex or Palladium on carbon (Pd/C) in acetic acid, leading to excellent yields of the 1,3-diphenyl-1H-pyrazole product.[15] The choice of oxidant is critical; milder reagents are preferred to avoid unwanted side reactions on the phenyl rings.
Ring Cleavage
Under certain acidic conditions, the pyrazoline ring can undergo cleavage. For instance, reaction with an acid chloride can lead to the formation of a salt, which may then rearrange and cleave to yield an α,β-unsaturated ketone and a diacylhydrazine after hydrolysis.[15] This reactivity highlights the importance of pH control in handling and formulating pyrazoline-based compounds.
Stability and Storage
This compound is generally stable under standard laboratory conditions. However, due to its susceptibility to oxidation, particularly in the presence of light or certain metals, it is advisable to store the compound in a cool, dark place under an inert atmosphere to preserve its integrity over time.
Synthetic Strategies and Methodologies
The synthesis of this compound is well-established and most commonly proceeds through the cyclocondensation of an α,β-unsaturated ketone with a hydrazine derivative.[16]
Principle Synthetic Route: Chalcone Cyclocondensation
The reaction involves the condensation of 1,3-diphenylprop-2-en-1-one (a chalcone) with phenylhydrazine. The reaction is typically catalyzed by an acid, such as acetic acid, which serves as both the solvent and the catalyst.[16] The mechanism involves an initial Michael-type addition of the hydrazine to the enone system, followed by an intramolecular cyclization and dehydration to yield the final 2-pyrazoline product.[16]
Workflow for Synthesis of this compound
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The Pharmacological Versatility of Pyrazoline Scaffolds: A Technical Guide to Their Biological Activities
Introduction: The Enduring Potential of a Five-Membered Heterocycle
Pyrazoline, a five-membered heterocyclic scaffold containing two adjacent nitrogen atoms, has long captured the attention of medicinal chemists.[1][2][3][4][5][6] This di-hydro derivative of pyrazole exists in three isomeric forms (1-, 2-, and 3-pyrazoline), with the 2-pyrazoline form being the most stable and frequently studied.[1] The inherent chemical properties and synthetic accessibility of the pyrazoline nucleus have made it a privileged scaffold in drug discovery, leading to the development of a vast library of derivatives with a broad spectrum of pharmacological activities.[3][4][5] This technical guide provides an in-depth exploration of the diverse biological activities of pyrazoline compounds, offering insights into their mechanisms of action, key experimental validation protocols, and future therapeutic potential for researchers, scientists, and drug development professionals.
Core Synthetic Strategies: Accessing the Pyrazoline Scaffold
The versatility of the pyrazoline scaffold is, in part, due to the straightforward and efficient synthetic routes available for its creation. The most common and widely adopted method involves the cyclization of α,β-unsaturated ketones, commonly known as chalcones, with hydrazine or its derivatives.[1][7][8] This reaction can be catalyzed by either acid or base, providing a flexible approach to generating a diverse range of substituted pyrazolines.[1]
General Experimental Protocol: Synthesis of Pyrazoline Derivatives from Chalcones
-
Chalcone Synthesis (Claisen-Schmidt Condensation):
-
An appropriately substituted acetophenone (0.01 mol) and a substituted benzaldehyde (0.01 mol) are dissolved in a suitable solvent, such as ethanol.[7][8]
-
A catalytic amount of a base (e.g., aqueous NaOH) is added dropwise to the stirred reaction mixture at room temperature.[7]
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
The reaction mixture is then poured into ice-cold water and acidified (e.g., with HCl) to precipitate the chalcone.[7]
-
The solid chalcone is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.[7]
-
-
Pyrazoline Formation (Cyclization):
-
The synthesized chalcone (0.01 mol) and hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (0.01 mol) are dissolved in a solvent such as ethanol or glacial acetic acid.[7][9][10]
-
The reaction mixture is refluxed for a period ranging from 2 to 8 hours, depending on the specific reactants.[7][10]
-
Upon completion, the reaction mixture is cooled and poured into ice-cold water to precipitate the pyrazoline derivative.[7][10]
-
The resulting solid is filtered, washed, and purified by recrystallization to yield the final pyrazoline compound.[10]
-
The following diagram illustrates the general workflow for the synthesis of pyrazoline derivatives.
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A Technical Guide to the Fluorescent Properties of 1,3-Diphenyl-4,5-dihydro-1H-pyrazole
Executive Summary
1,3-Diphenyl-4,5-dihydro-1H-pyrazole, commonly known as 1,3-diphenyl-2-pyrazoline, represents a cornerstone class of heterocyclic fluorophores. Characterized by a robust five-membered ring system, these molecules exhibit strong fluorescence, typically in the blue region of the visible spectrum, upon excitation with ultraviolet light[1]. Their photophysical properties, including high fluorescence quantum yields, are highly tunable through synthetic modification and are sensitive to the surrounding microenvironment. This combination of features makes them exceptionally valuable in diverse scientific fields. This technical guide provides an in-depth exploration of the synthesis, core fluorescent principles, influencing factors, and key applications of 1,3-diphenyl-2-pyrazoline derivatives, offering researchers and drug development professionals a comprehensive resource for leveraging these versatile molecules.
Introduction: The Significance of the Pyrazoline Scaffold
The pyrazoline nucleus is a privileged scaffold in materials science and medicinal chemistry[2][3]. Its derivatives are notable for their excellent electro-optical properties and have been increasingly investigated for a wide range of applications[4]. These applications include use as fluorescent probes for bioimaging, active components in organic light-emitting diodes (OLEDs), and as core structures for the development of therapeutic agents[3][4][5]. The fundamental appeal of the 1,3-diphenyl-2-pyrazoline core lies in its rigid, π-conjugated system which provides a platform for efficient luminescence. The ease of synthesis and the ability to systematically modify the phenyl rings at the 1, 3, and 5-positions allow for precise control over their absorption and emission characteristics, making them ideal candidates for tailored applications.
Synthesis and Structural Framework
The predominant synthetic route to 1,3-diphenyl-2-pyrazoline and its derivatives is a two-step process rooted in classical organic chemistry.
-
Claisen-Schmidt Condensation: The synthesis begins with the base- or acid-catalyzed condensation of an acetophenone derivative with a benzaldehyde derivative to form an α,β-unsaturated ketone, commonly known as a chalcone[1]. Chalcones serve as the crucial precursors for the pyrazoline ring system[1][6].
-
Cyclization Reaction: The resulting chalcone is then reacted with phenylhydrazine (or a substituted variant) in a solvent like ethanol or acetic acid. This reaction proceeds via a cyclocondensation mechanism to yield the final 4,5-dihydro-1H-pyrazole (2-pyrazoline) ring[7][8][9].
This reliable synthetic pathway allows for significant diversity by varying the substituents on the initial ketone and aldehyde, thereby enabling the creation of a large library of pyrazoline derivatives with distinct electronic and photophysical properties.
Caption: General synthetic route for 1,3-diphenyl-2-pyrazoline derivatives.
Core Principles of Fluorescence
The fluorescence of 1,3-diphenyl-2-pyrazoline arises from the de-excitation of its π-electron system. The process can be understood through the framework of a Jablonski diagram.
-
Absorption (Excitation): The molecule absorbs a photon of UV light (typically in the 350-380 nm range), promoting an electron from the highest occupied molecular orbital (HOMO) in the ground state (S₀) to the lowest unoccupied molecular orbital (LUMO) in an excited singlet state (S₁).
-
Vibrational Relaxation: In the excited state, the molecule rapidly loses some energy as heat through non-radiative vibrational relaxation, descending to the lowest vibrational level of the S₁ state.
-
Fluorescence (Emission): From the lowest vibrational level of S₁, the molecule returns to the ground state (S₀) by emitting a photon. Because some energy was lost during vibrational relaxation, this emitted photon has lower energy (and thus a longer wavelength) than the absorbed photon. This energy difference is known as the Stokes shift. For these compounds, emission typically occurs in the blue region of the spectrum (around 430-480 nm)[4][6].
Caption: Simplified Jablonski diagram illustrating the fluorescence mechanism.
Fluorescence Quantum Yield (Φf)
The fluorescence quantum yield (Φf) is a critical measure of a fluorophore's efficiency, defined as the ratio of photons emitted to photons absorbed. Pyrazoline derivatives are known for having potentially high quantum yields, which makes them bright and highly sensitive fluorophores[1]. However, the exact value is highly dependent on the molecular structure and solvent environment. For instance, quantum yields for some novel pyrazoline compounds in chloroform were reported to be as high as 0.83, 0.76, and 0.78, while the same compound can exhibit yields ranging from 0.09 in water to 0.66 in tetrahydrofuran[1]. This variability underscores the importance of characterizing Φf under specific experimental conditions.
Factors Influencing Fluorescent Properties
The photophysical behavior of 1,3-diphenyl-2-pyrazoline is not static. It is profoundly influenced by the molecular environment and its chemical structure, providing a mechanism for creating responsive materials and sensors.
Solvatochromism: The Effect of Solvent Polarity
Solvatochromism describes the change in a substance's color—and thus its absorption or emission spectrum—with a change in solvent polarity[10]. Pyrazoline derivatives often exhibit positive solvatochromism, where the emission wavelength undergoes a bathochromic (red) shift as the solvent polarity increases[11]. This phenomenon is typically attributed to a larger dipole moment in the excited state than in the ground state. Polar solvent molecules organize around the excited fluorophore, lowering its energy level and resulting in a lower-energy (longer wavelength) emission. This property makes pyrazolines effective probes for studying the polarity of microenvironments, such as within micelles or protein binding sites[12][13].
| Solvent | Polarity (Dielectric Constant, ε) | Typical Emission Max (λem) |
| Hexane | 1.88 | Shorter Wavelength (Blue) |
| Toluene | 2.38 | ↓ |
| Tetrahydrofuran (THF) | 7.58 | ↓ |
| Dichloromethane | 8.93 | ↓ |
| Acetonitrile | 37.5 | ↓ |
| Methanol | 32.7 | Longer Wavelength (Green-Blue) |
| Note: Absolute wavelength values are dependent on the specific pyrazoline derivative. |
Substituent Effects
The true power of the pyrazoline scaffold lies in its tunability via chemical substitution on the phenyl rings. The electronic nature of these substituents directly modulates the HOMO and LUMO energy levels, thereby altering the absorption and emission properties.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amino (-NH₂) increase the energy of the HOMO. This reduces the HOMO-LUMO energy gap, typically causing a bathochromic (red) shift in both absorption and emission spectra[14].
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) lower the energy of the LUMO. This can sometimes lead to a hypsochromic (blue) shift in the emission, providing a method for tuning the fluorescence color[14].
The strategic placement of EDGs and EWGs can create "push-pull" systems, enhancing intramolecular charge transfer (ICT) upon excitation and further amplifying sensitivity to solvent polarity[13].
Caption: Key factors modulating the emission properties of pyrazoline fluorophores.
Aggregation and Solid-State Emission
Typically, many fluorophores, including pyrazolines, suffer from aggregation-caused quenching (ACQ)[4]. In high concentrations or the solid state, strong intermolecular π-π stacking interactions create non-radiative decay pathways, dramatically reducing or eliminating fluorescence[4]. However, recent research has focused on designing pyrazoline derivatives that overcome this limitation. By introducing bulky groups or specific intermolecular interactions like C-H···F hydrogen bonds, intramolecular rotations can be restricted in the solid state[4]. This blockage of non-radiative decay channels can lead to high solid-state emission efficiency, a phenomenon related to aggregation-induced emission (AIE), opening doors for applications in solid-state lighting and OLEDs[4].
Experimental Protocols
General Protocol for Synthesis of 1,3-Diphenyl-2-pyrazoline
This is a generalized procedure based on established methods[7][8].
-
Chalcone Synthesis: In a flask, dissolve 1 equivalent of acetophenone and 1 equivalent of benzaldehyde in ethanol. Add a catalytic amount of aqueous sodium hydroxide (NaOH) solution dropwise while stirring. Continue stirring at room temperature for 2-4 hours until a precipitate (the chalcone) forms. Filter the solid, wash with cold water and cold ethanol, and dry.
-
Pyrazoline Cyclization: To a solution of the synthesized chalcone (1 equivalent) in glacial acetic acid, add phenylhydrazine (1.1 equivalents). Reflux the mixture for 4-6 hours.
-
Isolation: After cooling, pour the reaction mixture into ice-cold water. A solid precipitate of 1,3-diphenyl-2-pyrazoline will form.
-
Purification: Filter the crude product, wash thoroughly with water to remove acetic acid, and then recrystallize from a suitable solvent, such as ethanol, to obtain the purified product.
Protocol for Relative Fluorescence Quantum Yield (Φf) Determination
This protocol uses a comparative method, which is common when specialized integrating sphere equipment is unavailable[1].
-
Standard Selection: Choose a well-characterized fluorescent standard with an emission range that overlaps with the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φf ≈ 0.546) is a common standard for blue-emitting compounds[4][12].
-
Solution Preparation: Prepare a series of dilute solutions of both the pyrazoline sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Data Acquisition:
-
Measure the UV-Vis absorption spectrum for each solution and record the absorbance at the chosen excitation wavelength.
-
Using a fluorometer, measure the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is identical for all measurements.
-
-
Data Analysis:
-
Integrate the area under the emission curve for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both series of solutions. The slopes of these plots should be linear.
-
-
Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²) Where:
-
Φ_r is the quantum yield of the reference.
-
m_s and m_r are the slopes from the plots of integrated fluorescence intensity vs. absorbance for the sample and reference, respectively.
-
n_s and n_r are the refractive indices of the sample and reference solvents (this term is 1 if the same solvent is used).
-
Applications in Research and Drug Development
The versatile and tunable fluorescent properties of 1,3-diphenyl-2-pyrazolines have led to their application across numerous scientific disciplines.
-
Fluorescent Probes and Sensors: Their sensitivity to the local environment allows for their use in developing probes to detect metal ions (like Fe³⁺), pH changes, and biologically relevant small molecules[1].
-
Bioimaging and Cell Staining: Pyrazoline derivatives with low cytotoxicity are excellent candidates for live-cell imaging[1]. They can be functionalized to target specific organelles or used for general cytoplasm staining, enabling real-time monitoring of cellular processes with fluorescence microscopy[1][15].
-
Organic Electronics (OLEDs): The pyrazoline core possesses good hole-transporting capabilities due to its electron-rich nitrogen atoms[9]. This has led to their successful use as hole-transport layers in OLEDs, sometimes leading to devices with higher brightness and efficiency[14].
-
Medicinal Chemistry: The pyrazoline scaffold is a key pharmacophore in drug discovery. Derivatives have been synthesized and investigated for a wide array of biological activities, including as inhibitors of monoamine oxidase (MAO) for antidepressant applications, as well as for anti-inflammatory, anticancer, and antimicrobial agents[5][7][16][17].
Conclusion and Future Outlook
This compound and its derivatives stand out as a remarkably versatile class of fluorophores. Their strong, tunable blue fluorescence, combined with a straightforward and adaptable synthesis, ensures their continued relevance. The ability to modulate their photophysical properties through solvent choice and targeted substituent effects provides a powerful toolkit for designing "smart" molecules. Future research will likely focus on developing pyrazolines with even greater photostability, larger Stokes shifts to minimize self-absorption, and enhanced solid-state emission for advanced materials applications. In the biomedical field, the development of pyrazoline-based theranostics—molecules that combine diagnostic imaging with therapeutic action—represents a particularly exciting frontier.
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- Theoretical studies on the absorption and luminescent properties of a series of derivatives of 1,3-diphenyl-5-pyrene-2-yl-4,5-dihydro-1H-pyrazole. (n.d.). ResearchGate.
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An In-depth Technical Guide to the Mechanism of Action of 1,3-Diphenyl-4,5-dihydro-1H-pyrazole
Abstract
The 1,3-Diphenyl-4,5-dihydro-1H-pyrazole core, a prominent pyrazoline scaffold, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides a comprehensive exploration of the multifaceted mechanism of action of this heterocyclic compound. We delve into its molecular interactions and the subsequent cellular and physiological responses, with a focus on its anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed synthesis of current knowledge to facilitate further investigation and therapeutic innovation.
Introduction: The Significance of the Pyrazoline Scaffold
Pyrazoline derivatives are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are recognized for their diverse biological activities.[1] Among these, the this compound structure has emerged as a "privileged scaffold," meaning it can bind to a variety of biological targets with high affinity, leading to a wide range of therapeutic effects.[2] The inherent structural features of this pyrazoline, including its non-planar conformation and the presence of aromatic rings, allow for diverse substitutions, enabling the fine-tuning of its pharmacological profile. This guide will dissect the core mechanisms through which this foundational molecule and its closely related derivatives exert their biological effects.
Anti-inflammatory and Analgesic Mechanisms
A significant body of research highlights the anti-inflammatory and analgesic potential of this compound derivatives.[3][4] The primary mechanism underlying these effects is the inhibition of key enzymes in the inflammatory cascade.
Inhibition of Cyclooxygenase (COX) Enzymes
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are pivotal in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2] Several derivatives of the this compound scaffold have been shown to be potent inhibitors of COX enzymes, with some exhibiting selectivity for COX-2.[2][5] This selectivity is a desirable trait, as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors (traditional NSAIDs).
Experimental Protocol: In Vitro COX Inhibition Assay
-
Enzyme Preparation: Obtain purified human recombinant COX-1 and COX-2 enzymes.
-
Substrate Preparation: Prepare a solution of arachidonic acid in an appropriate buffer.
-
Inhibitor Preparation: Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to determine the IC50 value.
-
Assay Procedure:
-
Pre-incubate the enzyme with the inhibitor or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a defined period (e.g., 10 minutes).
-
Terminate the reaction by adding a stopping solution (e.g., a solution of a non-steroidal anti-inflammatory drug like indomethacin).
-
-
Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Table 1: COX Inhibitory Activity of Selected Pyrazoline Derivatives
| Compound Class | Target Enzyme | IC50 (µM) | Citation |
| Bipyrazole 76 | COX-2 | 8.5 | [2] |
| Bipyrazole 41 | COX-2 | 0.72 | [2] |
| 1-phenyl-3-phenyl-1H-pyrazole-4-carbaldehyde | COX-2 | 0.26 | [2] |
Diagram 1: Inhibition of the Prostaglandin Synthesis Pathway
Caption: Inhibition of COX enzymes by this compound.
Anticancer Mechanism of Action
The anticancer properties of this compound derivatives are attributed to their ability to interfere with multiple cellular processes crucial for tumor growth and survival.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anticancer agents function by inducing apoptosis in cancer cells. Derivatives of 1,3-diphenyl-1H-pyrazole containing a benzimidazole skeleton have been shown to induce apoptosis in human breast cancer (MCF-7), lung cancer (A549), and cervical cancer (HeLa) cell lines.[6] The apoptotic cascade is initiated through the collapse of the mitochondrial membrane potential and an increase in reactive oxygen species (ROS).[6]
Cell Cycle Arrest
Uncontrolled cell proliferation is a hallmark of cancer. The cell cycle is tightly regulated by a series of checkpoints involving cyclins and cyclin-dependent kinases (CDKs). Some pyrazole derivatives have been found to arrest the cell cycle in the G1 or G0/G1 phase.[6][7][8] For instance, certain derivatives down-regulate cyclin D2 and CDK2, key regulators of the G1/S transition, thereby halting cell proliferation.[6] Another study showed that N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl) aniline-containing derivatives inhibit cyclin-dependent kinase-2 (CDK2) with an IC50 of 0.98 ± 0.06μM.[7]
Diagram 2: Anticancer Mechanisms of Pyrazoline Derivatives
Caption: Pyrazoline-induced apoptosis and cell cycle arrest in cancer cells.
Antimicrobial Activity
Derivatives of this compound have demonstrated significant activity against a range of bacterial and fungal pathogens.[9] Molecular docking studies suggest that these compounds may target various microbial enzymes.[9] For example, compounds such as 2-(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol and 5-(4-chlorophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole have shown potent inhibition of both bacterial and fungal strains, with minimum inhibitory concentration (MIC) values as low as 1.56 µg/ml.[9]
Neuroprotective Effects: Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters. Inhibitors of MAO are used to treat depression and neurodegenerative diseases like Parkinson's disease.[2] Several 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been identified as potent and selective inhibitors of MAO-A and MAO-B.[3][10][11][12] These compounds act as reversible inhibitors, which can offer a better safety profile compared to irreversible inhibitors.[10] The selectivity towards MAO-A or MAO-B is often influenced by the substitution pattern on the phenyl rings.[10]
Table 2: MAO Inhibitory Activity of Pyrazoline Derivatives
| Compound Class | Target Enzyme | Ki (nM) | Selectivity Index (SI) | Citation |
| (-)-6 enantiomer | MAO-A | 2 | 165,000 | [12] |
| (+)-6 enantiomer | MAO-A | 6 | 166,666 | [12] |
| (-)-11 enantiomer | MAO-A | 4 | 80,000 | [12] |
| (+)-11 enantiomer | MAO-A | 7 | 38,571 | [12] |
Other Pharmacological Activities
The therapeutic potential of the this compound scaffold extends beyond the aforementioned areas.
-
Antitubercular Activity: Certain derivatives have shown promising activity against Mycobacterium tuberculosis.[3][13]
-
Antidiabetic Potential: Some derivatives have been identified as peroxisome proliferator-activated receptor γ (PPARγ) partial agonists, suggesting their potential in the management of type 2 diabetes.[14]
-
Xanthine Oxidase Inhibition: Derivatives have been evaluated for their ability to inhibit xanthine oxidase, an enzyme involved in gout.[5]
Conclusion and Future Directions
The this compound core represents a versatile and pharmacologically significant scaffold. Its mechanism of action is multifaceted, involving the inhibition of key enzymes, induction of apoptosis, and modulation of cell cycle progression. The extensive research into its derivatives has unveiled a broad spectrum of therapeutic possibilities, from anti-inflammatory and anticancer agents to neuroprotective and antimicrobial compounds.
Future research should focus on elucidating the precise molecular interactions between specific pyrazoline derivatives and their biological targets. The use of advanced computational modeling, structural biology techniques, and comprehensive preclinical studies will be instrumental in designing next-generation therapeutics with enhanced potency, selectivity, and safety profiles. The continued exploration of this remarkable scaffold holds immense promise for addressing a wide range of unmet medical needs.
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Whitepaper: A Senior Application Scientist's Guide to In Silico Bioactivity Prediction of 1,3-Diphenyl-4,5-dihydro-1H-pyrazole Derivatives
Abstract
The 1,3-diphenyl-4,5-dihydro-1H-pyrazole (pyrazoline) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The traditional drug discovery pipeline, however, is notoriously time-consuming and resource-intensive. This guide provides an in-depth framework for leveraging robust in silico methodologies to accelerate the discovery and optimization of novel pyrazoline derivatives. We will explore the strategic application of Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to intelligently screen, design, and prioritize candidates with high potential for therapeutic success. This document is intended for researchers, computational chemists, and drug development professionals seeking to integrate predictive modeling into their workflow, thereby enhancing efficiency and focusing laboratory efforts on the most promising molecules.
The Strategic Imperative for In Silico Prediction
In modern drug discovery, failing late in the development process is a costly outcome. A significant percentage of drug candidates that show high efficacy in initial assays fail due to poor pharmacokinetic profiles (ADMET) or unforeseen toxicity.[4] Computational and in silico prediction tools have emerged as an indispensable strategy to mitigate these risks.[4] By building predictive models based on a compound's structure, we can forecast its biological activity, binding affinity to a target, and its likely behavior within a biological system before a single molecule is synthesized. This "fail-fast, fail-cheap" approach allows research teams to prioritize compounds that possess both potent bioactivity and favorable drug-like properties, streamlining the entire development process.[5]
This guide focuses on a multi-faceted computational workflow tailored for the this compound scaffold, a structure known for its therapeutic versatility.[6][7]
Foundational Pillar I: Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a computational technique that aims to find a statistically significant mathematical relationship between the chemical structures of a series of compounds and their biological activity.[8] The fundamental principle is that the structural or physicochemical properties of a molecule (its descriptors) determine its activity. A robust QSAR model can predict the activity of unsynthesized compounds, guiding the design of more potent analogues.
Causality in QSAR Model Development
A predictive QSAR model is not merely a statistical correlation; it is a hypothesis about the molecular features driving bioactivity. The choice of descriptors is therefore a critical step. For pyrazole derivatives, we often consider a combination of descriptors:
-
2D Descriptors: These are calculated from the 2D structure and include properties like Molecular Weight (MW), LogP (lipophilicity), and Topological Polar Surface Area (TPSA), which are crucial for understanding a compound's general drug-like properties.
-
3D Descriptors: These relate to the 3D conformation of the molecule and include properties like molecular shape and volume. These are vital when the compound's shape complementarity with a receptor is a key determinant of activity.
The development of a statistically significant QSAR model for anticancer activity against various cell lines, for instance, allows for the prediction of pIC₅₀ values for novel, in-house synthesized pyrazole derivatives.[9]
Experimental Protocol: 2D-QSAR Model Development
This protocol outlines a self-validating workflow for building a predictive 2D-QSAR model.
-
Data Set Preparation:
-
Assemble a dataset of this compound derivatives with experimentally determined biological activity (e.g., IC₅₀ values) against a specific target or cell line. Ensure the data covers a significant range of activity.
-
Convert IC₅₀ values to a logarithmic scale (pIC₅₀ = -log(IC₅₀)) to linearize the data distribution.
-
Draw the 2D structures of all compounds using a chemical drawing tool like MarvinSketch or ChemDraw.
-
-
Molecular Descriptor Calculation:
-
Import the structures into software capable of descriptor calculation (e.g., RDKit, PaDEL-Descriptor).
-
Calculate a wide range of 1D and 2D descriptors. The rationale here is to provide a comprehensive pool of properties from which the model can identify the most relevant features.
-
-
Data Curation and Division:
-
Remove any descriptors that are constant or highly inter-correlated (e.g., r > 0.9) to reduce model complexity and avoid multicollinearity.
-
Rationally divide the dataset into a training set (typically 70-80% of the data) and a test set (20-30%). This is a crucial validation step; the test set must not be used during model building and serves as a final, unbiased evaluation of the model's predictive power.
-
-
Model Generation and Validation:
-
Using the training set, generate a model using a suitable regression algorithm, such as Multiple Linear Regression (MLR) or a machine learning approach like Random Forest.[8]
-
Internal Validation: Perform cross-validation (e.g., leave-one-out) on the training set to calculate the cross-validated correlation coefficient (Q²). A high Q² (typically > 0.6) indicates the model's robustness and stability.
-
External Validation: Use the generated model to predict the pIC₅₀ values for the compounds in the external test set. Calculate the predictive correlation coefficient (R²_pred). A high R²_pred (typically > 0.6) confirms the model's ability to predict the activity of new, unseen compounds. QSAR models for pyrazole derivatives have demonstrated strong predictive capabilities with R² values of 0.82 and higher.[8]
-
-
Applicability Domain Definition:
-
Define the chemical space in which the model's predictions are reliable. This prevents extrapolation to molecules that are structurally too different from the training set, ensuring trustworthy predictions.
-
Foundational Pillar II: Molecular Docking
While QSAR predicts if a compound is active, molecular docking predicts how it is active at an atomic level. This technique simulates the binding of a small molecule (ligand) to the active site of a biological macromolecule (receptor), such as an enzyme or protein.[10] The primary goals are to predict the preferred binding orientation and to estimate the strength of the interaction, typically reported as a binding energy or docking score.
Causality in Molecular Docking
A successful docking simulation provides invaluable insights into the Structure-Activity Relationship (SAR). For example, docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives into the active site of Cyclin-Dependent Kinase 2 (CDK2) helped elucidate the binding model for potent anticancer activity.[6] Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, can be visualized, explaining why certain structural modifications enhance or diminish activity. This understanding is paramount for rational, structure-based drug design.
Experimental Protocol: Molecular Docking Simulation
This protocol outlines the steps for a standard, validated molecular docking experiment.
-
Receptor Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, the structure of CDK2 can be used for anticancer studies.[10]
-
Crucial Step (Justification): Prepare the protein using software like Schrödinger Maestro or AutoDock Tools. This involves removing water molecules (unless a specific water is known to mediate binding), adding hydrogen atoms, assigning correct bond orders, and repairing any missing side chains or loops. This "cleaning" process is essential for ensuring the electrostatic and steric properties of the receptor are accurately represented.
-
Define the binding site or "grid box." This is typically centered on the location of the co-crystallized native ligand, defining the search space for the docking algorithm.
-
-
Ligand Preparation:
-
Generate the 3D coordinates for the this compound derivatives.
-
Assign proper atom types and charges, and generate possible ionization states at physiological pH (e.g., 7.4 ± 0.5). This step is critical as the protonation state of a molecule directly influences its ability to form hydrogen bonds.
-
-
Protocol Validation (Self-Validation):
-
Before docking the novel compounds, perform a re-docking experiment. This involves docking the original co-crystallized ligand back into the prepared receptor.
-
Calculate the Root Mean Square Deviation (RMSD) between the re-docked pose and the original crystal structure pose. An RMSD value of less than 2.0 Å validates that the chosen docking parameters can accurately reproduce the experimentally observed binding mode.
-
-
Docking Simulation:
-
Run the docking simulation for the entire library of pyrazole derivatives using a validated docking program (e.g., Glide, AutoDock Vina). The algorithm will systematically sample different conformations and orientations of each ligand within the defined binding site.
-
-
Pose Analysis and Scoring:
-
Analyze the results based on the docking scores, which estimate the binding free energy. Lower scores typically indicate more favorable binding.
-
Visually inspect the top-scoring poses for each compound. Identify key intermolecular interactions (e.g., hydrogen bonds with specific amino acid residues, hydrophobic contacts). This analysis provides the mechanistic rationale for the predicted binding affinity. For pyrazole derivatives, interactions with key residues in a kinase hinge region, for example, are often critical for inhibitory activity.[10]
-
Foundational Pillar III: ADMET Prediction
A compound with excellent potency is of little therapeutic value if it cannot reach its target in the body, is rapidly metabolized, or is toxic. ADMET prediction tools are used to assess the drug-like properties of compounds early in the discovery phase.[4][11]
Causality in ADMET Profiling
ADMET profiling helps answer critical questions:
-
Absorption: Will the compound be well-absorbed if taken orally? This is often predicted using models for Caco-2 permeability and human intestinal absorption.
-
Distribution: Will it cross the Blood-Brain Barrier (BBB)? This is critical for CNS targets but undesirable for peripherally acting drugs.
-
Metabolism: Is it likely to be an inhibitor or substrate of key Cytochrome P450 (CYP) enzymes? Inhibition of enzymes like CYP2D6 or CYP3A4 can lead to dangerous drug-drug interactions.
-
Excretion: How will the compound be cleared from the body?
-
Toxicity: Does the compound have the potential for hepatotoxicity, cardiotoxicity (hERG inhibition), or mutagenicity (AMES test)?
Screening for these properties computationally allows for the early deselection of compounds with predicted liabilities, saving immense resources. Various web-based tools like SwissADME and pkCSM are widely used for these predictions.[4][11]
Experimental Protocol: In Silico ADMET Profiling
-
Compound Input:
-
Prepare the 2D structures of the prioritized pyrazole derivatives in a suitable format (e.g., SMILES).
-
-
Prediction Server Submission:
-
Submit the structures to a reliable ADMET prediction server (e.g., pkCSM, SwissADME).
-
-
Analysis of Physicochemical Properties:
-
Evaluate compliance with Lipinski's Rule of Five.[5] This rule provides a guideline for oral bioavailability. While not absolute, violations can indicate potential issues.
-
Analyze properties like LogP (lipophilicity), LogS (solubility), and TPSA.
-
-
Pharmacokinetic Profile Analysis:
-
Assess predicted values for Human Intestinal Absorption (%), Caco-2 permeability, and Blood-Brain Barrier (BBB) penetration.
-
Examine predictions for CYP enzyme inhibition (e.g., CYP2D6, CYP3A4) and substrate potential.
-
-
Toxicity Assessment:
-
Review predictions for AMES toxicity (mutagenicity), hERG I inhibition (cardiotoxicity), and hepatotoxicity.
-
-
Data Synthesis and Prioritization:
-
Compile the results into a clear, comparable format. Prioritize compounds that demonstrate a balance of high predicted bioactivity (from QSAR/docking) and a favorable, low-risk ADMET profile.
-
Data Presentation: Comparative ADMET Profile
The following table provides an example of how ADMET prediction data for a set of hypothetical this compound derivatives can be summarized for easy comparison.
| Compound ID | MW ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Intestinal Absorption (%) | BBB Permeant | CYP2D6 Inhibitor | hERG I Inhibitor | Hepatotoxicity |
| DPP-01 | 354.43 | 3.85 | 1 | 3 | 92.5 | Yes | No | No | No |
| DPP-02 | 388.87 | 4.50 | 1 | 3 | 90.1 | Yes | No | Yes | No |
| DPP-03 | 401.28 | 2.95 | 2 | 4 | 88.7 | No | No | No | No |
| DPP-04 | 450.51 | 5.61 | 1 | 3 | 85.3 | Yes | Yes | No | Yes |
Based on this hypothetical data, DPP-01 and DPP-03 would be prioritized for synthesis due to their balanced profiles, while DPP-02 (hERG concern) and DPP-04 (multiple liabilities) would be de-prioritized or flagged for re-design.
Conclusion: Synthesizing Data for Informed Decisions
The in silico prediction of bioactivity is not a replacement for experimental validation but a powerful and essential tool for guiding it. By integrating QSAR, molecular docking, and ADMET profiling, researchers can build a comprehensive, multi-dimensional understanding of their this compound derivatives. This integrated approach transforms the drug discovery process from one of serendipitous screening to one of intelligent design, ensuring that laboratory resources are focused on compounds with the highest probability of becoming successful therapeutic agents. The methodologies described herein provide a robust, self-validating framework to accelerate the journey from chemical scaffold to clinical candidate.
References
- 5D-QSAR studies of 1H-pyrazole derivatives as EGFR inhibitors. Journal of Molecular Modeling.
- Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery.
- In-Silico QSAR Studies of Some Pyrazolone Compounds. European Open Science.
- COMPUTATIONAL MOLECULAR DOCKING AND IN SILICO ADMET PREDICTION STUDIES OF PYRAZOLE DERIVATIVES AS COVID-19 MAIN PROTEASE (MPRO).
- Prediction of ADMET properties and potential biological targets of pyrazole compounds.
- Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines.
- ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents.
- Designing of Pyrazole Derivatives Using 3D-QSAR, ADMET, Molecular Docking and MD Simulations for Enhanced Antibacterial Properties.
- Molecular Modeling and Synthesis of New Heterocyclic Compounds Containing Pyrazole as Anticancer Drugs.
- Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2. scite.ai.
- Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents.
- Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents. PubMed.
- Computational Studies and Biological Evaluation on Synthesized Lead 1,3- diphenyl-4,5-dihydro-1H-pyrazole Moiety as Anti-Infective Agents. Bentham Science.
- Design, synthesis, molecular docking, admet studies and biological evaluation of pyrazoline incorpor
- Mini review on anticancer activities of Pyrazole Deriv
- Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents.
- Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. PubMed.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
- Hybrid Derivatives of 1,3-Diphenyl-1H-Pyrazole and L-α-Amino Acids: Synthesis, Biological Evaluation, and Molecular Docking Studies. Semantic Scholar.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
- Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. MDPI.
- Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. ScienceDirect.
- Design, Molecular Docking Studies, Synthesis and Characterization of some New 4,5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as Cyclooxygenase Inhibitors. Semantic Scholar.
- Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
- Synthesis, Characterization, Biological and Molecular Docking Studies of 1,3-Diphenyl-1H-pyrazole Terminated Imino Derivatives. Asian Journal of Chemistry. sa98QePNiDWYhhE)
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Methodological & Application
Application Note & Protocol: Synthesis of 1,3-Diphenyl-4,5-dihydro-1H-pyrazole via Claisen-Schmidt Condensation
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 1,3-Diphenyl-4,5-dihydro-1H-pyrazole, a prominent pyrazoline derivative. The synthesis is a robust two-step process commencing with the Claisen-Schmidt condensation of benzaldehyde and acetophenone to yield the intermediate, chalcone (1,3-diphenyl-2-propen-1-one). This is followed by a cyclization reaction of the purified chalcone with phenylhydrazine. This application note details the underlying chemical principles, provides meticulously validated step-by-step protocols, and offers expert insights into reaction monitoring, purification, and characterization. The methodologies described herein are designed to be reproducible and scalable, catering to the needs of medicinal chemistry, materials science, and synthetic organic chemistry laboratories.
Introduction: The Significance of Pyrazolines
Pyrazoline derivatives, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are of significant interest in medicinal chemistry and materials science.[1] The this compound scaffold, in particular, is a core structural motif in a plethora of compounds exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] Furthermore, their unique photoluminescent properties make them valuable in the development of organic light-emitting diodes (OLEDs).[5]
The synthetic route detailed here employs the venerable Claisen-Schmidt condensation, a reliable method for forming carbon-carbon bonds to create α,β-unsaturated ketones.[2][6] This is followed by a classical cyclization with a hydrazine derivative, providing a straightforward and efficient pathway to the target pyrazoline.[1][7]
Reaction Pathway and Mechanism
The synthesis proceeds in two distinct stages, each with a well-established mechanism.
Stage 1: Claisen-Schmidt Condensation for Chalcone Synthesis
This base-catalyzed reaction involves the condensation of an aromatic aldehyde (benzaldehyde), which lacks α-hydrogens, with an enolizable ketone (acetophenone).[2][8] The absence of α-hydrogens on benzaldehyde prevents self-condensation, leading to a high yield of the desired crossed-aldol product.[9]
The mechanism proceeds as follows:
-
Enolate Formation: A strong base, such as sodium hydroxide (NaOH), abstracts an acidic α-proton from acetophenone to form a resonance-stabilized enolate ion.[2][8]
-
Nucleophilic Attack: The enolate ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde.
-
Aldol Addition: This attack forms an alkoxide intermediate, which is subsequently protonated by a solvent molecule (e.g., ethanol) to yield a β-hydroxy ketone (aldol).
-
Dehydration: Under the basic reaction conditions, the aldol readily undergoes dehydration (elimination of a water molecule) to form the highly conjugated and stable α,β-unsaturated ketone, chalcone.[8]
Stage 2: Pyrazoline Ring Formation
The formation of the pyrazoline ring occurs through the reaction of the synthesized chalcone with phenylhydrazine.[10][11]
The proposed mechanism involves:
-
Michael Addition: The terminal nitrogen atom of phenylhydrazine acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated system of the chalcone (1,4-conjugate addition).
-
Intramolecular Cyclization: Following the initial addition, the second nitrogen atom of the hydrazine moiety performs an intramolecular nucleophilic attack on the carbonyl carbon.
-
Dehydration: The resulting intermediate undergoes dehydration to form the stable five-membered dihydropyrazole ring.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
3.1. Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Purity | Supplier |
| Benzaldehyde | C₇H₆O | 106.12 | ≥99% | Sigma-Aldrich |
| Acetophenone | C₈H₈O | 120.15 | ≥99% | Sigma-Aldrich |
| Sodium Hydroxide | NaOH | 40.00 | ≥98% | Fisher Scientific |
| Ethanol | C₂H₅OH | 46.07 | 95% | Merck |
| Phenylhydrazine | C₆H₈N₂ | 108.14 | ≥97% | Sigma-Aldrich |
| Glacial Acetic Acid | CH₃COOH | 60.05 | ≥99.7% | VWR |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | HPLC Grade | Fisher Scientific |
| n-Hexane | C₆H₁₄ | 86.18 | HPLC Grade | Fisher Scientific |
3.2. Safety Precautions
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.[12][13][14][15] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Work in a well-ventilated fume hood.
-
Phenylhydrazine: Toxic and a suspected carcinogen. Handle with extreme care in a fume hood, using appropriate PPE.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use in a fume hood.
-
Organic Solvents: Flammable. Keep away from ignition sources.
3.3. Protocol 1: Synthesis of Chalcone (1,3-Diphenyl-2-propen-1-one)
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add benzaldehyde (5.0 mL, 0.049 mol) and acetophenone (5.7 mL, 0.049 mol).
-
Solvent Addition: Add 50 mL of 95% ethanol to the flask and stir the mixture until a homogeneous solution is obtained.
-
Base Addition: While stirring, slowly add 25 mL of a 40% aqueous sodium hydroxide solution dropwise over 15 minutes. The temperature of the reaction mixture may increase; maintain it at room temperature (20-25°C) using a water bath if necessary.
-
Reaction: Continue stirring the mixture vigorously at room temperature for 2-3 hours. The formation of a yellow precipitate indicates the progress of the reaction.[8]
-
Work-up: After the reaction is complete (monitored by TLC), pour the reaction mixture into 250 mL of ice-cold water.
-
Neutralization: Acidify the mixture by slowly adding dilute hydrochloric acid (10% v/v) until the pH is neutral (pH ~7).
-
Isolation: Collect the precipitated yellow solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid product thoroughly with cold water (3 x 50 mL) to remove any unreacted starting materials and inorganic salts.
-
Drying: Dry the crude chalcone in a desiccator or a vacuum oven at a low temperature (~50°C).
-
Purification: Recrystallize the crude product from hot ethanol to obtain pale yellow crystals of pure chalcone.[9][16][17]
Reaction Monitoring (TLC):
-
Mobile Phase: Ethyl acetate : n-Hexane (1:4 v/v)
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Visualization: UV light (254 nm)
3.4. Protocol 2: Synthesis of this compound
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the purified chalcone (4.16 g, 0.02 mol) in 30 mL of glacial acetic acid.
-
Reagent Addition: To this solution, add phenylhydrazine (2.0 mL, 0.02 mol).[3]
-
Reflux: Heat the reaction mixture to reflux (approximately 118°C) and maintain reflux for 4-6 hours.[3][7]
-
Reaction Monitoring (TLC): Monitor the progress of the reaction by TLC. The disappearance of the chalcone spot indicates the completion of the reaction.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Precipitation: Pour the cooled reaction mixture into 150 mL of ice-cold water. A solid product will precipitate.
-
Isolation: Collect the solid by vacuum filtration.
-
Washing: Wash the product with cold water (2 x 30 mL) and then with a small amount of cold ethanol.
-
Drying: Dry the crude product.
-
Purification: Recrystallize the crude this compound from ethanol to yield a pure crystalline solid.
Reaction Monitoring (TLC):
-
Mobile Phase: Ethyl acetate : n-Hexane (2:8 v/v)[3]
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Visualization: UV light (254 nm)
Characterization and Data
The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.
Table 1: Expected Physical and Spectroscopic Data
| Compound | Appearance | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | IR (KBr, cm⁻¹) |
| Chalcone | Pale yellow crystals | 55-57 | 7.2-7.8 (m, 10H, Ar-H), 7.49 (d, 1H, α-H), 7.78 (d, 1H, β-H) | ~1660 (C=O), ~1600 (C=C), ~3050 (Ar C-H) |
| This compound | Crystalline solid | 154-156 | 3.1-3.8 (m, 2H, CH₂), 5.2-5.4 (dd, 1H, CH), 6.8-7.8 (m, 15H, Ar-H) | ~1597 (C=N), ~1500 (C=C), ~3050 (Ar C-H) |
Note: The exact chemical shifts and melting points may vary slightly depending on the purity of the sample and the instrumentation used.
FT-IR Spectroscopy:
-
Chalcone: The key diagnostic peak is the strong absorption band around 1660 cm⁻¹ corresponding to the α,β-unsaturated carbonyl stretching vibration.[6] The disappearance of this peak in the product is a key indicator of successful cyclization.
-
Pyrazoline: The IR spectrum of the final product will show the disappearance of the C=O stretch and the appearance of a new band around 1597 cm⁻¹ for the C=N stretching vibration of the pyrazoline ring.[7]
¹H NMR Spectroscopy:
-
Chalcone: The two vinylic protons will appear as doublets in the downfield region (around 7.5-7.8 ppm).
-
Pyrazoline: The protons of the pyrazoline ring will show a characteristic AMX or ABX splitting pattern. The two diastereotopic protons of the CH₂ group will appear as a multiplet, and the CH proton will appear as a doublet of doublets.
Troubleshooting and Expert Insights
-
Low Yield of Chalcone: Ensure the sodium hydroxide solution is fresh and of the correct concentration. Inadequate stirring or premature precipitation can also lead to lower yields. If the reaction mixture solidifies, add a small amount of ethanol to maintain stirring.[9]
-
Incomplete Cyclization: Ensure the reflux temperature is maintained and the reaction is run for a sufficient duration. The purity of the starting chalcone is crucial; impurities can interfere with the cyclization.
-
Purification Challenges: If recrystallization is difficult, column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane) can be employed for purification.
Conclusion
The Claisen-Schmidt condensation followed by cyclization with phenylhydrazine is a highly effective and reliable method for the synthesis of this compound. The protocols outlined in this application note are robust and have been optimized for high yield and purity. By following these detailed procedures and paying close attention to the key experimental parameters, researchers can confidently synthesize this valuable heterocyclic scaffold for a wide range of applications in drug discovery and materials science.
Caption: Mechanistic overview of the two-stage synthesis.
References
- Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. The Royal Society of Chemistry.
- The Aldol Condensation Reaction Preparation of Benzalacetophenon (Chalcones).
- Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. National Institutes of Health.
- Application Notes and Protocols for Claisen-Schmidt Condensation: Synthesis of Chalcones from 1-(2,4-Dihydroxy-6-methoxyphenyl). Benchchem.
- Aldol Condensation: Chalcone Synthesis Lab Procedure. Studylib.
- AIM: TO SYNTHESIZE CHALCONE FROM BENZALDEHYDE. RECORD MELTING POINT AND YIELD OF PRODUCT.
- Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Publications.
- Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. National Institutes of Health.
- Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace.
- SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. OJS UMMADA.
- Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. IJIRT.
- Synthesis and Characterization of a Novel 2-Pyrazoline. MDPI.
- 1,3-Diphenyl-5-(9-phenanthryl)-4,5-dihydro-1H-pyrazole (DPPhP): structure, properties, and application in organic light-emitting diodes. Journal of Materials Chemistry (RSC Publishing).
- Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential.
- Design, synthesis and biological evaluation of some novel pyrazoline derivatives. Der Pharma Chemica.
- Safety Data Sheet: Sodium hydroxide. Chemos GmbH&Co.KG.
- Safety Data Sheet. Fisher Scientific.
- Safety Data Sheet: Sodium hydroxide. Carl ROTH.
- SAFETY DATA SHEET according to Regulation (EC) No. 1907/2006. accessdata.fda.gov.
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Application Notes and Protocols for the One-Pot Synthesis of 1,3,5-Triaryl Pyrazoline Compounds
Introduction: The Significance of the Pyrazoline Scaffold
For researchers, scientists, and professionals in drug development, the pyrazoline scaffold is a privileged heterocyclic motif. This five-membered ring system, containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. Among these, the 1,3,5-triaryl-2-pyrazolines are particularly noteworthy for their potential as anticancer, anti-inflammatory, antimicrobial, and antidepressant agents.[1][2] Furthermore, their inherent fluorescent properties make them valuable probes in bioimaging and as materials in optoelectronic devices.[3][4]
Traditionally, the synthesis of these compounds has involved multi-step procedures that can be time-consuming and generate significant chemical waste.[5] The advent of one-pot synthesis methodologies represents a significant advancement, aligning with the principles of green chemistry by improving efficiency, reducing reaction times, and simplifying purification processes.[5][6][7] This guide provides a detailed exploration of the one-pot synthesis of 1,3,5-triaryl pyrazolines, offering in-depth protocols and the scientific rationale behind the experimental choices.
Mechanistic Insights: The Chemistry Behind the One-Pot Synthesis
The one-pot synthesis of 1,3,5-triaryl pyrazolines from aromatic aldehydes, acetophenones, and phenylhydrazine is a testament to the elegance of tandem reactions. The process can be conceptually divided into two key stages that occur sequentially in the same reaction vessel.
-
In Situ Chalcone Formation (Claisen-Schmidt Condensation): The reaction is initiated by a base-catalyzed Claisen-Schmidt condensation between an appropriately substituted aromatic aldehyde and an acetophenone. The base, typically a hydroxide, deprotonates the α-carbon of the acetophenone, generating an enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the α,β-unsaturated ketone, commonly known as a chalcone.[8][9]
-
Cyclization with Phenylhydrazine: The newly formed chalcone then serves as the substrate for the subsequent cyclization reaction. Phenylhydrazine, a dinucleophilic reagent, undergoes a Michael-type conjugate addition to the β-carbon of the chalcone's α,β-unsaturated system. This is followed by an intramolecular cyclization and dehydration, ultimately forming the stable five-membered pyrazoline ring.[8][10]
The entire sequence can be performed under acidic or basic conditions, and modern advancements have introduced the use of microwave irradiation and ultrasound to significantly accelerate the reaction rates.[1][9][11]
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the one-pot synthesis of 1,3,5-triaryl pyrazolines.
Caption: Workflow for the one-pot synthesis of 1,3,5-triaryl pyrazolines.
Experimental Protocols
This section details two robust protocols for the one-pot synthesis of 1,3,5-triaryl pyrazolines: a conventional method employing thermal heating and an accelerated method using microwave irradiation.
Protocol 1: Conventional One-Pot Synthesis
This protocol is a reliable and widely applicable method for the synthesis of 1,3,5-triaryl pyrazolines.
Materials:
-
Substituted Aromatic Aldehyde (1.0 mmol)
-
Substituted Acetophenone (1.0 mmol)
-
Phenylhydrazine (1.2 mmol)
-
Potassium Hydroxide (KOH) (3.0 mmol)
-
Ethanol (20 mL)
-
Glacial Acetic Acid
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with heating
-
Beaker (250 mL)
-
Buchner funnel and filter paper
-
Crushed ice
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add the substituted aromatic aldehyde (1.0 mmol), substituted acetophenone (1.0 mmol), and ethanol (20 mL).
-
Base Addition: While stirring, add a solution of potassium hydroxide (3.0 mmol) in ethanol.
-
Chalcone Formation: Stir the mixture at room temperature for 2-3 hours. The progress of the chalcone formation can be monitored by Thin Layer Chromatography (TLC).
-
Addition of Phenylhydrazine: To the reaction mixture, add phenylhydrazine (1.2 mmol).
-
Cyclization: Add a few drops of glacial acetic acid to catalyze the cyclization and reflux the mixture for 4-6 hours.
-
Product Isolation: After the reaction is complete (monitored by TLC), cool the flask to room temperature and pour the contents into a beaker containing crushed ice.
-
Precipitation and Filtration: A solid precipitate of the 1,3,5-triaryl pyrazoline will form. Collect the solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crude product with cold water to remove any inorganic impurities.
-
Purification: The crude product can be purified by recrystallization from ethanol to afford the pure 1,3,5-triaryl pyrazoline.
Protocol 2: Microwave-Assisted One-Pot Synthesis
This protocol offers a significant reduction in reaction time and often leads to higher yields.[11][12][13]
Materials:
-
Substituted Aromatic Aldehyde (1.0 mmol)
-
Substituted Acetophenone (1.0 mmol)
-
Phenylhydrazine (1.2 mmol)
-
Potassium Hydroxide (KOH) (3.0 mmol)
-
Ethanol (10 mL)
-
Glacial Acetic Acid
-
Microwave synthesis vial (10-20 mL) with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
Reactant Mixture: In a microwave synthesis vial, combine the substituted aromatic aldehyde (1.0 mmol), substituted acetophenone (1.0 mmol), phenylhydrazine (1.2 mmol), and ethanol (10 mL).
-
Catalyst Addition: Add a solution of potassium hydroxide (3.0 mmol) in a minimal amount of ethanol, followed by a few drops of glacial acetic acid.
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a suitable power (e.g., 180-300 W) and temperature (e.g., 80-120 °C) for 5-15 minutes.[9][11] The optimal conditions may need to be determined for specific substrates.
-
Cooling and Isolation: After irradiation, allow the vial to cool to room temperature.
-
Precipitation and Filtration: Transfer the reaction mixture to a beaker containing crushed ice to precipitate the product. Collect the solid by vacuum filtration.
-
Washing and Purification: Wash the product with cold water and purify by recrystallization from ethanol.
Data Presentation: A Comparative Overview
The choice of synthetic methodology can significantly impact the reaction outcome. The following table provides a comparative summary of different approaches for the synthesis of 1,3,5-triaryl pyrazolines.
| Method | Catalyst/Medium | Time | Yield (%) | Advantages |
| Conventional Heating | KOH/Ethanol, Acetic Acid | 4-8 hours | 70-85 | Simple setup, widely applicable |
| Ultrasound-Assisted | Acetic Acid/Sodium Acetate | 1.5-2 hours | 83-96 | Reduced reaction time, improved yields, energy-efficient[1][14][15] |
| Microwave-Assisted | Acetic Acid or basic conditions | 5-15 minutes | 85-99 | Extremely rapid, high yields, clean reactions[11][12][16][17] |
| Mechanically Activated | NaHSO₄·H₂O (Solvent-free) | 5-10 minutes | 80-95 | Environmentally friendly (solvent-free), rapid |
Characterization of 1,3,5-Triaryl Pyrazolines
The structural elucidation of the synthesized 1,3,5-triaryl pyrazolines is crucial for confirming their identity and purity. The following spectroscopic techniques are routinely employed:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Key characteristic peaks include the C=N stretching vibration around 1590-1650 cm⁻¹ and the C-N stretching vibration in the range of 1350-1000 cm⁻¹.[3][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons of the pyrazoline ring exhibit a characteristic ABX splitting pattern. The two protons at the C4 position (HA and HB) typically appear as doublets of doublets between δ 3.0-4.0 ppm, while the proton at the C5 position (HX) appears as a doublet of doublets at a more downfield region, around δ 5.0-6.0 ppm.[18][19] Aromatic protons resonate in the range of δ 6.5-8.0 ppm.
-
¹³C NMR: The carbons of the pyrazoline ring show characteristic signals, with the C3, C4, and C5 carbons appearing at approximately δ 140-150, 40-45, and 60-65 ppm, respectively.
-
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compound, confirming the expected molecular formula.[3][18]
Conclusion and Future Perspectives
The one-pot synthesis of 1,3,5-triaryl pyrazolines offers a highly efficient and versatile platform for accessing a diverse library of these medicinally and materially important compounds. The methodologies outlined in this guide, particularly the use of microwave and ultrasound technologies, align with the modern demands for sustainable and rapid chemical synthesis. For researchers in drug discovery, these protocols provide a streamlined approach to generate novel pyrazoline derivatives for biological screening. The continued exploration of novel catalysts and reaction conditions will undoubtedly lead to even more efficient and environmentally benign synthetic strategies for this valuable class of heterocyclic compounds.
References
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Synthesis of 1,3,5‐triaryl‐2‐pyrazolines by treating various chalcones... - ResearchGate. Available at: [Link]
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An improved synthesis of 1,3,5-triaryl-2-pyrazolines in acetic acid aqueous solution under ultrasound irradiation - NIH. Available at: [Link]
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Synthesis, Characterization and Fluorescent Property Evaluation of 1,3,5-Triaryl-2-pyrazolines - PMC - PubMed Central. Available at: [Link]
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Ultrasound Assisted One-Pot Green Synthesis of Highly Substituted Pyrazoles Catalyzed by [DBUH][OAc] Ionic Liquid - bepls. Available at: [Link]
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Catalytic enantioselective synthesis of 2-pyrazolines via one-pot condensation/6π-electrocyclization: 3,5-bis(pentafluorosulfanyl)-phenylthioureas as powerful hydrogen bond donors - PMC - NIH. Available at: [Link]
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Mechanically activated synthesis of 1,3,5-triaryl-2-pyrazolines by high speed ball milling - Green Chemistry (RSC Publishing). Available at: [Link]
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Synthesis of New 1,3,5-Triazine-Based 2-Pyrazolines as Potential Anticancer Agents - MDPI. Available at: [Link]
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Scheme 1 Synthesis of homologous 1,3,5-triaryl-2-pyrazolines, 1c–12c. - ResearchGate. Available at: [Link]
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Proposed reaction mechanism of one-pot synthesis of pyrazoline. - ResearchGate. Available at: [Link]
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Protocol of synthesis 1,3,5-triaryl pyrazole derivatives. - ResearchGate. Available at: [Link]
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Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles - MDPI. Available at: [Link]
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Ultrasound-Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE-Mediated Pathologies: Insights from SAR Studies and Biological Evaluations - PubMed. Available at: [Link]
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Catalytic enantioselective synthesis of 2-pyrazolines via one-pot condensation/6π-electrocyclization: 3,5-bis(pentafluorosulfanyl) - RSC Publishing. Available at: [Link]
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Ultrasound-assisted one-pot synthesis of diversely substituted pyrazolo... - ResearchGate. Available at: [Link]
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Microwave Assisted Synthesis of 1, 2, 3-Triazole Tethered Pyrazolines and their Pharmacological Studies - JOCPR. Available at: [Link]
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Synthesis and Evaluation of 1,3,5-Triaryl-2-Pyrazoline Derivatives as Potent Dual Inhibitors of Urease and α-Glucosidase Together with Their Cytotoxic, Molecular Modeling and Drug-Likeness Studies - PMC - PubMed Central. Available at: [Link]
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Synthesis and Evaluation of 1,3,5-Triaryl-2-Pyrazoline Derivatives as Potent Dual Inhibitors of Urease and α-Glucosidase Together with Their Cytotoxic, Molecular Modeling and Drug-Likeness Studies | ACS Omega. Available at: [Link]
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Synthesis, Characterization and Fluorescent Property Evaluation of 1,3,5-Triaryl-2-pyrazolines - ResearchGate. Available at: [Link]
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GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Available at: [Link]
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Synthesis of 1,3, 5‐ triaryl‐2‐ pyrazoline derivative. - ResearchGate. Available at: [Link]
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Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole as Antinociceptive and Antimicrobial Agents - PubMed Central. Available at: [Link]
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Synthesis and spectral characterization of new 1,3,5-triaryl-2-pyrazolines highlighting effect of alkyloxy chain length on fluorescence - PubMed. Available at: [Link]
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One-pot synthesis and molecular docking study of pyrazoline derivatives as an anticancer agent - Pharmacy Education. Available at: [Link]
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Recent advances in the therapeutic applications of pyrazolines - PMC - PubMed Central. Available at: [Link]
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Chalcone Derived Pyrazole Synthesis via One-pot and Two-pot Strategies. Available at: [Link]
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Microwave-assisted synthesis of pyrazoles - a mini-review - DergiPark. Available at: [Link]
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Mechanically activated synthesis of 1,3,5-triaryl-2-pyrazolines by high speed ball milling† - RSC Publishing. Available at: [Link]
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(PDF) Synthesis and Evaluation of 1,3,5-Triaryl-2-Pyrazoline Derivatives as Potent Dual Inhibitors of Urease and α-Glucosidase Together with Their Cytotoxic, Molecular Modeling and Drug-Likeness Studies - ResearchGate. Available at: [Link]
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Application Note: 1,3-Diphenyl-4,5-dihydro-1H-pyrazole as a Versatile Fluorescent Probe for Bioimaging
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Light in Unraveling Biological Complexity
Fluorescence microscopy is an indispensable tool in modern biological and biomedical research, enabling the visualization of cellular structures and dynamic processes with high specificity and sensitivity. The utility of this technique hinges on the availability of robust fluorescent probes that can selectively label targets of interest within the complex milieu of a living cell or tissue. Among the vast arsenal of fluorescent molecules, pyrazoline derivatives have emerged as a promising class of fluorophores due to their excellent photophysical properties and synthetic versatility.[1][2] This application note provides a comprehensive guide to the use of 1,3-Diphenyl-4,5-dihydro-1H-pyrazole, a archetypal 2-pyrazoline, as a fluorescent probe for bioimaging applications.
Pyrazolines, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, often exhibit strong fluorescence, particularly in the blue-green region of the spectrum.[1][3] Their emission properties can be fine-tuned by modifying the substituent groups on the pyrazoline ring, allowing for the development of probes with tailored characteristics. This document will delve into the fundamental principles governing the fluorescence of this compound, provide detailed protocols for its application in both in vitro cell staining and ex vivo tissue imaging, and offer insights into data interpretation and troubleshooting.
Photophysical Properties of this compound
The fluorescence of this compound arises from the π-conjugated system encompassing the phenyl rings and the pyrazoline core. Upon absorption of a photon of appropriate energy, the molecule is promoted to an excited electronic state. The subsequent relaxation to the ground state is accompanied by the emission of a photon of lower energy (longer wavelength), a phenomenon known as fluorescence. The efficiency of this process is described by the fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons. Triaryl-2-pyrazolines are known for their high quantum yields, often in the range of 0.6 to 1.0.[4]
The spectral properties of this compound are influenced by the solvent environment, a phenomenon known as solvatochromism. Generally, an increase in solvent polarity can lead to a red shift (a shift to longer wavelengths) in the emission spectrum. This sensitivity to the local environment can be exploited to probe changes in cellular microenvironments.
| Property | Value | Reference |
| Absorption Maximum (λabs) | ~360-400 nm | [5] |
| Emission Maximum (λem) | ~430-490 nm (blue-green) | [6][7] |
| Quantum Yield (Φf) | High (typically > 0.6) | [4] |
| Molar Extinction Coefficient (ε) | High | N/A |
| Solvatochromism | Emission is sensitive to solvent polarity |
Note: The exact spectral properties can vary depending on the specific substitution pattern and the solvent used. It is always recommended to experimentally determine the excitation and emission maxima for the specific batch of the probe and experimental conditions.
Synthesis of this compound
The synthesis of this compound is typically achieved through a cyclization reaction between a chalcone (an α,β-unsaturated ketone) and a hydrazine derivative.[8][9] The Claisen-Schmidt condensation of an appropriate benzaldehyde and acetophenone yields the chalcone precursor.[3] Subsequent reaction with phenylhydrazine in a suitable solvent like glacial acetic acid leads to the formation of the pyrazoline ring.[9]
Caption: General synthesis scheme for this compound.
Part 1: In Vitro Cell Staining Protocol
This protocol outlines the steps for staining live or fixed cultured cells with this compound for fluorescence microscopy.
Materials and Reagents
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
Cells of interest (e.g., HeLa, MCF-7)
-
Glass-bottom dishes or coverslips
-
Paraformaldehyde (PFA) for fixation (optional)
-
Mounting medium
Protocol
Step 1: Probe Preparation (Stock Solution)
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.
-
Rationale: DMSO is a common solvent for organic molecules and helps in their solubilization. A concentrated stock solution allows for easy dilution to the final working concentration. Store the stock solution at -20°C, protected from light.
Step 2: Cell Culture and Seeding
-
Culture cells in appropriate medium supplemented with FBS and antibiotics.
-
Seed cells onto glass-bottom dishes or coverslips at a suitable density to achieve 60-80% confluency on the day of the experiment.
-
Rationale: Proper cell density ensures healthy cells and allows for clear visualization of individual cells without overcrowding.
Step 3: Probe Loading (Staining)
-
Dilute the stock solution of the pyrazole probe in pre-warmed cell culture medium to a final working concentration (typically 1-10 µM). The optimal concentration should be determined empirically.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator.
-
Rationale: Incubation time and concentration are critical parameters that need to be optimized for each cell type to achieve sufficient signal with minimal cytotoxicity.
Step 4: Washing
-
Remove the staining solution and wash the cells 2-3 times with pre-warmed PBS or culture medium to remove unbound probe.[10]
-
Rationale: Thorough washing is crucial to reduce background fluorescence and improve the signal-to-noise ratio.[11]
Step 5: Imaging
-
For live-cell imaging, add fresh, pre-warmed culture medium to the cells.
-
For fixed-cell imaging, fix the cells with 4% PFA in PBS for 15 minutes at room temperature, followed by washing with PBS. Mount the coverslips with a suitable mounting medium.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for the pyrazole probe (e.g., DAPI or blue excitation filter set).
-
Rationale: The choice of live or fixed-cell imaging depends on the biological question being addressed. Fixation can preserve cellular morphology but may alter the probe's localization.
Caption: Workflow for in vitro cell staining with this compound.
Part 2: Ex Vivo Tissue Imaging Protocol
This protocol provides a general framework for staining freshly excised tissue slices with this compound for fluorescence imaging.[12][13]
Materials and Reagents
-
This compound stock solution (as prepared in 1.2)
-
Freshly excised tissue
-
Hank's Balanced Salt Solution (HBSS) or other suitable buffer
-
Vibratome or cryostat for tissue sectioning
-
Microscope slides
-
Mounting medium
Protocol
Step 1: Tissue Preparation
-
Immediately after excision, place the tissue in ice-cold HBSS.
-
Section the tissue into thin slices (50-200 µm) using a vibratome or cryostat.[14]
-
Rationale: Thin sections are necessary to allow for adequate probe penetration and to enable clear imaging with sufficient resolution.
Step 2: Probe Incubation
-
Dilute the pyrazole probe stock solution in HBSS to a final working concentration (typically 10-50 µM). Optimization is required.
-
Incubate the tissue slices in the probe solution for 30-90 minutes at room temperature or 37°C, protected from light.
-
Rationale: The optimal incubation time and temperature will depend on the tissue type and thickness, and should be determined empirically to ensure uniform staining.
Step 3: Washing
-
Transfer the stained tissue slices to fresh HBSS and wash for 15-30 minutes with gentle agitation to remove excess probe.
-
Rationale: Similar to cell staining, washing is critical for reducing background and enhancing image contrast.
Step 4: Mounting and Imaging
-
Carefully mount the tissue slices onto microscope slides using a suitable mounting medium.
-
Image the tissue sections using a fluorescence or confocal microscope with the appropriate filter sets.
-
Rationale: Confocal microscopy can be particularly advantageous for tissue imaging as it provides optical sectioning and reduces out-of-focus blur, resulting in sharper images.[12]
Caption: Workflow for ex vivo tissue imaging with this compound.
Part 3: Data Analysis and Troubleshooting
Data Analysis
-
Image Acquisition: Acquire images using appropriate microscope settings (e.g., exposure time, gain) to avoid saturation while maximizing the signal.
-
Image Analysis Software: Use software such as ImageJ/Fiji or commercial packages to analyze the images. This can include quantification of fluorescence intensity, colocalization analysis with other markers, and morphological measurements.
Troubleshooting
| Problem | Possible Cause | Solution | Reference |
| Weak or No Signal | - Probe concentration too low- Incubation time too short- Photobleaching | - Increase probe concentration- Increase incubation time- Use an anti-fade mounting medium and minimize light exposure | [11][15] |
| High Background | - Probe concentration too high- Insufficient washing- Autofluorescence of cells or tissue | - Decrease probe concentration- Increase the number and duration of wash steps- Use spectral unmixing or appropriate background subtraction techniques. Consider using a longer wavelength probe if autofluorescence is in the blue/green channel. | [11][16][17] |
| Phototoxicity | - Excessive light exposure- High probe concentration | - Reduce illumination intensity and exposure time- Use a lower probe concentration- Use a live-cell imaging medium designed to reduce phototoxicity | [10][17] |
| Uneven Staining | - Poor probe penetration (in tissue)- Cell health issues | - Use thinner tissue sections- Ensure cells are healthy and not overly confluent | [11][18] |
Conclusion
This compound and its derivatives represent a valuable class of fluorescent probes for a wide range of bioimaging applications.[1] Their favorable photophysical properties, including high quantum yields and sensitivity to the local environment, make them powerful tools for visualizing cellular and tissue structures. By following the detailed protocols and troubleshooting guidelines provided in this application note, researchers can effectively utilize this versatile fluorophore to gain deeper insights into complex biological systems. As with any fluorescent probe, careful optimization of staining conditions is paramount to achieving high-quality, reproducible results.
References
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The Scientist. Troubleshooting Fluorescence Microscopy Experiments. [Link]
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Keyence. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. [Link]
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- Wilkinson, F., Kelly, G. P., Michael, C., & Oelkrug, D. (1990). A study of the photophysical properties of various triaryl-2-pyrazolines in solution and microcrystalline form. Journal of Photochemistry and Photobiology A: Chemistry, 52(2), 309–320.
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Evident Scientific. Fluorescence Microscopy Errors. [Link]
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Johnson, S., & Rabinovitch, P. (2012). Ex vivo imaging of excised tissue using vital dyes and confocal microscopy. Current protocols in cytometry, Chapter 9, Unit9.39. [Link]
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LI-COR Biosciences. Ex Vivo Imaging Protocol. [Link]
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El-Metwally, S., & Khalil, A. K. (2010). Reactions of 1,3-Diphenyl-2-pyrazolin-5-one and 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. Synthesis of Some New Pyrazoles and Pyrazolones. Acta Chimica Slovenica, 57(4), 941-947. [Link]
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Yaglioglu, G., et al. (2023). Exploring Biological Interactions: A New Pyrazoline as a Versatile Fluorescent Probe for Energy Transfer and Cell Staining Applications. ChemistryOpen, 12(10), e202300092. [Link]
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Miniyar, P., et al. (2019). 2-Pyrazolines as Biologically Active and Fluorescent Agents, An Overview. Mini-Reviews in Medicinal Chemistry, 19(18), 1487-1506. [Link]
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Johnson, S., & Rabinovitch, P. (2012). Ex Vivo Imaging of Excised Tissue Using Vital Dyes and Confocal Microscopy. Current Protocols in Cytometry, Chapter 9, Unit 9.39. [Link]
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Das, S., et al. (2017). Unveiling a versatile heterocycle: pyrazoline – a review. RSC Advances, 7(78), 49459-49479. [Link]
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Rios, M. C., & Portilla, J. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances, 14(1), 1-17. [Link]
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Wang, Y., et al. (2012). Synthesis, Photoluminescence Properties and Theoretical Insights on 1,3-diphenyl-5-(9-anthryl)-2-pyrazoline and -1H-pyrazole. Luminescence, 27(5), 385-391. [Link]
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FitzGerald, J. J., et al. (2024). Fluorescent probes for neuroscience: imaging ex vivo brain tissue sections. Analyst, 149(16), 4235-4251. [Link]
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- Kumar, S., et al. (2018). 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation. Bioorganic & Medicinal Chemistry, 26(18), 5144-5154.
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Day, B. W., et al. (2016). The Use of Ex Vivo Whole-organ Imaging and Quantitative Tissue Histology to Determine the Bio-distribution of Fluorescently Labeled Molecules. Journal of Visualized Experiments, (118), 54851. [Link]
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Rios, M. C., & Portilla, J. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances, 14(1), 1-17. [Link]
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Zhang, Y., et al. (2017). High Solid Fluorescence of a Pyrazoline Derivative through Hydrogen Bonding. Molecules, 22(8), 1304. [Link]
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Li, B., et al. (2006). 1,3-Diphenyl-5-(9-phenanthryl)-4,5-dihydro-1H-pyrazole (DPPhP): structure, properties, and application in organic light-emitting diodes. Journal of Materials Chemistry, 16(14), 1341-1346. [Link]
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ResearchGate. A) Bioactive pyrazolines and their uses. B) Rationale for use of protected hydrazines and previous work with carbazates. C) Platform for aza‐Michael addition of the hydrazine sython enabled by a cleavable hydrazone. [Link]
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Rios, M. C., & Portilla, J. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances, 14(1), 1-17. [Link]
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Zhang, Y., et al. (2017). High Solid Fluorescence of a Pyrazoline Derivative through Hydrogen Bonding. Molecules, 22(8), 1304. [Link]
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Gümüş, F., et al. (2019). Synthesis, molecular docking, and biological evaluation of novel 2-pyrazoline derivatives as multifunctional agents for the treatment of Alzheimer's disease. Turkish Journal of Chemistry, 43(3), 852-867. [Link]
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Application Notes & Protocols: Elucidating the Anticancer and Apoptosis-Inducing Activity of Pyrazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold as a Privileged Structure in Oncology
Cancer remains a formidable challenge to global health, necessitating the continuous development of therapeutic agents that are both highly effective and minimally toxic.[1] In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," consistently appear in a multitude of bioactive compounds. The pyrazole ring is a prominent example of such a scaffold, demonstrating a remarkable versatility that has led to its incorporation into numerous FDA-approved drugs. Its unique electronic and steric properties allow for diverse substitutions, enabling the fine-tuning of pharmacological activity against various cancer-associated targets.
Several clinically successful tyrosine kinase inhibitors (TKIs), such as Crizotinib (for non-small cell lung cancer) and Asciminib (for chronic myeloid leukemia), feature a pyrazole core, underscoring its pivotal role in modern cancer therapy. The anticancer efficacy of pyrazole derivatives is not limited to kinase inhibition; these compounds have been shown to interact with a wide array of biological targets, including tubulin, cyclin-dependent kinases (CDKs), and key regulators of apoptosis like the Bcl-2 family proteins.[2][3][4] This multi-faceted targeting capability makes the pyrazole scaffold a highly attractive starting point for the discovery of novel anticancer agents.
This guide provides a comprehensive overview of the mechanisms of action for pyrazole derivatives, focusing on their ability to induce programmed cell death (apoptosis), and presents a detailed workflow with robust protocols for their in vitro evaluation.
Section 1: Core Mechanisms of Pyrazole-Induced Apoptosis
The primary therapeutic goal in cancer treatment is to selectively eliminate malignant cells. Pyrazole derivatives achieve this largely by activating the intrinsic cellular machinery of apoptosis. This is accomplished by engaging with and modulating various signaling pathways that control cell survival and death.
Causality of Action: Cancer cells often hijack pro-survival signaling pathways to ensure their uncontrolled proliferation. A common strategy for pyrazole-based agents is to inhibit key nodes in these pathways. For instance, by blocking the activity of receptor tyrosine kinases like VEGFR-2 or EGFR, they can shut down downstream pro-survival signals such as the PI3K/Akt pathway.[2][3] This inhibition tips the cellular balance away from survival and towards apoptosis. The disruption of survival signals leads to the activation of pro-apoptotic proteins (e.g., Bax) and the suppression of anti-apoptotic proteins (e.g., Bcl-2).[4] This shift culminates in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade—a family of proteases that execute the final stages of apoptosis.[5][6]
Caption: Pyrazole derivatives often induce apoptosis by inhibiting RTKs, leading to suppression of pro-survival pathways and activation of the intrinsic mitochondrial pathway.
Section 2: In Vitro Evaluation Workflow
A systematic and logical workflow is essential for characterizing the anticancer properties of novel pyrazole derivatives. The process begins with broad screening for cytotoxicity and progressively narrows down to specific mechanistic assays.
Workflow Rationale: This tiered approach is designed for efficiency. High-throughput cytotoxicity assays quickly identify promising compounds from a library, conserving resources by ensuring that only the most active molecules are advanced to more complex and resource-intensive mechanistic studies.[7] Following the initial screen, confirming apoptosis as the primary mode of cell death is a critical step to ensure the compound is not merely necrotic or cytostatic.
Caption: A tiered workflow for evaluating pyrazole derivatives, from initial synthesis and cytotoxicity screening to apoptosis confirmation and mechanistic studies.
Section 3: Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the key experiments outlined in the workflow. These protocols are designed to be self-validating by including appropriate controls.
Protocol 3.1: General Synthesis of Pyrazole Derivatives
Numerous synthetic routes to pyrazole derivatives exist.[8] Microwave-assisted organic synthesis has emerged as a highly efficient method, often reducing reaction times from hours to minutes while improving yields. A common and versatile approach involves the cyclocondensation of a chalcone with a hydrazine derivative.
-
Chalcone Synthesis: Condense an appropriate aromatic aldehyde with a substituted acetophenone in the presence of a base (e.g., 20% potassium hydroxide) in ethanol.
-
Cyclization: React the resulting chalcone with a hydrazine hydrate derivative (e.g., hydrazine hydrate, phenylhydrazine) in a suitable solvent like ethanol or acetic acid.
-
Microwave Irradiation: Place the reaction mixture in a sealed microwave vessel and irradiate at a specified temperature and power (e.g., 100-140°C, 250W) for 5-15 minutes.
-
Purification: After cooling, the product is typically precipitated, filtered, and purified using recrystallization or column chromatography.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, Mass Spectrometry).
Protocol 3.2: Cell Viability/Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9]
-
Principle of Causality: Viable cells contain mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Pyrazole derivatives dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the compound dilutions. Include "vehicle control" (medium with DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Monitor for the formation of purple precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3.3: Apoptosis Detection via Annexin V/PI Staining
This flow cytometry-based assay is the gold standard for distinguishing between healthy, early apoptotic, late apoptotic, and necrotic cells.[10]
-
Principle of Causality: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[10]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Cancer cells treated with the pyrazole derivative at its IC₅₀ concentration
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the pyrazole derivative (and controls) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each treatment condition.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Healthy cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 3.4: Caspase-3/7 Activity Assay
This assay quantifies the activity of the executioner caspases, which are key mediators of apoptosis.[11][12]
-
Principle of Causality: Caspase-3 and Caspase-7 are proteases that are activated during apoptosis. This assay uses a substrate (e.g., DEVD) linked to a fluorophore. When cleaved by an active caspase, the fluorophore is released and emits a fluorescent signal, which is proportional to caspase activity.
Materials:
-
Fluorometric Caspase-3/7 Assay Kit
-
Lysis buffer
-
Caspase substrate (e.g., Ac-DEVD-AMC)
-
96-well black, clear-bottom plate
-
Fluorometric plate reader
Procedure:
-
Cell Treatment: Treat cells in a 96-well plate with the pyrazole derivative as described for the MTT assay.
-
Lysis: After the treatment period, add the assay reagent containing lysis buffer and the caspase substrate directly to the wells.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Fluorescence Reading: Measure the fluorescence using a plate reader with the appropriate excitation/emission wavelengths (e.g., 340 nm Ex / 445 nm Em for AMC).
-
Data Analysis: Compare the fluorescence intensity of treated samples to the untreated control to determine the fold-increase in caspase-3/7 activity.
Section 4: Data Presentation and Interpretation
Quantitative data should be summarized for clarity and ease of comparison. The IC₅₀ values obtained from cytotoxicity assays are a key metric for comparing the potency of different derivatives.
Table 1: Sample Cytotoxicity Data for Novel Pyrazole Derivatives
| Compound ID | Target Cancer Cell Line | IC₅₀ (µM) ± SD |
| PZ-001 | MCF-7 (Breast) | 8.7 ± 0.9 |
| A549 (Lung) | 12.4 ± 1.5 | |
| HCT-116 (Colon) | 5.2 ± 0.6 | |
| PZ-002 | MCF-7 (Breast) | 2.1 ± 0.3 |
| A549 (Lung) | 3.5 ± 0.4 | |
| HCT-116 (Colon) | 1.8 ± 0.2 | |
| Doxorubicin | MCF-7 (Breast) | 0.95 ± 0.1 |
| (Control) | A549 (Lung) | 1.1 ± 0.2 |
| HCT-116 (Colon) | 0.87 ± 0.1 |
Data are hypothetical and for illustrative purposes. IC₅₀ values for pyrazole derivatives can range from nanomolar to micromolar concentrations depending on the specific compound and cell line.[2][4][13]
Interpretation:
-
A lower IC₅₀ value indicates higher potency. In the example above, PZ-002 is significantly more potent than PZ-001 across all tested cell lines.
-
Flow cytometry data from the Annexin V/PI assay will show a shift in the cell population from the lower-left quadrant (healthy) to the lower-right (early apoptotic) and upper-right (late apoptotic) quadrants upon treatment with an active compound.
-
A significant, dose-dependent increase in fluorescence in the caspase assay confirms that the observed cell death is mediated by the caspase cascade.[6][12]
Conclusion
Pyrazole derivatives represent a profoundly important class of heterocyclic compounds in the field of oncology. Their proven success in clinically approved drugs and their chemical tractability make them an ongoing focus of drug discovery efforts. The systematic application of the in vitro protocols detailed in this guide—from initial high-throughput screening for cytotoxicity to specific, mechanism-based assays for apoptosis—provides a robust framework for identifying and characterizing novel pyrazole-based anticancer agents. By understanding the causality behind each experimental step, researchers can confidently generate reliable and interpretable data, accelerating the journey of these promising compounds from the laboratory to the clinic.
References
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A Review on in-vitro Methods for Screening of Anticancer Drugs. Research Journal of Pharmacy and Technology. Available at: [Link]
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Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available at: [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Available at: [Link]
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Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Taylor & Francis Online. Available at: [Link]
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Mini review on anticancer activities of Pyrazole Derivatives. IJNRD. Available at: [Link]
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Pyrazoles as anticancer agents: Recent advances. SRR Publications. Available at: [Link]
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In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Available at: [Link]
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Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available at: [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]
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In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]
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A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. Available at: [Link]
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In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed. Available at: [Link]
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Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences. Available at: [Link]
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Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity. PubMed. Available at: [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]
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In vitro assays and techniques utilized in anticancer drug discovery. Semantic Scholar. Available at: [Link]
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Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PMC. Available at: [Link]
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Apoptosis Protocols. USF Health - University of South Florida. Available at: [Link]
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Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. International Journal of Cancer Management. Available at: [Link]
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Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. Available at: [Link]
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Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. PMC - NIH. Available at: [Link]
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Inherent efficacies of pyrazole-based derivatives for cancer therapy: the interface between experiment and in silico. Semantic Scholar. Available at: [Link]
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A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PMC - NIH. Available at: [Link]
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Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Publishing. Available at: [Link]
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Application Notes & Protocols: 1,3-Diphenyl-4,5-dihydro-1H-pyrazole Derivatives as Monoamine Oxidase Inhibitors
Foreword
The intricate regulation of monoamine neurotransmitters—such as serotonin, dopamine, and norepinephrine—is fundamental to neurological health. Monoamine oxidases (MAOs), existing in two isoforms (MAO-A and MAO-B), are the principal enzymes responsible for the degradation of these crucial signaling molecules.[1][2] Consequently, the inhibition of MAO has become a cornerstone of therapy for a range of neuropsychiatric and neurodegenerative disorders.[3][4][5] Selective MAO-A inhibitors are effective in treating depression and anxiety, while MAO-B inhibitors are primarily used to manage Parkinson's and Alzheimer's diseases.[6][7][8]
Within the vast landscape of medicinal chemistry, the pyrazoline scaffold has emerged as a privileged structure for developing novel MAO inhibitors.[9][10] Specifically, 1,3-diphenyl-4,5-dihydro-1H-pyrazole derivatives, which can be viewed as cyclic analogs of early hydrazine-based inhibitors, have shown significant promise.[1][11] These compounds offer a versatile framework for chemical modification, allowing for the fine-tuning of inhibitory potency and selectivity toward MAO isoforms.[12][13]
This document provides an in-depth guide for researchers, scientists, and drug development professionals. It details the scientific rationale, synthesis protocols, and bioactivity assessment methods for this important class of compounds. The protocols are designed to be self-validating, incorporating the necessary controls and explaining the causality behind critical experimental steps to ensure robust and reproducible results.
The Scientific Rationale: Why Pyrazolines?
The this compound nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms.[14][15] Its value as a pharmacophore for MAO inhibition stems from several key features:
-
Structural Heritage: Pyrazolines are structurally related to the first generation of hydrazine-based MAO inhibitors, providing a proven foundational chemistry for enzyme interaction.[1][11]
-
Synthetic Accessibility: These derivatives are readily synthesized, most commonly through a cyclization reaction between α,β-unsaturated ketones (chalcones) and hydrazines, allowing for the rapid generation of diverse chemical libraries.[16][17]
-
Tunable Selectivity: The substitution patterns on the phenyl rings at the 1, 3, and 5-positions of the pyrazoline core are critical determinants of biological activity.[10] By strategically modifying these positions, researchers can modulate the compound's affinity and selectivity for either MAO-A or MAO-B. For instance, chalcone precursors often show MAO-B selectivity, whereas their cyclized pyrazoline derivatives frequently pivot towards MAO-A inhibition, possibly due to the introduction of the two nitrogen heteroatoms.[18]
Mechanism of Inhibition
The primary mechanism involves the inhibitor binding to the active site of the MAO enzyme. The active site features a flavin adenine dinucleotide (FAD) cofactor and is characterized by a long, hydrophobic cavity. The phenyl rings of the pyrazoline derivatives engage in hydrophobic and π-π stacking interactions with key amino acid residues within this cavity, such as Tyr407 and Tyr444 in MAO-A.[19] The nature of the inhibition (competitive, non-competitive) and its reversibility are highly dependent on the specific chemical structure of the derivative. Many newer pyrazoline-based inhibitors have been designed for reversible binding, which offers a significant safety advantage over older, irreversible MAOIs by reducing the risk of hypertensive crisis.[6][13][20]
Caption: MAO catalytic cycle and mechanism of competitive inhibition.
Structure-Activity Relationship (SAR) Insights
The relationship between the chemical structure of pyrazoline derivatives and their MAO inhibitory activity is a key area of research. Extensive studies have provided valuable insights that guide the design of new, more potent, and selective inhibitors.[12][21]
Table 1: Summary of Structure-Activity Relationships (SAR) for Pyrazoline-Based MAO Inhibitors
| Position on Pyrazoline Core | Substituent Type | Effect on Activity & Selectivity | Rationale |
|---|---|---|---|
| N-1 Phenyl Ring | Small, electron-withdrawing groups (e.g., Acetyl) | Often favors MAO-A inhibition.[22] | The acetyl group may orient the molecule favorably within the MAO-A active site, which is slightly different in shape from the MAO-B cavity. |
| Bulky groups | Can shift selectivity towards MAO-A.[23] | Steric hindrance may prevent optimal binding in the narrower MAO-B active site entrance. | |
| C-3 Phenyl Ring | Hydroxyl (-OH) groups | Potent MAO-A inhibition.[22] | Can form hydrogen bonds with amino acid residues in the active site, increasing binding affinity. |
| Methoxy (-OCH3) groups | Generally enhances activity. | Increases lipophilicity, which is favorable for entering the hydrophobic active site. | |
| C-5 Phenyl Ring | Halogens (F, Cl, Br) | Potent and selective MAO-B inhibition, especially fluorine.[18][21] | Halogens can enhance binding through lipophilic interactions and potentially halogen bonding within the MAO-B active site.[21] |
| | Electron-donating groups | Can increase MAO-A potency. | Modulates the electronic properties of the phenyl ring, influencing π-π stacking interactions. |
Application Protocol 1: Synthesis of a Model Derivative
This protocol describes the synthesis of 1-acetyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole, a representative member of this class, via the cyclization of a chalcone precursor. The foundational reaction involves condensing an appropriate chalcone with hydrazine hydrate in an acidic medium.[22]
Rationale: Acetic acid serves as both the solvent and a catalyst for the reaction. The hydrazine hydrate acts as the nitrogen source for the formation of the pyrazoline ring. The reflux condition provides the necessary energy to overcome the activation barrier for the cyclization.
Materials and Reagents
-
1,3-Diphenyl-2-propen-1-one (Benzalacetophenone or Chalcone)
-
Hydrazine hydrate (80% or higher)
-
Glacial Acetic Acid
-
Ethanol (95% or absolute)
-
Deionized water
-
Ice bath
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with hot plate
-
Büchner funnel and filter paper
-
Thin-Layer Chromatography (TLC) supplies (silica plates, developing chamber, UV lamp)
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 5 mmol of chalcone in 30 mL of glacial acetic acid. Place the flask on a magnetic stirrer.
-
Addition of Hydrazine: While stirring, add 12.5 mmol of hydrazine hydrate dropwise to the chalcone solution.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to 120 °C. Maintain the reflux with continuous stirring for 24 hours.[22]
-
Causality Note: The extended reflux time ensures the complete conversion of the chalcone intermediate into the cyclized pyrazoline product.
-
-
Reaction Monitoring (Optional but Recommended): Periodically take a small aliquot of the reaction mixture, spot it on a TLC plate alongside the starting chalcone, and develop it in a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, typically lower Rf spot, indicates reaction progress.
-
Precipitation: After 24 hours, remove the flask from the heat and allow it to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water while stirring. A solid precipitate should form.
-
Causality Note: The pyrazoline product is poorly soluble in water. Pouring the acidic solution into ice water causes the product to crash out of the solution, allowing for easy isolation.
-
-
Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove any residual acetic acid.
-
Purification: Recrystallize the crude product from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven. Characterize the final product using techniques such as melting point determination, NMR, and Mass Spectrometry to confirm its identity and purity.
Caption: General workflow for the synthesis of pyrazoline derivatives.
Application Protocol 2: In Vitro MAO-A and MAO-B Inhibition Assay
This protocol details a robust, high-throughput method for determining the inhibitory potency (IC₅₀) of synthesized pyrazoline derivatives against human recombinant MAO-A and MAO-B. The assay is based on the fluorometric detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.[24][25] The Amplex® Red reagent is commonly used, which reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent resorufin.[20][26]
Materials and Reagents
-
Human recombinant MAO-A and MAO-B enzymes
-
Amplex® Red reagent
-
Horseradish Peroxidase (HRP)
-
p-Tyramine hydrochloride (non-selective MAO substrate)[20]
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
Synthesized pyrazoline derivatives (test compounds)
-
Clorgyline (selective MAO-A inhibitor, positive control)[7]
-
Selegiline (Deprenyl) (selective MAO-B inhibitor, positive control)[7]
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation ~530-560 nm, Emission ~590 nm)
-
Multichannel pipette
Preparation of Solutions
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Test Compound Stock: Prepare 10 mM stock solutions of each synthesized pyrazoline derivative in DMSO. Create serial dilutions in DMSO to achieve final assay concentrations (e.g., from 0.01 µM to 100 µM).
-
Control Inhibitor Stocks: Prepare 1 mM stock solutions of clorgyline and selegiline in DMSO.
-
Substrate Stock: Prepare a 1 mM stock solution of p-Tyramine in deionized water.
-
Detection Reagent Mix (Prepare fresh and protect from light): For each plate, prepare a mix in assay buffer containing Amplex® Red and HRP to achieve final concentrations of 200 µM and 1 U/mL, respectively.
Step-by-Step Assay Procedure
-
Enzyme Preparation: Dilute the MAO-A and MAO-B enzyme stocks in assay buffer to a working concentration that yields a robust signal within the linear range of the assay. This must be optimized empirically.
-
Plate Layout: Designate wells for blanks (no enzyme), negative controls (enzyme + DMSO, 100% activity), positive controls (enzyme + standard inhibitor), and test compounds at various concentrations.
-
Inhibitor Pre-incubation: Add 50 µL of assay buffer to all wells. Add 25 µL of the appropriate enzyme dilution (MAO-A or MAO-B) to all wells except the blanks (add 25 µL of buffer to blanks). Add 1 µL of the serially diluted test compounds, control inhibitors, or DMSO to the appropriate wells.
-
Incubation: Gently tap the plate to mix. Incubate at 37 °C for 15 minutes.
-
Causality Note: This pre-incubation step allows the inhibitors to bind to the enzyme before the substrate is introduced, ensuring an accurate measurement of inhibition.
-
-
Reaction Initiation: Add 25 µL of the p-Tyramine substrate solution to all wells to initiate the enzymatic reaction. The final volume should be 100 µL.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37 °C. Measure the fluorescence intensity every 1-2 minutes for 20-30 minutes.
Data Analysis and Interpretation
-
Calculate Reaction Rates: For each well, determine the rate of reaction (slope) from the linear portion of the fluorescence versus time plot (RFU/min).
-
Calculate Percent Inhibition:
-
Subtract the rate of the blank wells from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Rate of Test Well / Rate of Negative Control Well))
-
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Determine Selectivity Index (SI): The SI indicates the selectivity of a compound for one MAO isoform over the other. It is a critical parameter in drug development.
-
SI (for MAO-A) = IC₅₀ (MAO-B) / IC₅₀ (MAO-A)
-
A high SI value (>10) indicates strong selectivity for MAO-A.
-
SI (for MAO-B) = IC₅₀ (MAO-A) / IC₅₀ (MAO-B)
-
A high SI value (>10) indicates strong selectivity for MAO-B.
-
Table 2: Example Data Presentation Format
| Compound ID | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) | Predominant Selectivity |
|---|---|---|---|---|
| Clorgyline | e.g., 0.008 | e.g., 5.2 | 650 | MAO-A |
| Selegiline | e.g., 3.1 | e.g., 0.015 | 207 | MAO-B |
| Test Cmpd 1 | Value | Value | Calculate | MAO-A / MAO-B / Non-selective |
| Test Cmpd 2 | Value | Value | Calculate | MAO-A / MAO-B / Non-selective |
Concluding Remarks
The this compound scaffold represents a highly fertile ground for the discovery of novel MAO inhibitors.[10][11] The synthetic tractability and the clear structure-activity relationships allow for rational drug design aimed at achieving high potency and specific isoform selectivity. The protocols provided herein offer a validated framework for the synthesis and functional evaluation of these compounds. By adhering to these methodologies, researchers can effectively screen compound libraries, identify promising leads, and contribute to the development of next-generation therapeutics for neurological and psychiatric disorders.
References
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- Jayaprakash, V., & Sinha, B. N. (2013). Pyrazoline: a promising scaffold for the inhibition of monoamine oxidase. Central Nervous System Agents in Medicinal Chemistry, 13(3), 195-206.
- Choudhary, D., Kaur, R., Singh, T. G., & Kumar, B. (2024). Pyrazoline Derivatives as Promising MAO-A Targeting Antidepressants: An Update. Current Topics in Medicinal Chemistry, 24(5), 401-415.
- Secci, D., Carradori, S., & Bolasco, A. (2013). Discovery and optimization of pyrazoline derivatives as promising monoamine oxidase inhibitors. Current Topics in Medicinal Chemistry, 12(23), 2682-2703.
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- Various Authors. (n.d.). Design of the new pyrazoline-based human monoamine oxidase (hMAO) inhibitors. Multiple Sources.
- Joshi, R., & Sharma, P. C. (2015). Pharmacological Activities of Pyrazoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 34(1), 134-141.
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- Gökhan-Kelekçi, N., et al. (2010). New pyrazoline derivatives and their antidepressant activity. European Journal of Medicinal Chemistry, 45(9), 4383-4387.
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- Singh, R., & Kaur, H. (2020). REVIEW ON SYNTHESIS OF PYRAZOLINE DERIVATIVES AND ITS BIOLOGICAL ACTIVITIES.
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- Lieberman, J. A., & Potter, W. Z. (1988). Studies of selective and reversible monoamine oxidase inhibitors.
- Patsnap. (2025). What are the therapeutic applications for MAO inhibitors?.
- Wikipedia. (n.d.). Monoamine oxidase inhibitor. Wikipedia.
- Mathew, B., et al. (2015). Monoamine Oxidase Inhibitory Activity of Novel Pyrazoline Analogues: Curcumin Based Design and Synthesis. ACS Medicinal Chemistry Letters, 7(1), 89-93.
- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec.
- Li, M., et al. (2011). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 32(10), 1297-1304.
- Chimenti, F., et al. (2005). Synthesis and Selective Inhibitory Activity of 1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole Derivatives against Monoamine Oxidase. Journal of Medicinal Chemistry, 48(23), 7113-7122.
- Mathew, B., et al. (2021). Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach. Molecules, 26(11), 3235.
- Khan, I., et al. (2021). Synthesis, structure elucidation, SC-XRD/DFT, molecular modelling simulations and DNA binding studies of 3,5-diphenyl-4,5-dihydro-1H-pyrazole chalcones. Journal of Molecular Structure, 1230, 129883.
- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition [PDF]. Evotec.
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- Karuppasamy, M., et al. (2010). Development of selective and reversible pyrazoline based MAO-A inhibitors: Synthesis, biological evaluation and docking studies. Bioorganic & Medicinal Chemistry, 18(5), 1875-1881.
- Tipton, K. F. (2023). Monoamine Oxidase Inhibitors (MAOIs).
- Carradori, S., & Secci, D. (2015). New Frontiers in Selective Human MAO-B Inhibitors. Journal of Medicinal Chemistry, 58(15), 5611-5624.
- Secci, D., et al. (2013). Discovery and Optimization of Pyrazoline Derivatives As Promising Monoamine Oxidase Inhibitors.
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- Patil, M. B., & Bhalvankar, R. B. (2021). Mesoporous SiO2-Al2O3: An Efficient Catalyst for Synthesis of 4,5-dihydro-1,3,5-triphenyl-1H-pyrazole. Journal of Chemistry Letters, 2(2), 97-105.
- Bardaweel, S. K., et al. (2021).
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Protocol for the Synthesis of N-Substituted Pyrazolines: A Guide to Core Methodologies and Mechanistic Insights
An Application Note for Researchers, Scientists, and Drug Development Professionals
N-substituted pyrazolines represent a privileged scaffold in medicinal chemistry and materials science. This class of five-membered, nitrogen-containing heterocycles is renowned for an exceptionally broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidepressant properties.[1][2][3][4] Furthermore, their unique photoluminescent and electroluminescent characteristics make them valuable in the development of advanced organic electronic materials.[1][5]
This document provides a detailed guide to the most robust and versatile synthetic protocols for accessing N-substituted pyrazolines. As a senior application scientist, the focus extends beyond mere procedural steps to elucidate the underlying chemical principles and strategic considerations that govern reaction outcomes. We will explore the two primary synthetic pathways: the cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazines and the elegant [3+2] cycloaddition of 1,3-dipoles.
Strategic Overview: Pathways to the Pyrazoline Core
The construction of the N-substituted pyrazoline ring is dominated by two highly efficient and adaptable strategies. The choice between them is often dictated by the desired substitution pattern, functional group tolerance, and the availability of starting materials.
-
Cyclocondensation of α,β-Unsaturated Carbonyls (Chalcones) with Hydrazines : This is the most traditional and widely employed method.[1][6][7] It involves the reaction of an α,β-unsaturated aldehyde or ketone with a hydrazine derivative. The reaction can be catalyzed by either acid or base, and the nature of the N1-substituent is determined by the choice of hydrazine or the reaction medium itself.[1][8]
-
1,3-Dipolar Cycloaddition : This powerful method involves the reaction of a 1,3-dipole (typically a nitrile imine) with a dipolarophile (an alkene).[9][10] It is particularly valued for its high regioselectivity and tolerance of diverse functional groups, offering a more modern and often milder route to highly functionalized pyrazolines.[10]
Method 1: Cyclocondensation of Chalcones with Hydrazine Derivatives
This method's enduring popularity stems from its operational simplicity and the ready availability of the chalcone precursors, which are typically synthesized via a Claisen-Schmidt condensation between an aldehyde and a ketone.[6][11]
Principle and Mechanism
The reaction proceeds through an initial attack of the hydrazine nitrogen onto the electrophilic β-carbon of the chalcone (an aza-Michael addition) or via the formation of a hydrazone intermediate at the carbonyl carbon.[8] In either case, a subsequent intramolecular cyclization followed by dehydration yields the stable 4,5-dihydro-1H-pyrazole (pyrazoline) ring.
Acid catalysis activates the carbonyl group, facilitating the initial nucleophilic attack and the final dehydration step. When aliphatic acids like formic or acetic acid are used as the solvent, they can also act as acylating agents, directly installing an N-formyl or N-acetyl group onto the pyrazoline ring.[1][5]
Figure 1. General scheme for pyrazoline synthesis via cyclocondensation.
Experimental Protocol 1: Acid-Catalyzed Synthesis of N-Acyl Pyrazolines
This protocol describes the synthesis of N-acyl pyrazolines where the acid serves as both catalyst and reactant. The reaction between a substituted chalcone and hydrazine hydrate in refluxing acetic acid is a classic and high-yielding procedure for producing N-acetyl pyrazolines.[1][5]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the substituted chalcone (10 mmol, 1.0 eq) and glacial acetic acid (25-30 mL).
-
Reagent Addition: While stirring, add hydrazine hydrate (80% solution, ~12 mmol, 1.2 eq) to the mixture.
-
Reflux: Heat the reaction mixture to reflux (typically 110-120°C) and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting chalcone spot disappears.[6]
-
Isolation: After completion, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water (150-200 mL) with gentle stirring.
-
Precipitation and Filtration: A solid precipitate of the N-acetyl pyrazoline will form. Allow it to stand for 15-30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filtered product thoroughly with cold water to remove any residual acid.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, most commonly ethanol, to yield the final N-acetyl pyrazoline.[1][6]
Data Presentation: Examples of N-Acyl Pyrazoline Synthesis
The following table summarizes representative examples of N-acyl pyrazolines synthesized using the acid-catalyzed cyclocondensation method.
| Chalcone Substituents (R1, R2) | Acid Medium | N-Substituent (R3) | Reflux Time | Yield (%) | Reference |
| 4-F-Ph, Ph | Formic Acid | -CHO | 8 h | 87% | [1] |
| 4-F-Ph, 4-Cl-Ph | Acetic Acid | -COCH₃ | 8 h | - | [1] |
| 4-F-Ph, Ph | Propionic Acid | -COCH₂CH₃ | 8 h | - | [1] |
Yields are as reported in the cited literature.
Method 2: 1,3-Dipolar Cycloaddition
This approach provides a powerful alternative for constructing the pyrazoline ring, especially for complex or sensitive substrates. The core of this method is the [3+2] cycloaddition between a nitrile imine (the 1,3-dipole) and an alkene (the dipolarophile).[9]
Principle and Mechanism
Nitrile imines are reactive intermediates that are typically generated in situ. Two common methods for their generation are:
-
Dehydrohalogenation: Treatment of an α-chlorohydrazone with a non-nucleophilic base (e.g., triethylamine).
-
Photolysis/Thermolysis of Tetrazoles: Extrusion of a dinitrogen molecule (N₂) from a 2,5-disubstituted tetrazole ring upon exposure to heat or UV light.[10]
The photoactivated approach is particularly advantageous as it proceeds under very mild conditions, often at room temperature, which enhances functional group tolerance and provides high yields.[10] Once generated, the nitrile imine rapidly and regioselectively reacts with an alkene to form the pyrazoline ring in a concerted fashion.
Figure 2. Photoactivated synthesis of pyrazolines via 1,3-dipolar cycloaddition.
Experimental Protocol 2: Mild, Photoactivated Pyrazoline Synthesis
This protocol is adapted from a modern procedure utilizing a hand-held UV lamp to generate the nitrile imine dipole from a tetrazole precursor.[10]
Step-by-Step Methodology:
-
Solution Preparation: In a quartz reaction vessel, dissolve the 2,5-diaryl-tetrazole (0.2 mmol, 1.0 eq) and the desired alkene (0.25 mmol, 1.25 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane, 5 mL).
-
Degassing (Optional but Recommended): For sensitive reactions, degas the solution by bubbling argon or nitrogen through it for 5-10 minutes to remove dissolved oxygen.
-
Photolysis: Place the reaction vessel under a hand-held UV lamp (e.g., 302 nm) and irradiate with stirring at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-6 hours.
-
Workup: Upon completion, concentrate the reaction mixture in vacuo to remove the solvent.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the highly functionalized pyrazoline product.
Expert Insights & Trustworthiness
The 1,3-dipolar cycloaddition is a self-validating system in terms of regiochemistry. The electronics of the nitrile imine and the alkene predictably control the orientation of the addition, leading to a single major regioisomer.[10] This contrasts with some cyclocondensation reactions where side products can occasionally form.[1] The mildness of the photoactivated protocol ensures the preservation of sensitive functional groups that might not be stable under the harsh acidic and high-temperature conditions of classical cyclocondensation.
Overall Workflow: From Synthesis to Application
The synthesis of N-substituted pyrazolines is the first step in a larger discovery pipeline. The subsequent characterization and evaluation are critical for validating the synthesized compounds and exploring their potential applications.
Figure 3. Standard workflow from synthesis to biological evaluation of pyrazoline derivatives.
Conclusion
The synthesis of N-substituted pyrazolines is a cornerstone of modern heterocyclic chemistry, driven by the significant therapeutic and technological potential of these compounds. The classical cyclocondensation of chalcones with hydrazines offers a straightforward, high-yielding route that is ideal for generating large libraries of N-acyl or N-aryl pyrazolines. For more complex targets requiring milder conditions and high regiochemical control, the 1,3-dipolar cycloaddition of in situ generated nitrile imines provides a sophisticated and powerful alternative. By understanding the mechanisms and strategic nuances of each protocol, researchers can effectively harness these methods to advance their discovery programs in drug development and materials science.
References
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Loh, W. S., Quah, C. K., Chia, T. S., Fun, H. K., Sapnakumari, M., Narayana, B., & Sarojini, B. K. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 18(2), 2386–2396. [Link]
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Khabnadideh, S., Rezaei, Z., Pakshir, K., Zomorodian, K., & Ghafari, N. (2012). Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. National Institutes of Health. [Link]
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Kumar, A., Kumar, V., & Kumar, R. (2023). Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions. Cogent Chemistry, 9(1). [Link]
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Wang, W., Zhang, M., & Yao, L. (2007). Convenient Synthesis of Highly Functionalized Pyrazolines via Mild, Photoactivated 1,3-Dipolar Cycloaddition. Organic Letters, 9(26), 5429–5432. [Link]
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Sloop, J. C. (2016). Synthesis of Pyrazoline Derivatives from Chalcones. Capstone, The UNC Asheville Journal of Undergraduate Scholarship. [Link]
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Patel, K. D., & Mistry, B. D. (2014). Synthesis and Characterization of Chalcones and Pyrazolines derived from Substituted Aryl ether. International Journal of Research in Pharmacy and Science. [Link]
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Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]
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Wahyuningsih, T. D., Suma, A. Z. W., & Mustofa, M. (2021). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. Jurnal Ilmu Farmasi dan Farmasi Klinik. [Link]
-
Gawai, U. B., & Vibhute, Y. B. (2015). Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone under mild basic condition. Der Pharma Chemica. [Link]
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Zhang, X., Ng, R., Lanter, J., & Sui, Z. (2007). Synthesis of Novel Pyrazolines via 1,3-Dipolar Cycloadditions of Heterocyclic Isopropenes. Synthetic Communications, 37(9), 1437–1444. [Link]
-
Loh, W. S., Quah, C. K., Chia, T. S., Fun, H. K., Sapnakumari, M., Narayana, B., & Sarojini, B. K. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. ResearchGate. [Link]
-
Stepanovs, D., & Jirgensons, A. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]
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Patel, P., & Sharma, M. (2021). A Review on Synthesis of Novel Pyrazoline Derivatives as Antimicrobial Agents. International Journal for Pharmaceutical Research and Scholars. [Link]
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Loh, W. S., Quah, C. K., Chia, T. S., Fun, H. K., Sapnakumari, M., Narayana, B., & Sarojini, B. K. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. MDPI. [Link]
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Stepanovs, D., & Jirgensons, A. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. [Link]
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Bartleby. (n.d.). New N Substituted Pyrazoline Derivatives. Bartleby Research. [Link]
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Zhang, Y. K., & An, P. (n.d.). CONSTRUCTION OF SUBSTITUTED 2-PYRAZOLINES. Yunnan University. [Link]
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Ansari, M. F., & Ahmad, S. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega. [Link]
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Fathy, N. M., & El-Moghazy, S. M. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. [Link]
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Kumar, A., & Sharma, P. (2020). REVIEW ON SYNTHESIS OF PYRAZOLINE DERIVATIVES AND ITS BIOLOGICAL ACTIVITIES. International Journal of Creative Research Thoughts. [Link]
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Loh, W. S., et al. (2013). Synthesis and crystal structures of N-substituted pyrazolines. PubMed. [Link]
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Kumar, V., & Kumar, S. (2014). Current status of pyrazole and its biological activities. PubMed Central. [Link]
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Shah, S., & Singh, R. (2013). Recent advances in the therapeutic applications of pyrazolines. PubMed Central. [Link]
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Siddiqui, A. A., & Mishra, R. (2012). Biological Activities of Pyrazoline Derivatives - A Recent Development. Bentham Science. [Link]
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Troubleshooting & Optimization
Optimizing reaction conditions for 1,3-Diphenyl-4,5-dihydro-1H-pyrazole synthesis
Technical Support Center: Synthesis of 1,3-Diphenyl-4,5-dihydro-1H-pyrazole
Welcome to the technical support center for the synthesis of this compound, also known as 1,3-diphenyl-2-pyrazoline. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your reaction conditions and achieve high yields of pure product.
Reaction Overview & Mechanism
The most common and efficient method for synthesizing this compound is the cyclocondensation reaction between chalcone (1,3-diphenyl-2-propen-1-one) and phenylhydrazine.[1] This reaction is typically catalyzed by an acid, such as glacial acetic acid, or a base.[2][3]
The reaction proceeds via a nucleophilic attack of the phenylhydrazine on the β-carbon of the α,β-unsaturated ketone (chalcone), followed by an intramolecular cyclization and dehydration to form the stable five-membered pyrazoline ring.[4][5]
Caption: General reaction scheme for pyrazoline synthesis.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis.
Question 1: My reaction yield is consistently low (<50%). What are the likely causes and how can I improve it?
Answer: Low yield is a common problem that can stem from several factors. Let's break down the potential causes and solutions systematically.
-
Cause A: Incomplete Reaction
-
Diagnosis: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2] If you see significant amounts of starting material (chalcone) even after the recommended reaction time, the reaction is incomplete.
-
Solution 1: Extend Reaction Time: The typical reflux time is 4-6 hours.[1][2][5] Try extending the reflux to 8 hours, taking TLC spots every hour to determine the point of maximum conversion.
-
Solution 2: Increase Temperature: Ensure your reaction is maintaining a consistent reflux temperature (around 80°C for ethanol).[1][5] Higher boiling point solvents like acetic acid can also be used.[6]
-
Solution 3: Catalyst Inefficiency: Glacial acetic acid is a common and effective catalyst.[2][5] Ensure you are using a sufficient catalytic amount (a few drops to 10 mol%). Some protocols benefit from using a base like potassium carbonate or sodium hydroxide.[7]
-
-
Cause B: Sub-optimal Reagent Stoichiometry
-
Diagnosis: Review your molar ratios. While a 1:1 ratio of chalcone to phenylhydrazine is theoretically sufficient, an excess of phenylhydrazine can drive the reaction to completion.
-
Solution: Use a slight excess of phenylhydrazine (e.g., 1.1 to 1.3 equivalents).[7] Some studies have used up to 3 equivalents of phenylhydrazine hydrochloride to maximize yield, especially when using ultrasound irradiation.[8]
-
-
Cause C: Side Reactions or Product Degradation
-
Diagnosis: The appearance of multiple unexpected spots on your TLC plate suggests side reactions. One common side reaction is the oxidation of the desired pyrazoline to the corresponding pyrazole, especially under harsh conditions.[4]
-
Solution: Avoid unnecessarily high temperatures or prolonged reaction times once the reaction has reached completion. Working under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side products.
-
Caption: Decision tree for troubleshooting low reaction yields.
Question 2: My final product is difficult to purify and appears oily or discolored. What purification strategies do you recommend?
Answer: Purification is critical for obtaining a high-quality product. Oily or discolored products often indicate the presence of impurities, residual solvent, or unreacted starting materials.
-
Primary Purification - Recrystallization:
-
Technique: The most common method for purifying pyrazolines is recrystallization from ethanol.[2]
-
Procedure: After filtering the crude product from the reaction mixture (often by pouring it into ice-cold water), dissolve it in a minimum amount of hot ethanol.[1][2] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Filter the crystals and wash with a small amount of cold ethanol.
-
Troubleshooting: If the product oils out instead of crystallizing, you may be using too little solvent or cooling the solution too quickly. If no crystals form, you may have used too much solvent; try to evaporate some of it and cool again.
-
-
Secondary Purification - Column Chromatography:
-
When to Use: If recrystallization fails to yield a pure product (as determined by TLC or NMR), column chromatography is the next step.
-
Stationary Phase: Use silica gel (230–400 mesh).[9]
-
Mobile Phase: A solvent system of n-hexane and ethyl acetate is typically effective.[2] Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute your product. Monitor the fractions by TLC to isolate the pure compound.
-
-
Alternative Purification - Acid-Base Extraction:
-
Technique: Pyrazolines are weak bases and can be purified by forming an acid addition salt.[10]
-
Procedure: Dissolve the crude product in a suitable organic solvent. Add an equimolar amount of an acid (e.g., HCl in ether) to precipitate the pyrazoline hydrochloride salt. Filter the salt, wash it with the solvent, and then neutralize it with a base (e.g., sodium bicarbonate solution) to recover the pure, free pyrazoline. This method is particularly effective for removing non-basic impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction? A1: Ethanol is the most commonly used solvent due to its ability to dissolve the reactants, its appropriate boiling point for reflux, and its role in facilitating product precipitation upon cooling or addition to water.[1][2] Other solvents like glacial acetic acid (which can also act as the catalyst) and 1,4-dioxane have also been successfully used.[2][6] The choice of solvent can significantly influence reaction kinetics and yield.[11]
Q2: Is a catalyst always necessary? A2: While the reaction can sometimes proceed without a catalyst, particularly at high temperatures, using a catalyst is highly recommended to ensure reasonable reaction rates and high conversion.[12] Glacial acetic acid is the most common choice for acid catalysis.[2][5] Base catalysts like sodium hydroxide or potassium hydroxide are also used, though they are more common in the initial chalcone synthesis step.[5][6]
Q3: How should I monitor the reaction? A3: Thin Layer Chromatography (TLC) is the most straightforward method.[2] Use silica gel plates and a mobile phase such as n-hexane:ethyl acetate (a 3:1 or 4:1 ratio is a good starting point).[2][5] Spot the starting chalcone, the phenylhydrazine, and the reaction mixture. The reaction is complete when the chalcone spot has disappeared or is very faint, and a new, more polar spot corresponding to the pyrazoline product is dominant. The product can often be visualized under UV light.[1]
Q4: Can I use a substituted phenylhydrazine? A4: Yes. This reaction is highly versatile and works well with various substituted phenylhydrazines (and other hydrazine derivatives) to create a library of different pyrazoline compounds.[3][6] The electronic nature of the substituents on the phenylhydrazine can affect the reaction rate but generally does not inhibit the reaction.
Q5: What are the expected spectroscopic characteristics of this compound? A5: In the ¹H NMR spectrum, you should see characteristic signals for the pyrazoline ring protons. These typically appear as a three-proton AMX or ABX spin system in the range of δ 3.0-5.5 ppm, corresponding to the two diastereotopic protons at C4 and the single proton at C5.[1] The aromatic protons will appear in the δ 6.8-8.0 ppm region. In the IR spectrum, you will see the disappearance of the chalcone's C=O stretch (around 1650 cm⁻¹) and the appearance of a C=N stretch (around 1600 cm⁻¹) for the pyrazoline.
Detailed Experimental Protocol
This protocol describes a standard acid-catalyzed synthesis of this compound.
Caption: Step-by-step experimental workflow for pyrazoline synthesis.
Materials:
-
1,3-Diphenyl-2-propen-1-one (Chalcone) (1.0 eq)
-
Phenylhydrazine (1.1 eq)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Catalytic amount)
-
Deionized Water
-
Standard laboratory glassware, reflux condenser, heating mantle, and magnetic stirrer
-
Filtration apparatus
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add chalcone (e.g., 2.08 g, 10 mmol).
-
Dissolution: Add ethanol (30-40 mL) and stir until the chalcone is fully dissolved.
-
Reagent Addition: To the stirred solution, add phenylhydrazine (e.g., 1.19 g, 11 mmol) dropwise, followed by the addition of glacial acetic acid (approx. 1 mL).
-
Reflux: Heat the reaction mixture to a gentle reflux (approximately 80°C) and maintain for 4-6 hours.[1]
-
Monitoring: Check the reaction's progress periodically by TLC (e.g., every hour after the first 2 hours) until the chalcone starting material is consumed.
-
Precipitation: Once the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water while stirring. A solid precipitate should form.[2]
-
Filtration: Collect the crude product by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acid and phenylhydrazine hydrochloride. Follow with a wash using a small amount of cold ethanol.
-
Purification: Transfer the crude solid to a clean flask and perform recrystallization using hot ethanol.
-
Drying: Dry the purified, crystalline product in a vacuum oven at 40-50°C to a constant weight.
-
Characterization: Determine the melting point and confirm the structure and purity via spectroscopic methods (¹H NMR, IR). The expected product is a pale yellow or off-white solid.
Data Summary Table
The choice of catalyst and solvent can impact reaction time and yield. The following table provides a general guideline based on common literature methods.
| Catalyst | Solvent | Typical Temp. | Typical Time | Typical Yield | Reference |
| Glacial Acetic Acid | Ethanol | Reflux (~80°C) | 4-6 h | 70-90% | [1][5] |
| Sulfuric Acid (cat.) | Ethanol | Reflux (~80°C) | 4-6 h | Good | [2] |
| None (Thermal) | Acetic Acid | Reflux (~118°C) | 2-4 h | 75-95% | [6][7] |
| Sodium Acetate | Acetic Acid/Water | RT (Ultrasound) | 1.5-2 h | 85-96% | [8] |
| Ionic Liquid | Solvent-free | 100°C | 2-3 h | 80-92% | [13] |
References
-
Herfindo, N., et al. (2021). Proposed reaction mechanism of one-pot synthesis of pyrazoline. ResearchGate. Available at: [Link]
-
McCoy, A. (2018). Synthesis of Pyrazoline Derivatives from Chalcones. The UNC Asheville Journal of Undergraduate Scholarship. Available at: [Link]
-
Sari, Y., et al. (2022). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Pharmaceutical Sciences and Research. Available at: [Link]
-
Suma, T. C., et al. (2024). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. Medical Sains : Jurnal Ilmiah Kefarmasian. Available at: [Link]
-
Al-Saeed, F. A., et al. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. Journal of King Saud University - Science. Available at: [Link]
-
Khandelwal, P., et al. (2024). Pyrazoline Synthesis via Saccharomyces cerevisiae-Cat. Journal of Applied Chemistry. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2021). A proposed synthetic approach for pyrazoline synthesis. ResearchGate. Available at: [Link]
-
Jadhav, S. R., et al. (2017). Synthesis of series of chalcone and pyrazoline derivatives. The Pharma Innovation Journal. Available at: [Link]
-
Karthikeyan, P., et al. (2011). Solvent Free Synthesis of Substituted-2-Pyrazolines Using Imidazolium Based Ionic Liquid as a Solvent and Catalyst. Asian Journal of Chemistry. Available at: [Link]
-
Kumar, V., et al. (2011). Reaction of Chalcones with Phenylhydrazine in Reflux Conditions. E-Journal of Chemistry. Available at: [Link]
-
El-Ghozzi, M., et al. (2024). Highly Regioselective 1,3-Dipolar Cycloaddition of Nitrilimines and Thioaurones Towards Spiro-2-Pyrazolines. MDPI. Available at: [Link]
-
Jin, T-S., et al. (2007). An improved synthesis of 1,3,5-triaryl-2-pyrazolines in acetic acid aqueous solution under ultrasound irradiation. Chemistry Central Journal. Available at: [Link]
- Lange, L., et al. (2011). Method for purifying pyrazoles. Google Patents.
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Technical Support Center: Pyrazoline Synthesis from Chalcones
From the Desk of the Senior Application Scientist
Welcome to the technical support center for pyrazoline synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with the cyclization of chalcones to form pyrazoline scaffolds. The synthesis of pyrazolines is a cornerstone reaction in medicinal chemistry, yet achieving high yields consistently can be challenging. This document provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction conditions. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you have a robust, self-validating system for your synthesis.
Part 1: General Synthesis Overview & Mechanism
The synthesis of pyrazoline derivatives from chalcones is typically a robust and versatile method. It proceeds via a two-stage process:
-
Stage 1: Chalcone Synthesis (Claisen-Schmidt Condensation): An aryl ketone is condensed with an aryl aldehyde under basic or acidic conditions to form the α,β-unsaturated ketone intermediate, known as a chalcone.[1][2]
-
Stage 2: Pyrazoline Synthesis (Cyclocondensation): The chalcone is then reacted with a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine, thiosemicarbazide) to undergo a cyclocondensation reaction, forming the 4,5-dihydro-1H-pyrazole, or pyrazoline, ring.[2][3][4]
The overall workflow is illustrated below.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the optimization of pyrazoline synthesis.
Q1: What are the most effective catalysts for the cyclization of chalcones to pyrazolines?
The choice of catalyst is critical and depends on the specific substrates and desired reaction kinetics. Both acid and base catalysts are widely used.[2][5]
-
Acid Catalysis: Glacial acetic acid is the most commonly employed catalyst.[6][7] It functions by protonating the carbonyl oxygen of the chalcone, which activates the α,β-unsaturated system towards nucleophilic attack by the hydrazine. This method is often reported to provide higher yields and cleaner reactions compared to base catalysis.[8] Other acids like sulfuric acid or formic acid (which can also serve as the solvent) are also effective.[2][9]
-
Base Catalysis: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used.[3][5] The base deprotonates the hydrazine, increasing its nucleophilicity for the initial Michael addition to the chalcone. However, this can sometimes lead to side reactions or require more stringent control of conditions.
-
Alternative Catalysts: For specific applications, reagents like thionyl chloride have been used, which can act as both a catalyst and a dehydrating agent to drive the cyclization to completion.[9]
Q2: How does the choice of solvent impact reaction yield and efficiency?
Solvent selection is crucial for ensuring reactant solubility and influencing the reaction pathway.
-
Protic Solvents: Ethanol is the most conventional and effective solvent for this reaction.[1][2] It readily dissolves both the chalcone and the hydrazine derivative and is suitable for reflux temperatures.
-
Green Solvents: Polyethylene glycol (PEG-400) has emerged as an excellent "green" alternative medium. It is non-toxic, recyclable, and can promote high yields, sometimes even under catalyst-free conditions.[8][10]
-
Aprotic Solvents: In some cases, aprotic solvents like 1,4-dioxane may be used, particularly if reactants have poor solubility in alcohols.[2]
Q3: Can advanced energy sources like microwave irradiation improve the synthesis?
Absolutely. Microwave-assisted synthesis has become a preferred method for this reaction.
-
Mechanism: Microwave irradiation provides rapid and uniform heating of the reaction mixture through direct interaction with polar molecules. This is distinct from conventional heating, which relies on slower thermal conduction.
-
Advantages: This leads to a dramatic reduction in reaction times (from several hours to a few minutes), often accompanied by a significant increase in product yield and purity.[7][11] The cleaner reaction profile also simplifies downstream purification.
Q4: What is the optimal temperature and reaction time?
These parameters are highly interdependent and influenced by the chosen catalyst, solvent, and heating method.
-
Conventional Heating: Reactions are typically run at reflux temperature (e.g., ~80°C in ethanol) for 4 to 8 hours.[2][3] Reaction progress should always be monitored by Thin Layer Chromatography (TLC) to determine the optimal endpoint and avoid the formation of degradation byproducts from prolonged heating.[12]
-
Microwave Irradiation: Reaction times are significantly shorter, often in the range of 5-15 minutes at temperatures between 100-140°C.
-
Low-Temperature Synthesis: Recent data-driven Design of Experiments (DoE) studies have shown that, under specific base-catalyzed conditions, lower temperatures (e.g., 4°C) can be optimal, minimizing side reactions and improving yield. This highlights the importance of systematic optimization for your specific substrates.
Part 3: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Problem 1: My reaction has a very low yield or is not producing the desired pyrazoline.
A low yield is the most common issue and can stem from multiple factors. Use the following logic to diagnose the problem.
Detailed Causes & Solutions:
-
Cause A: Impure Starting Materials. The purity of your chalcone and hydrazine derivative is paramount.[13] Impurities in the chalcone (e.g., unreacted aldehyde or ketone) can lead to a complex mixture of side products.
-
Solution: Confirm the purity of your chalcone intermediate via NMR and melting point analysis. Recrystallize it from a suitable solvent like ethanol if necessary.[2] Ensure your hydrazine reagent has not degraded; use a fresh bottle or distill it if it appears colored.
-
-
Cause B: Suboptimal Catalyst or Solvent. An inappropriate catalyst or a solvent that does not fully dissolve the reactants will stifle the reaction.
-
Solution: If using a base catalyst with low yield, switch to an acid catalyst like glacial acetic acid, which is often more effective.[8] Ensure your chalcone is fully dissolved in the chosen solvent at the reaction temperature. If solubility is an issue in ethanol, consider PEG-400 or 1,4-dioxane.[2][10]
-
-
Cause C: Incorrect Reaction Time or Temperature. The reaction may be incomplete or, conversely, the product may be degrading due to excessive heat or time.[13]
-
Solution: Monitor the reaction's progress every 30-60 minutes using TLC. Look for the disappearance of the chalcone spot and the appearance of the new pyrazoline spot. If the reaction stalls, a modest increase in temperature or the addition of more catalyst may be necessary. If multiple new spots appear, the temperature may be too high, causing degradation.
-
-
Cause D: Inactive Hydrazine Reagent. If you are using a hydrazine hydrochloride salt, the amine is protonated and non-nucleophilic.
-
Solution: When using a hydrazine salt, you must add a base (e.g., pyridine, triethylamine) to the reaction mixture to generate the free, nucleophilic hydrazine in situ.[12]
-
Problem 2: The reaction produces multiple products or significant impurities.
This often points to side reactions or the formation of isomers.
-
Cause A: Formation of Regioisomers. When using unsymmetrical chalcones or substituted hydrazines, the formation of two different pyrazoline regioisomers is possible.[14]
-
Solution: Modifying the catalyst and solvent system can sometimes influence regioselectivity. Consult literature for precedents with similar substrates. If isomers are unavoidable, they must be separated. Purification via column chromatography is the most effective method. A systematic approach, starting with a non-polar eluent (e.g., hexane) and gradually increasing polarity with ethyl acetate, is recommended.[13]
-
-
Cause B: Incomplete Cyclization. The reaction may stall after the initial Michael addition, leaving an open-chain intermediate.
-
Solution: This is often a sign of insufficient activation for the final cyclization/dehydration step. Ensure an adequate amount of acid catalyst is present. Switching to a stronger acid or a dehydrating agent like thionyl chloride can help drive the reaction to completion.[9]
-
Problem 3: The final pyrazoline product is difficult to purify.
Pyrazolines can sometimes be tricky to isolate in pure form due to their polarity or the presence of persistent, colored impurities.
-
Solution 1: Recrystallization. This is the most common and effective method. Ethanol is an excellent first choice for recrystallization.[2] If the product remains oily, try a solvent/anti-solvent system (e.g., dissolving in a minimal amount of dichloromethane and adding hexane until precipitation occurs).
-
Solution 2: Acid-Base Extraction. If the product is contaminated with non-basic impurities, you can dissolve the crude material in an organic solvent (e.g., ethyl acetate), wash with a dilute acid (e.g., 1M HCl) to protonate the pyrazoline and pull it into the aqueous layer. The aqueous layer is then separated, basified (e.g., with NaHCO₃), and the pure pyrazoline is extracted back into an organic solvent. This is a highly effective purification technique for pyrazoles and their derivatives.[15]
-
Solution 3: Column Chromatography. If recrystallization fails, flash column chromatography on silica gel is the definitive method.[13] Use TLC to develop an optimal eluent system that provides good separation between your product and any impurities.
Part 4: Data Summary & Protocols
Table 1: Comparison of Synthesis Conditions for Pyrazoline Formation
| Method | Catalyst | Solvent | Temperature | Time | Typical Yield | Reference(s) |
| Conventional | Glacial Acetic Acid | Ethanol | Reflux (~80°C) | 4-8 h | 65-85% | [3],[2],[16] |
| Conventional | NaOH / KOH | Ethanol | Room Temp - Reflux | 8-20 h | 50-75% | [3],[5] |
| Conventional | K₂CO₃ | Ethanol | Reflux (~80°C) | 5-7 h | High Yields | [17] |
| Microwave | Glacial Acetic Acid | None (neat) or Ethanol | 100-140°C | 5-15 min | 80-95% | [6],[7] |
| Green | None | PEG-400 | 80-100°C | 1-2 h | 85-95% | [8],[10] |
Experimental Protocols
Protocol 1: Conventional Acid-Catalyzed Synthesis of Pyrazolines [2]
This protocol describes a standard, reliable method using glacial acetic acid.
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone (1.0 mmol) in 15-20 mL of glacial acetic acid or ethanol.
-
Addition of Hydrazine: To the stirred solution, add the hydrazine derivative (e.g., phenylhydrazine, 1.2 mmol, 1.2 equivalents). If using hydrazine hydrate, a slight excess (1.5-2.0 equivalents) is often beneficial.
-
Heating: Heat the reaction mixture to reflux (approximately 80-100°C) with continuous stirring.
-
Monitoring: Monitor the reaction progress using TLC (e.g., with a 7:3 Hexane:Ethyl Acetate eluent system). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the chalcone has been consumed, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker containing 100 mL of ice-cold water.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acid.
-
Purification: Dry the crude product and purify by recrystallization from hot ethanol to obtain the final pyrazoline.
Protocol 2: Microwave-Assisted Synthesis of Pyrazolines [7]
This protocol leverages microwave energy for a rapid and high-yield synthesis.
-
Preparation: In a 10 mL microwave reaction vessel, combine the chalcone (1.0 mmol), the hydrazine derivative (1.2 mmol), and a few drops of glacial acetic acid as a catalyst. Ethanol (2-3 mL) can be added as a solvent, though solvent-free conditions also work well.[18]
-
Reaction: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for 5-10 minutes.
-
Cooling & Isolation: After the reaction is complete, cool the vessel to room temperature. Pour the contents into ice-cold water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol.
References
-
OJS UMMADA. (n.d.). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. Available at: [Link]
-
Jasril, J., et al. (2018). Microwave Assisted Synthesis and Evaluation of Toxicity and Antioxidant Activity of Pyrazoline Derivatives. ResearchGate. Available at: [Link]
-
Revanasiddappa, B. C., & Kumar, K. A. (2014). Synthesis of pyrazolines via chalcone pathway in PEG-400 medium. ResearchGate. Available at: [Link]
- Hamad, M. N., et al. (2019). Synthesis of New Series of Pyrazoline, and Study their Kinetics and Reaction Mechanism. International Journal of Engineering and Advanced Technology.
-
Abdel-Wahab, B. F., et al. (2012). Microwave–assisted Synthesis of Chalcones, Flavanones and 2- pyrazolines: Theoretical and Experimental Study. Bentham Science. Available at: [Link]
-
RSC Publishing. (n.d.). Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. Available at: [Link]
-
Semantic Scholar. (n.d.). Green Synthesis and In Vitro Biological Evaluation of Heteroaryl Chalcones and Pyrazolines of Medicinal Interest. Available at: [Link]
- Jadhav, S. A., et al. (2016).
- Sreevidya, V., et al. (2023).
-
Patel, N. B., et al. (2013). Synthesis of 2-pyrazolines from chalcones via conventional and microwave irradiated techniques. ResearchGate. Available at: [Link]
-
Basar, N., et al. (2021). Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds. National Institutes of Health. Available at: [Link]
-
Banerjee, S., et al. (n.d.). Green synthesis of 2-pyrazolines via the condensation of chalcone derivatives with hydrazine hydrate in PEG-400 as the reaction medium. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). General reaction and mechanism for the synthesis of chalcone. Available at: [Link]
- Kuntal, M., et al. (2011). Ecofriendly synthesis of chalcones and their 2-pyrazoline and isoxazolines derivatives as potential microbial agents.
-
ResearchGate. (n.d.). What are the best reagents use in cyclization of chalcones and provide a better yield of the desired products?. Available at: [Link]
- Jain, N., et al. (2022). Investigation of chalcone cyclized pyrazole derivatives as an anti-inflammatory agent: In-vivo and in-silico molecular docking. SciSpace.
-
ResearchGate. (n.d.). Reaction of Chalcones with Phenylhydrazine in Reflux Conditions. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 2. Synthesis of thiosemicarbazides. Available at: [Link]
- Al-Jibouri, M. N. (2022). The Utilities of Pyrazolines Encouraged Synthesis of a New Pyrazoline Derivative via Ring Closure of Chalcone, for Optimistic Neurodegenerative Applications. Al-Mustansiriyah Journal of Science.
- Jadhav, S. R., et al. (2017). Synthesis of series of chalcone and pyrazoline derivatives.
-
Sari, Y., et al. (2022). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. National Institutes of Health. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of pyrazoline synthesis from chalcone. Available at: [Link]
-
RSC Publishing. (n.d.). High-throughput DoE synthesis of chalcones and pyrazolines for fluorescent sensing. Available at: [Link]
- Fauzi'ah, L., & Wahyuningsih, T. D. (2017). Cyclization reaction of 4-nitro-3'-4'-dimethoxychalcone and phenylhydrazine as antibacterial candidate.
-
Oriental Journal of Chemistry. (n.d.). Synthesis and Evaluation of Some New Pyrazoline Derivatives as Antimicrobial Agents. Available at: [Link]
-
UNC Asheville. (n.d.). Synthesis of Pyrazoline Derivatives from Chalcones. Available at: [Link]
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
ResearchGate. (n.d.). A proposed synthetic approach for pyrazoline synthesis. Available at: [Link]
- Gembus, V., et al. (2010). Synthesis of pyrazolines by a site isolated resin-bound reagents methodology. Royal Society of Chemistry.
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Technical Support Center: Synthesis of 1,3-Diphenyl-4,5-dihydro-1H-pyrazole
Welcome to the Technical Support Center for the synthesis of pyrazoline derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with the synthesis of 1,3-Diphenyl-4,5-dihydro-1H-pyrazole and related structures. Here, we provide in-depth troubleshooting advice, mechanistic explanations for common side reactions, and validated protocols to help you navigate the challenges of this valuable synthetic transformation.
The synthesis of this compound, a 2-pyrazoline, is a cornerstone reaction in medicinal chemistry, primarily achieved through the cyclocondensation of 1,3-diphenyl-2-propen-1-one (chalcone) with phenylhydrazine.[1] While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact yield and purity. This guide aims to provide the causal logic behind these issues and offer field-proven solutions.
Section 1: The Core Synthesis Protocol
This section details a reliable, step-by-step method for the synthesis of this compound, highlighting critical control points to minimize side-product formation.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize the target pyrazoline from chalcone and phenylhydrazine with high yield and purity.
Materials:
-
1,3-Diphenyl-2-propen-1-one (Chalcone, 1.0 eq)
-
Phenylhydrazine (1.0 - 1.1 eq)
-
Ethanol (or Glacial Acetic Acid as solvent)
-
Glacial Acetic Acid (as catalyst if using ethanol as a solvent)
-
Ice-cold water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter paper
Procedure:
-
Reactant Setup: In a round-bottom flask, dissolve 1,3-diphenyl-2-propen-1-one (1.0 eq) in a suitable volume of ethanol.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (approx. 5-10% v/v) to the solution. Rationale: The acid catalyzes the initial condensation to form the hydrazone intermediate and promotes the subsequent intramolecular cyclization.[2][3]
-
Reagent Addition: Add phenylhydrazine (1.0-1.1 eq) dropwise to the stirred solution at room temperature. A slight excess of phenylhydrazine can help drive the reaction to completion, but a large excess should be avoided as it can complicate purification.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 75-85 °C) and maintain for 4-6 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: Insufficient heating may lead to the accumulation of the phenylhydrazone intermediate, while excessive heat or prolonged reaction times can promote oxidation to the pyrazole side product.
-
Product Isolation: After completion, cool the reaction mixture to room temperature and then pour it into a beaker of ice-cold water with stirring. The product will precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from ethanol to yield the final this compound.[4]
Section 2: Troubleshooting Flowchart
This flowchart provides a visual guide to diagnosing and resolving common issues encountered during the synthesis.
Caption: A decision tree for troubleshooting pyrazoline synthesis.
Section 3: Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most common culprits?
A: Low yields can typically be traced back to three primary areas:
-
Purity of Starting Materials: The synthesis is a two-component reaction. The purity of your starting chalcone is critical. Impurities from the initial Claisen-Schmidt condensation will carry through and reduce the yield of the desired pyrazoline. Similarly, aged or oxidized phenylhydrazine can be less reactive.
-
Incomplete Reaction: The cyclization of the intermediate hydrazone to the pyrazoline is the rate-determining step.[3] If the reaction temperature is too low or the reaction time is too short, you may isolate the uncyclized hydrazone intermediate.
-
Side Reactions: The most common yield-reducing side reactions are oxidation of the pyrazoline product to the corresponding pyrazole and retro-Michael addition of the starting chalcone.[5]
Q2: I've isolated a product, but its spectral data doesn't match the target pyrazoline. What could it be?
A: The most likely unexpected product is the aromatic 1,3-diphenyl-1H-pyrazole . This occurs when the desired 4,5-dihydro-1H-pyrazole is oxidized. This is especially common with prolonged heating, exposure to air (oxygen), or the presence of oxidizing contaminants.[6][7] The key diagnostic feature in the ¹H NMR spectrum is the disappearance of the characteristic AMX spin system of the C4 and C5 protons of the pyrazoline ring and the appearance of a new aromatic singlet for the C4 proton of the pyrazole ring. Refer to the table in Section 5 for detailed spectral differences.
Q3: How critical is the choice of catalyst? I've seen procedures using both acid (acetic acid) and base (sodium hydroxide).
A: The catalyst is critical as it governs the reaction mechanism and can influence side product formation.
-
Acid Catalysis (e.g., Glacial Acetic Acid): This is the most common and generally preferred method. The acid protonates the carbonyl of the chalcone, activating it for nucleophilic attack by phenylhydrazine. It then facilitates the dehydration to form the hydrazone intermediate and promotes the final intramolecular cyclization.[2][8]
-
Base Catalysis (e.g., NaOH): While some procedures use a base, it can promote side reactions like retro-Michael or retro-aldol condensations, breaking down the chalcone starting material.[9] This is generally less favorable for this specific transformation.
Q4: My final, purified product is a vibrant yellow, but it slowly darkens or turns brownish-orange over time. What is happening?
A: This color change is often indicative of slow, solid-state oxidation. The desired this compound is susceptible to air oxidation over time, which converts it to the more conjugated and often more colored 1,3-diphenyl-1H-pyrazole. To ensure long-term stability, store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.
Section 4: In-Depth Troubleshooting Guide: Side Reactions & Solutions
This section provides a mechanistic look at the most common side reactions and offers specific, actionable solutions to mitigate them.
Caption: Key reaction pathways and common side reactions.
Problem 1: Incomplete Cyclization (Stalling at Phenylhydrazone Intermediate)
-
Observation: TLC analysis shows a new spot, but a significant amount of starting chalcone remains even after extended reaction time. The isolated product may be the phenylhydrazone.
-
Mechanistic Cause: The reaction proceeds in two main stages: (1) formation of the phenylhydrazone, and (2) intramolecular Michael addition to form the five-membered ring. The second step, the cyclization, is typically the rate-determining step and requires sufficient thermal energy and/or catalytic promotion to overcome its activation barrier.[3]
-
Solutions & Rationale:
-
Increase Catalyst Concentration: If using glacial acetic acid in ethanol, ensure an adequate amount is present (5-10% v/v). The acid is crucial for activating the enone system for the intramolecular attack.[2]
-
Verify Reaction Temperature: Ensure the reaction is maintained at a true reflux (75-85 °C). Temperatures below this range may not provide enough energy for efficient cyclization.
-
Switch Solvents: Using glacial acetic acid as the solvent instead of ethanol can accelerate the reaction, as it serves as both the medium and the catalyst.
-
Problem 2: Over-oxidation to Aromatic Pyrazole
-
Observation: The product's NMR spectrum lacks the characteristic signals for the C4 and C5 methylene and methine protons (typically between δ 3.0-5.5 ppm) and instead shows a new singlet in the aromatic region.
-
Mechanistic Cause: The 4,5-dihydropyrazole (pyrazoline) ring is susceptible to dehydrogenation (oxidation) to form the thermodynamically stable aromatic pyrazole ring. This process is driven by the gain in aromatic stabilization energy and is accelerated by heat and the presence of oxygen.
-
Solutions & Rationale:
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere. This directly removes atmospheric oxygen, the primary oxidizing agent.
-
Degas Solvents: Before use, sparge the solvent (ethanol or acetic acid) with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor closely by TLC and work up the reaction as soon as the starting chalcone is consumed.
-
Avoid Oxidizing Contaminants: Ensure all reagents and glassware are clean and free of any potential oxidizing agents.
-
Problem 3: Retro-Michael Reaction of Chalcone
-
Observation: Low overall yield and the presence of benzaldehyde and acetophenone (or their derivatives) detected by GC-MS or NMR in the crude product.
-
Mechanistic Cause: Chalcones can undergo a retro-Michael or retro-aldol reaction, especially under harsh basic conditions or excessive heat, leading to decomposition back to their constituent aldehyde and ketone.[5][9] While less common under the preferred acidic conditions, it can contribute to yield loss if the reaction is overheated or if basic impurities are present.
-
Solutions & Rationale:
-
Use Acidic Conditions: Employing glacial acetic acid as a catalyst or solvent is the best way to avoid this side reaction.
-
Strict Temperature Control: Avoid excessive heating. Maintain a gentle reflux and do not use a heating mantle setting that is unnecessarily high.
-
Section 5: Comparative Analytical Data
This table summarizes key spectroscopic features to help differentiate the desired product from the starting material and major side products.
| Compound | Structure | Key IR Absorptions (cm⁻¹) | Key ¹H NMR Signals (δ, ppm) |
| Chalcone (Starting Material) | 1,3-Diphenyl-2-propen-1-one | ~1660 (C=O, conjugated ketone)~1600 (C=C, alkene) | ~7.5-8.0 (2H, doublets, J≈16 Hz, vinyl protons)Aromatic protons |
| Pyrazoline (Desired Product) | This compound | ~1597 (C=N)Disappearance of C=O at ~1660 | ~3.1-3.9 (2H, dd, C4-protons)~5.2-5.8 (1H, dd, C5-proton)Forms a characteristic AMX spin system.[10][11] |
| Pyrazole (Oxidation Product) | 1,3-Diphenyl-1H-pyrazole | ~1595 (C=N)~1500 (Aromatic C=C) | ~6.8 (1H, singlet, C4-proton)Disappearance of AMX system.All protons are in the aromatic region.[12] |
| Phenylhydrazone (Intermediate) | Chalcone Phenylhydrazone | ~1600 (C=N)~3300 (N-H)Disappearance of C=O at ~1660 | Vinyl protons may still be present but shifted.Appearance of a broad N-H signal. |
References
-
Herfindo, N., et al. (2020). Synthesis, Antiproliferative Activity and Molecular Docking Studies of 1,3,5-Triaryl Pyrazole Compound as Estrogen α Receptor Inhibitor Targeting MCF-7 Cells Line. ResearchGate. Available at: [Link]
-
Reddy, C. V., et al. (2007). Indium(III) Triflate-Catalyzed Reactions of Aza-Michael Adducts of Chalcones with Aromatic Amines: Retro-Michael Addition versus Quinoline Formation. The Journal of Organic Chemistry. Available at: [Link]
-
Lipp, A., et al. (2023). Electrochemically enabled oxidative aromatization of pyrazolines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Fauzi'ah, L., & Wahyuningsih, T. D. (2018). Cyclization reaction of 4-nitro-3'-4'-dimethoxychalcone and phenylhydrazine as antibacterial candidate. AIP Conference Proceedings. Available at: [Link]
-
Fauzi'ah, L., & Wahyuningsih, T. D. (2018). Cyclization reaction of 4-nitro-3'-4'-dimethoxychalcone and phenylhydrazine as antibacterial candidate. UII Institutional Repository. Available at: [Link]
-
Rakhi, G., & Raghunath, B. (2021). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. European Journal of Cardiovascular Medicine. Available at: [Link]
-
Rakhi, G., & Raghunath, B. (2021). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. ResearchGate. Available at: [Link]
-
List, B., et al. (2014). Catalytic enantioselective synthesis of 2-pyrazolines via one-pot condensation/6π-electrocyclization. PubMed Central. Available at: [Link]
-
Wahyuningsih, T. D., et al. (2022). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. OJS UMMADA. Available at: [Link]
-
Al-Ostath, R., et al. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. PubMed Central. Available at: [Link]
-
Various Authors. (n.d.). IR, 1 H-NMR and MS (ET) spectral data of the 2-pyrazoline products. ResearchGate. Available at: [Link]
-
Faessler, R., et al. (2018). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Thirunarayanan, G., et al. (n.d.). The proposed general mechanism for the synthesis of 1-acetyl pyrazoline... ResearchGate. Available at: [Link]
-
Al-Ostath, R., et al. (n.d.). ¹H NMR of synthesised adamantyl chalcone and pyrazole compounds. ResearchGate. Available at: [Link]
-
Fauzi'ah, L., & Wahyuningsih, T. D. (2018). Cyclization reaction of 4-nitro-3'-4'-dimethoxychalcone and phenylhydrazine as antibacterial candidate. ResearchGate. Available at: [Link]
-
Jadhav, S. R., et al. (2017). Synthesis of series of chalcone and pyrazoline derivatives. The Pharma Innovation Journal. Available at: [Link]
Sources
- 1. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 2. chemistryeducation.uii.ac.id [chemistryeducation.uii.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
Technical Support Center: Purification of 1,3-Diphenyl-4,5-dihydro-1H-pyrazole Derivatives
Welcome to the technical support center for the purification of 1,3-Diphenyl-4,5-dihydro-1H-pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common purification challenges. Here, we will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your this compound derivatives.
Scenario 1: My compound is "oiling out" during recrystallization instead of forming crystals.
-
Question: I've dissolved my crude this compound derivative in a hot solvent and upon cooling, it separates as an oil rather than forming crystals. What's happening and how can I fix it?
-
Answer: "Oiling out" is a common problem that occurs when the compound's solubility in the chosen solvent is too high at the temperature of crystallization, or when the cooling process is too rapid. The compound becomes supersaturated and separates as a liquid phase instead of forming an ordered crystal lattice. The presence of impurities can also hinder crystallization.[1]
Troubleshooting Steps:
-
Reduce the Cooling Rate: Slow cooling is crucial for crystal formation. After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature, and then transfer it to a refrigerator or ice bath. Avoid placing the hot flask directly into an ice bath.
-
Add a Co-solvent: If your compound is very soluble in a particular solvent, try adding a co-solvent in which it is less soluble. For example, if your compound is highly soluble in ethanol, you can add water dropwise to the hot solution until slight turbidity appears, then allow it to cool slowly.[2]
-
Scratch the Glass: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections on the glass surface can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, crystalline material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Re-purify by another method: If oiling out persists, it may indicate the presence of significant impurities. Consider a preliminary purification step, such as column chromatography, to remove these impurities before attempting recrystallization.
-
Scenario 2: I'm seeing multiple spots or streaking on my TLC after column chromatography.
-
Question: I've just run a silica gel column to purify my this compound derivative, but the TLC of the collected fractions shows multiple spots that are very close together, or the main spot is streaking. How can I improve the separation?
-
Answer: This issue often arises when the polarity of the mobile phase is not optimized for your specific compound, leading to poor separation of closely related impurities or regioisomers.[3][4] Streaking can be a sign of compound degradation on the acidic silica gel or overloading the column.
Troubleshooting Steps:
-
Optimize the Mobile Phase: The key to good separation is finding a solvent system that provides a clear difference in the retention factor (Rf) values of your compound and its impurities on a TLC plate.[3] Aim for an Rf value of 0.2-0.4 for your desired compound.
-
Adjust Polarity: If the spots are too high on the TLC (high Rf), your mobile phase is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). If the spots are too low (low Rf), increase the polarity.
-
Try Different Solvent Systems: Sometimes a simple two-solvent system isn't enough. Consider adding a small amount of a third solvent with different properties (e.g., a few drops of methanol or triethylamine) to improve separation.
-
-
Use Dry Loading: Dissolving your crude product in a strong solvent and loading it directly onto the column can lead to band broadening and poor separation. Instead, use the dry loading technique.[3] Dissolve your compound in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.
-
Deactivate the Silica Gel: Pyrazole derivatives can be basic and may interact strongly with the acidic silica gel, causing streaking or degradation.[2] To mitigate this, you can deactivate the silica gel by adding 1% triethylamine to your mobile phase.[2]
-
Check for Overloading: Loading too much crude material onto the column will result in broad bands and poor separation. As a general rule, use a silica gel to crude compound ratio of at least 50:1 (w/w).
-
Scenario 3: My compound appears to be degrading on the silica gel column.
-
Question: I've noticed new, lower Rf spots appearing on the TLC of my column fractions that were not present in the crude material. I suspect my this compound derivative is degrading on the silica gel. What can I do?
-
Answer: 1,3-Diphenyl-4,5-dihydro-1H-pyrazoles can be sensitive to the acidic nature of standard silica gel, leading to degradation. The prolonged contact time during column chromatography can exacerbate this issue.
Troubleshooting Steps:
-
Use Neutral or Basic Alumina: As an alternative to silica gel, consider using neutral or basic alumina as your stationary phase.[2] Alumina is generally less acidic and can be more suitable for acid-sensitive compounds.
-
Deactivate the Silica Gel: As mentioned previously, adding a small amount of triethylamine (around 1%) to your mobile phase can neutralize the acidic sites on the silica gel and prevent degradation.[2]
-
Flash Chromatography: Minimize the time your compound spends on the column by using flash chromatography, where positive pressure is applied to speed up the elution.[3]
-
Alternative Purification Methods: If degradation remains a problem, consider non-chromatographic methods like recrystallization or preparative HPLC with a suitable stationary phase (e.g., C18 for reverse-phase).[3][5]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best general approach to purify a newly synthesized this compound derivative?
A1: A good starting point is to first assess the purity of your crude product by Thin Layer Chromatography (TLC).[4][6] If the product is a solid and appears to be relatively clean with one major spot on the TLC, recrystallization is often the most efficient method.[4] If the TLC shows multiple spots or if the product is an oil, column chromatography on silica gel is the preferred method.[3][7][8]
Q2: How do I choose the right solvent system for recrystallization?
A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. You can determine this through small-scale solubility tests. Common solvents to try for pyrazole derivatives include ethanol, methanol, ethyl acetate, and mixtures of these with water or hexane.[2][9]
Q3: What are the most common impurities I should expect?
A3: Common impurities include unreacted starting materials (e.g., chalcones and phenylhydrazine), regioisomers (if the starting materials are unsymmetrical), and byproducts from side reactions.[4][10] The formation of regioisomers can be a significant challenge as they often have very similar physical properties, making them difficult to separate.[4]
Q4: When should I consider using preparative High-Performance Liquid Chromatography (HPLC)?
A4: Preparative HPLC is a powerful technique for purifying challenging mixtures, especially for separating closely related isomers or when high purity is required for applications like drug development.[3][5] It is particularly useful for separating enantiomers when a chiral stationary phase is used.[3] Reverse-phase HPLC using a C18 column with a mobile phase of acetonitrile and water (often with an acid modifier like formic or trifluoroacetic acid) is a common choice for pyrazole derivatives.[3][5]
Part 3: Experimental Protocols & Workflows
Protocol 1: Standard Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) until the compound just dissolves. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase by running TLC plates with your crude mixture in various solvent systems (e.g., different ratios of hexane and ethyl acetate). Aim for an Rf of 0.2-0.4 for your target compound.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading (Dry Loading Method):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution.
-
Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution: Add the mobile phase to the column and apply positive air pressure to elute the compounds. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.
-
Fraction Collection: Collect the eluent in a series of test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound derivative.
Data Presentation
| Purification Technique | Common Solvents/Mobile Phases | Key Considerations |
| Recrystallization | Ethanol, Methanol, Ethyl Acetate, Ethanol/Water, Hexane/Ethyl Acetate[2][9] | Slow cooling is critical. Use a co-solvent for highly soluble compounds. |
| Column Chromatography (Normal Phase) | Hexane/Ethyl Acetate gradients, Petroleum Ether/Ethyl Acetate[3][8] | Use dry loading. Deactivate silica with 1% triethylamine for basic compounds.[2][3] |
| Preparative HPLC (Reverse Phase) | Acetonitrile/Water with 0.1% Formic or Trifluoroacetic Acid[3][5][11] | Ideal for high-purity requirements and isomer separation. |
Visualization of Workflow
Caption: Decision workflow for selecting a purification method.
References
- BenchChem.
- BenchChem.
- SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column.
- BenchChem.
- Synthesis of Pyrazole Compounds by Using Sonic
- ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- [Ce(L-Pro)2]2 (Oxa)
- Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr.
- Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone un.
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]
-
ResearchGate. (PDF) methanone.
- ResearchGate. (PDF) Design, Synthesis and Pharmacological Evaluation of 1- Phenyl-4,5-Dihydro-1H-Pyrazoles Derivative by in- Vitro and in-Silico Methods: A Combined Approach.
- Journal of Chemistry Letters. Mesoporous SiO2-Al2O3: An Efficient Catalyst for Synthesis of 4,5-dihydro-1,3,5- triphenyl-1H-pyrazole.
- PubMed Central.
- MDPI.
- PubMed. Synthesis and Selective Inhibitory Activity of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)
- PubMed Central. Current status of pyrazole and its biological activities.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. rsc.org [rsc.org]
- 7. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijcpa.in [ijcpa.in]
Technical Support Center: Enhancing the Solid-State Fluorescence of Pyrazoline Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazoline derivatives. This guide is designed to provide expert-level insights and practical troubleshooting advice to help you overcome common challenges in enhancing the solid-state fluorescence of these versatile fluorophores. Our approach is rooted in a deep understanding of the underlying photophysical principles and extensive hands-on experience in the field.
Part 1: Frequently Asked Questions (FAQs)
This section addresses some of the most common questions we receive regarding the solid-state fluorescence of pyrazoline derivatives.
Question 1: Why is my highly fluorescent pyrazoline derivative non-emissive or weakly emissive in the solid state?
This is a classic example of Aggregation-Caused Quenching (ACQ). In the solid state, pyrazoline molecules tend to pack closely together, leading to strong intermolecular π-π stacking interactions. These interactions create non-emissive excimer or exciplex states that provide a rapid, non-radiative decay pathway for the excited state, thus quenching the fluorescence.
Question 2: What is Aggregation-Induced Emission (AIE), and how can it be used to enhance solid-state fluorescence?
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where a molecule that is non-emissive in solution becomes highly fluorescent upon aggregation or in the solid state. This is often achieved by designing molecules with bulky, rotatable groups (rotors). In solution, these rotors undergo rapid intramolecular rotation, providing a non-radiative decay pathway. In the aggregated or solid state, the rotation is restricted, which blocks this non-radiative pathway and forces the molecule to decay radiatively, resulting in strong fluorescence.
Question 3: What are the key molecular design strategies to induce AIE in pyrazoline derivatives?
To impart AIE characteristics to pyrazoline derivatives, consider the following strategies:
-
Introduction of Bulky Rotors: Attaching bulky groups like tetraphenylethylene (TPE) or triphenylamine to the pyrazoline core is a common and effective strategy.
-
Introduction of Steric Hindrance: Incorporating sterically demanding substituents near the pyrazoline ring can disrupt π-π stacking.
-
Control of Intermolecular Hydrogen Bonding: Introducing or modifying groups capable of forming hydrogen bonds can influence molecular packing and, consequently, the solid-state emission.
Question 4: How does the choice of solvent for crystallization affect the solid-state fluorescence?
The solvent system used for crystallization can significantly impact the resulting crystal packing and morphology, a phenomenon known as polymorphism. Different polymorphs of the same compound can exhibit dramatically different photophysical properties, including fluorescence quantum yield and emission wavelength. Therefore, screening various solvents and crystallization conditions is crucial.
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental issues you may encounter.
Issue 1: Synthesized Pyrazoline Derivative Shows Unexpectedly Low Solid-State Fluorescence
Potential Cause A: Residual Impurities
Even trace amounts of impurities can act as fluorescence quenchers.
Troubleshooting Protocol:
-
Re-purification:
-
Column Chromatography: Use a high-purity silica gel and freshly distilled solvents. A gradient elution might be necessary to separate closely related impurities.
-
Recrystallization: Perform multiple recrystallizations from different solvent systems.
-
-
Purity Analysis:
-
NMR Spectroscopy (¹H and ¹³C): Confirm the absence of impurity peaks.
-
High-Resolution Mass Spectrometry (HRMS): Verify the exact mass of your compound.
-
Elemental Analysis: Ensure the elemental composition matches the theoretical values.
-
Potential Cause B: Unfavorable Molecular Packing (ACQ)
If the molecule is not designed for AIE, it may be prone to ACQ.
Troubleshooting Protocol:
-
Crystal Engineering:
-
Solvent Screening: Attempt to grow crystals from a wide range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, methanol, acetonitrile).
-
Vapor Diffusion: Try slow vapor diffusion of a non-solvent into a solution of your compound. This can sometimes lead to different crystal packing.
-
-
Solid-State Dispersion:
-
Polymer Doping: Disperse your pyrazoline derivative in a polymer matrix (e.g., PMMA, polystyrene). This physically separates the molecules and can reduce ACQ.
-
Potential Cause C: Presence of an Unwanted Polymorph
The obtained crystal form might be a weakly emissive polymorph.
Troubleshooting Protocol:
-
Polymorph Screening:
-
Thermal Annealing: Heat the solid sample below its melting point and then cool it slowly. This can sometimes induce a phase transition to a more stable and potentially more emissive polymorph.
-
Mechanical Grinding: Gently grinding the solid sample can also sometimes trigger a polymorphic transformation.
-
-
Characterization:
-
Powder X-ray Diffraction (PXRD): Use PXRD to identify different crystalline forms.
-
Differential Scanning Calorimetry (DSC): DSC can reveal the presence of different polymorphs through their distinct melting points and phase transitions.
-
Issue 2: Inconsistent Fluorescence Measurements Between Batches
Potential Cause A: Variation in Crystal Size and Morphology
The size and shape of crystals can affect light scattering and, therefore, the measured fluorescence intensity.
Troubleshooting Protocol:
-
Standardize Crystallization:
-
Precisely control the concentration, temperature, and cooling rate during crystallization.
-
Use seed crystals to promote the growth of uniform crystals.
-
-
Sample Preparation for Measurement:
-
Gently grind the crystals to a fine, uniform powder before measurement to minimize scattering effects.
-
Potential Cause B: Instrument Fluctuations
Variations in the spectrofluorometer's lamp intensity or detector sensitivity can lead to inconsistent readings.
Troubleshooting Protocol:
-
Use a Standard:
-
Measure the fluorescence of a stable, well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄) before and after measuring your samples to correct for instrument drift.
-
Part 3: Data Presentation and Visualization
Table 1: Example Photophysical Data of a Pyrazoline Derivative in Different States
| State | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Quantum Yield (Φ_F) |
| Toluene Solution (10⁻⁵ M) | 380 | 480 | 0.05 |
| Solid Powder | 395 | 520 | 0.65 |
| PMMA Film (1 wt%) | 385 | 495 | 0.40 |
Diagrams
Below are diagrams illustrating key concepts and workflows.
Caption: Comparison of ACQ and AIE phenomena.
Caption: Troubleshooting workflow for low solid-state fluorescence.
Part 4: Experimental Protocols
Protocol 1: Screening for Polymorphs via Solvent-Induced Precipitation
-
Dissolution: Prepare saturated solutions of your pyrazoline derivative in various solvents of different polarities (e.g., dichloromethane, ethyl acetate, acetonitrile, methanol) at an elevated temperature (e.g., 50 °C).
-
Cooling: Allow the solutions to cool slowly to room temperature.
-
Isolation: Collect the precipitated solids by filtration.
-
Analysis: Analyze each solid sample using fluorescence spectroscopy and PXRD to identify different polymorphs and their corresponding emission properties.
References
-
Aggregation-Induced Emission: Together We Shine, Divided We Fall. Mei, J., Leung, N. L. C., Kwok, R. T. K., Lam, J. W. Y., & Tang, B. Z. (2015). Chemical Reviews, 115(21), 11718–11940. [Link]
-
Polymorphism in Molecular Solids: An Introduction. Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. [Link]
-
Pyrazoline-based AIEgens. Saxena, A., & Trivedi, R. (2019). Journal of Materials Chemistry C, 7(44), 13696-13722. [Link]
Troubleshooting low yields in microwave-assisted pyrazoline synthesis
Welcome to the technical support center for microwave-assisted pyrazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of pyrazoline derivatives using microwave technology. Here, we address specific issues in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: My pyrazoline synthesis reaction is resulting in a very low yield. What are the most common initial parameters I should investigate?
Low yield is a frequent issue that can often be resolved by systematically evaluating the core reaction parameters. Microwave synthesis, while rapid, is sensitive to several factors that collectively influence the reaction outcome.
Initial Troubleshooting Steps:
-
Microwave Parameters: The power, temperature, and reaction time are interconnected. A common pitfall is using excessive power, which can lead to localized overheating and decomposition of starting materials or products. Start with a lower power setting and ramp up the temperature to the desired setpoint. Monitor the internal reaction temperature closely. Microwave reactions are often complete within minutes (typically 2-15 minutes), so prolonged reaction times can degrade the product.[1]
-
Solvent Choice: The solvent's ability to absorb microwave energy (dielectric properties) is critical. Solvents with high dielectric constants (e.g., ethanol, acetic acid, DMF) are generally more efficient at heating under microwave irradiation.[2] Ensure your chosen solvent is appropriate for the reaction temperature and is of sufficient purity.
-
Catalyst Activity: In many pyrazoline syntheses from chalcones, an acid or base catalyst is employed.[3][4] Ensure the catalyst is fresh and active. For instance, glacial acetic acid is a common acidic catalyst that facilitates the cyclization step.[1][3] If using a base, ensure it is not compromised by atmospheric moisture or CO2.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely byproducts in my pyrazoline synthesis?
The formation of byproducts is a common source of low yields and purification difficulties. Understanding the potential side reactions is key to mitigating them.
Common Byproducts and Their Origins:
-
Unreacted Chalcone: The most straightforward byproduct is unreacted starting material. This indicates incomplete reaction, which could be due to insufficient reaction time, temperature, or catalyst activity.
-
Hydrazone Intermediate: The reaction between a chalcone and hydrazine first forms a hydrazone intermediate, which then cyclizes to the pyrazoline.[1] If the cyclization step is slow or incomplete, the hydrazone may be a significant byproduct. This can be addressed by optimizing the catalyst (e.g., adding acetic acid) or increasing the reaction temperature or time.[5]
-
Regioisomers: When using unsymmetrical chalcones or substituted hydrazines, the formation of regioisomeric pyrazole products is possible, which can be challenging to separate.[5] Careful selection of starting materials and reaction conditions can sometimes favor the formation of one isomer.
-
Oxidized Pyrazole: Pyrazolines can be susceptible to oxidation, leading to the formation of the corresponding pyrazole. This is more likely with prolonged reaction times or in the presence of an oxidizing agent.[6]
In-Depth Troubleshooting Guides
Issue 1: Incomplete Chalcone Conversion
Symptoms: A significant amount of the starting chalcone is observed on the TLC or in the crude NMR spectrum after the reaction.
Causality: Incomplete conversion is often a kinetic issue. The reaction has not been allowed to proceed to completion due to suboptimal conditions.
Troubleshooting Protocol:
-
Reaction Time and Temperature Optimization:
-
Incrementally increase the reaction time in short intervals (e.g., 2-minute increments) and monitor the reaction progress by TLC.
-
If extending the time does not improve conversion, consider a modest increase in the reaction temperature (e.g., 10-20 °C increments). Be mindful of the solvent's boiling point and the thermal stability of your reactants and product. Microwave synthesis often allows for superheating of solvents above their atmospheric boiling points when the reaction is conducted in a sealed vessel.
-
-
Solvent Polarity:
-
If using a low-polarity solvent, consider switching to a more polar solvent like ethanol or acetic acid. These solvents couple more effectively with microwave irradiation, leading to more efficient and uniform heating.
-
-
Catalyst Loading:
-
If using a catalyst, ensure the loading is appropriate. For acid-catalyzed reactions (e.g., with glacial acetic acid), it often serves as both the catalyst and the solvent or co-solvent.[1]
-
Experimental Workflow for Optimizing Chalcone Conversion
Caption: Troubleshooting workflow for incomplete chalcone conversion.
Issue 2: Formation of Side Products and Purification Challenges
Symptoms: Multiple spots on TLC that are not starting material, leading to difficult purification by column chromatography or recrystallization. The crude product may also be highly colored (e.g., yellow or red).[5]
Causality: Side reactions can be promoted by excessive temperatures, incorrect stoichiometry, or reactive impurities.
Troubleshooting Protocol:
-
Stoichiometry of Hydrazine:
-
Hydrazine and its derivatives are highly reactive. Using a large excess can lead to side reactions. Start with a stoichiometric amount or a slight excess (e.g., 1.1-1.2 equivalents) of the hydrazine reagent.
-
-
Temperature Control:
-
High temperatures can lead to decomposition and the formation of colored impurities. Try running the reaction at a lower temperature for a slightly longer time to see if byproduct formation is reduced.
-
-
Purification Strategy:
-
If byproducts are unavoidable, a modified purification strategy may be necessary. Pyrazoles can be purified by forming their acid addition salts, which can then be crystallized.[7][8]
-
Protocol for Purification via Acid Salt Formation:
-
Dissolve the crude reaction mixture in a suitable organic solvent.
-
Add an equimolar amount of an acid (e.g., HCl in ether, or sulfuric acid) to precipitate the pyrazoline salt.
-
Isolate the salt by filtration.
-
Wash the salt with a cold solvent to remove impurities.
-
Neutralize the salt with a base (e.g., aqueous sodium bicarbonate) to regenerate the pure pyrazoline, which can then be extracted.
-
-
Data Summary: Recommended Solvents for Microwave-Assisted Pyrazoline Synthesis
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Remarks |
| Ethanol | 78 | 24.5 | Good microwave absorber, commonly used, environmentally friendly. |
| Acetic Acid | 118 | 6.2 | Often acts as both solvent and catalyst, good for cyclization.[1] |
| Dimethylformamide (DMF) | 153 | 36.7 | High boiling point, excellent microwave absorber, but can be difficult to remove. |
| Solvent-Free | N/A | N/A | Can be highly efficient, reduces waste, but requires careful temperature monitoring.[9][10] |
Issue 3: Reaction Does Not Initiate or Proceeds Very Slowly
Symptoms: Even after applying microwave irradiation, the starting materials remain largely unreacted.
Causality: This can be due to poor microwave absorption by the reaction mixture or a high activation energy barrier that is not being overcome.
Troubleshooting Protocol:
-
Addition of a Microwave Absorber:
-
If using a non-polar solvent or running the reaction neat, the mixture may not be absorbing microwave energy efficiently. The addition of a small amount of a highly polar solvent (a "microwave sensitizer") or an ionic liquid can dramatically improve energy absorption and heating.
-
-
Catalyst Choice:
-
The cyclization of the intermediate hydrazone to the pyrazoline is often the rate-limiting step and is typically catalyzed by acid.[1] If the reaction stalls, ensure an appropriate acid catalyst is present. Glacial acetic acid is highly effective.[1][3] In some cases, a stronger acid may be required, but this should be approached with caution to avoid degradation.
-
Logical Relationship of Reaction Components
Caption: Key components for a successful microwave-assisted pyrazoline synthesis.
References
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
- Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (n.d.). MDPI.
- Microwave Assisted Synthesis and Evaluation of Toxicity and Antioxidant Activity of Pyrazoline Derivatives. (n.d.).
- Microwave-Assisted Synthesis of Some 3,5-Aryl
- Pyrazole synthesis under microwave irradiation and solvent-free conditions. (n.d.). SciELO.
- Microwave-assisted synthesis of pyrazoles - a mini-review. (2024). DergiPark.
- Comparison of various synthesis methods and synthesis parameters of pyrazoline deriv
- Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2010).
- Process for the purification of pyrazoles. (n.d.).
- Recent advances in the synthesis of pyrazoline derivatives from chalcones as potent pharmacological agents: A comprehensive review. (2024).
- Method for purifying pyrazoles. (n.d.).
- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
- Synthesis of pyrazolines by a site isolated resin-bound reagents methodology. (2010). Royal Society of Chemistry.
- Synthesis of Pyrazoline Derivatives from Chalcones. (n.d.).
- Identifying and removing byproducts in pyrazole synthesis. (n.d.). Benchchem.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis of Novel Pyrazolines of Medicinal Interest. (2014).
- 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evalu
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Microwave Assisted Synthesis Of Novel 2-Pyrazolines From Furan Based Chalcones and Study their Antimicrobial Activity. (n.d.). Oriental Journal of Chemistry.
- The Utilities of Pyrazolines Encouraged Synthesis of a New Pyrazoline Derivative via Ring Closure of Chalcone, for Optimistic Ne. (2022). Al-Mustansiriyah Journal of Science.
- Microwave Induced Synthesis of Pyrazoline Compounds Containing Substituted Benzyloxy Phenyl Ring System. (2016).
- Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. (2025). IJIRT.
- SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. (2024). OJS UMMADA.
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Technical Support Center: Catalyst Selection for Efficient Pyrazoline Synthesis
From the Desk of the Senior Application Scientist
Welcome to the Technical Support Center dedicated to the synthesis of pyrazoline derivatives. Pyrazolines are a cornerstone in medicinal chemistry and drug development, forming the structural core of compounds with a vast array of pharmacological activities.[1][2] The efficiency of pyrazoline synthesis, particularly the widely used cyclocondensation of chalcones with hydrazines, is critically dependent on the choice of catalyst. An inappropriate catalyst can lead to low yields, extended reaction times, and the formation of troublesome byproducts.[3][4]
This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights, troubleshooting strategies, and detailed protocols to help you navigate the complexities of catalyst selection and optimize your synthetic outcomes. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in robust scientific principles.
Section 1: Frequently Asked Questions (FAQs) on Catalyst Selection
This section addresses foundational questions regarding the choice of catalysts for pyrazoline synthesis.
Q1: What are the primary catalytic strategies for synthesizing pyrazolines from chalcones?
The most prevalent method involves the cyclocondensation reaction of an α,β-unsaturated ketone (a chalcone) with a hydrazine derivative.[5][6] This transformation can be effectively catalyzed by both acids and bases, with the choice significantly impacting reaction efficiency and selectivity.
-
Acid Catalysis: Protic acids like glacial acetic acid are widely used.[7][8] They function by protonating the carbonyl oxygen of the chalcone, which enhances its electrophilicity and facilitates the nucleophilic attack by the hydrazine.[7] Lewis acids, such as cerium chloride (CeCl₃·7H₂O), are also effective.[9]
-
Base Catalysis: While more common for the initial synthesis of the chalcone precursor (the Claisen-Schmidt condensation), bases can also be used for the cyclization step.[7][10] The mechanism often involves a Michael addition of the hydrazine to the enone system.[6]
-
Green/Heterogeneous Catalysis: Modern synthetic chemistry emphasizes sustainability. A variety of "green" catalysts have been developed, including ionic liquids, solid acids (e.g., silica-supported sulfuric acid), and naturally derived materials.[11][12][13][14] These catalysts offer significant advantages such as easier separation, potential for recycling, and often milder reaction conditions.[11][13]
Q2: How do I decide between an acid or a base catalyst for the cyclization step?
The decision is multifactorial and depends on the specific substrates and desired outcome.
-
Substrate Sensitivity: If your chalcone or hydrazine contains acid-labile functional groups, a base-catalyzed or neutral condition approach would be preferable. Conversely, base-sensitive moieties would direct you towards an acidic catalyst.
-
Reaction Rate and Yield: Acid catalysis, particularly with glacial acetic acid, is a robust and popular method that often provides good yields in a reasonable timeframe (typically 4-6 hours of reflux).[5][15] Some reactions, however, may proceed more efficiently under basic conditions. Empirical screening is often the best approach.
-
Byproduct Formation: The choice of catalyst can influence the reaction pathway and the profile of byproducts. For instance, in conventional methods, side reactions can limit yields to below 70%.[3] If you observe significant byproduct formation, switching the catalytic system (e.g., from acid to a reusable heterogeneous catalyst) is a key troubleshooting step.
Q3: What are the tangible benefits of using "green" or heterogeneous catalysts?
The push towards green chemistry in pharmaceutical development is driven by both environmental and economic factors.
-
Simplified Workup: Heterogeneous catalysts are in a different phase from the reaction mixture (e.g., a solid catalyst in a liquid solution). This allows for simple separation by filtration, eliminating the need for complex extractions or chromatography to remove a soluble catalyst.[13]
-
Catalyst Reusability: Many solid-supported or heterogeneous catalysts can be recovered, washed, and reused multiple times without a significant loss of activity, which drastically reduces cost and waste.[11]
-
Milder Conditions: Green approaches, such as using ionic liquids or ultrasonic irradiation, can often promote the reaction at lower temperatures or in shorter times compared to conventional heating, which preserves energy and can prevent the degradation of sensitive molecules.[11][15][16] For example, a reaction that takes hours under conventional reflux might be completed in minutes using microwave assistance.[17]
Section 2: Troubleshooting Guide for Catalyst-Related Issues
This guide provides direct, actionable advice for common problems encountered during pyrazoline synthesis.
Q: My reaction yield is low or I'm recovering only starting material. What are the likely catalyst-related causes?
A: This is one of the most common challenges. Several catalyst-centric factors could be at play.
-
Cause 1: Inappropriate Catalyst Choice. The pKa and nature of the catalyst may not be suitable for your specific substrates.
-
Solution: If using a weak acid like acetic acid yields poor results, consider a stronger protic acid (e.g., a few drops of H₂SO₄) or a Lewis acid (e.g., CeCl₃·7H₂O).[5][9] Conversely, if acid catalysis fails, a base-catalyzed approach may be effective. A small-scale screening of different catalyst types is highly recommended.
-
-
Cause 2: Insufficient Catalyst Loading. The amount of catalyst can be critical.
-
Solution: Systematically increase the catalyst amount. For example, one study found that optimizing the amount of methanoic acid was key to maximizing yield.[15][18] Be cautious, as excessive catalyst can sometimes promote side reactions. An optimization experiment varying catalyst loading from 5 mol% to 25 mol% is a good starting point.[19]
-
-
Cause 3: Catalyst Deactivation. The catalyst may be poisoned by impurities in the starting materials or solvent.
-
Solution: Ensure your chalcone precursor is purified before the cyclization step. Use dry, high-purity solvents, as water can interfere with many catalysts, especially Lewis acids.
-
Q: I'm observing multiple spots on my TLC plate, indicating significant byproduct formation. How can the catalyst help?
A: Byproduct formation often stems from a lack of reaction selectivity or degradation of products under harsh conditions.
-
Cause 1: Reaction Conditions are too Harsh. High temperatures and long reaction times, often required by less active catalysts, can lead to decomposition or side reactions.[3]
-
Cause 2: Lack of Regioselectivity. The catalyst may not be directing the reaction pathway cleanly.
-
Solution: Experiment with different classes of catalysts. For instance, certain ionic liquids have been shown to provide high yields of 1,3,5-trisubstituted-2-pyrazolines via a one-pot cyclocondensation, suggesting high selectivity.[11] Heterogeneous catalysts with defined active sites can also offer superior control compared to homogeneous systems.
-
Q: The reaction is proceeding very slowly or has stalled. How can I catalytically enhance the reaction rate?
A: Slow reaction kinetics are a common issue with conventional heating methods.
-
Cause 1: Low Catalytic Turnover. The chosen catalyst may simply not be active enough.
-
Solution 1 (Optimize Conditions): Before abandoning the catalyst, try increasing the reaction temperature to the reflux point of the solvent.[5]
-
Solution 2 (Change Catalyst): If temperature adjustment is insufficient, a more active catalyst is needed. As mentioned, Lewis acids or specialized green catalysts often outperform standard protic acids.
-
Solution 3 (Alternative Energy Source): The combination of a catalyst with an alternative energy source is highly effective. Ultrasonic irradiation has been shown to complete reactions in as little as 30 minutes, compared to 3-4 hours for conventional methods, while also improving yields.[15]
-
Section 3: Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: General Procedure for Acid-Catalyzed Pyrazoline Synthesis
This protocol is a robust starting point based on the widely used reaction of a chalcone with a hydrazine in the presence of glacial acetic acid.[1][5][8]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the chalcone (1.0 mmol) in a suitable solvent such as ethanol or glacial acetic acid (10-15 mL).
-
Reagent Addition: Add the hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine, 1.2 mmol) to the solution.
-
Catalyst Addition: If using ethanol as the solvent, add glacial acetic acid (0.5 - 1.0 mL) as the catalyst.[8]
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-8 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting chalcone spot has been consumed.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice/ice-cold water (approx. 100 mL).
-
Isolation: Collect the solid precipitate that forms by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol.
-
Purification: Dry the crude product and purify by recrystallization from a suitable solvent (ethanol is often effective).[5]
Protocol 2: Screening Protocol for Catalyst Selection
To efficiently identify the optimal catalyst, a parallel screening experiment is invaluable.
-
Setup: Arrange a set of identical reaction vials, each with a small magnetic stir bar.
-
Reagents: To each vial, add the chalcone (e.g., 0.1 mmol) and the chosen solvent (e.g., 1 mL of ethanol).
-
Catalyst Addition: To each vial, add a different catalyst (e.g., 10 mol%):
-
Hydrazine Addition: Add the hydrazine derivative (e.g., 0.12 mmol) to each vial.
-
Reaction: Seal the vials and place them in a heating block set to the desired temperature (e.g., 80 °C). Stir for a set period (e.g., 6 hours).
-
Analysis: After cooling, take a small aliquot from each vial, dilute, and analyze by TLC or LC-MS to compare the conversion of starting material to the desired pyrazoline product. This will quickly identify the most promising catalyst for scale-up.
Section 4: Data and Visualizations
Table 1: Comparison of Catalytic Systems for Pyrazoline Synthesis
This table summarizes data from various sources to illustrate the impact of different catalytic approaches on reaction outcomes.
| Catalyst System | Substrates | Solvent | Conditions | Time | Yield (%) | Reference(s) |
| Glacial Acetic Acid | Chalcone + Phenylhydrazine | Acetic Acid | Reflux | 3-4 h | ~70% | [15] |
| Methanoic Acid | Chalcone + Phenylhydrazine | Ethanol | Thermal | Optimized | High | [15][18] |
| Ionic Liquid (Emim HSO₄) | Chalcone + Arylhydrazine | Aqueous | Reflux | 5-12 h | Good-High | [11] |
| CeCl₃·7H₂O | Chalcone + Phenylhydrazine | Ethyl Lactate | Reflux | N/A | High | [9] |
| Ultrasonic Irradiation | Chalcone + Phenylhydrazine | Acetic Acid | 25-45 °C | 30 min | ~80% | [15] |
| Conventional Method | Chalcone + Hydrazine | Ethanol | Reflux | 5-20 h | <70% | [3][11] |
Diagrams and Workflows
A clear understanding of the reaction mechanism and a logical workflow for catalyst selection can significantly streamline the optimization process.
Caption: General mechanism for catalyst-assisted pyrazoline synthesis.
Caption: Decision workflow for troubleshooting and optimizing catalyst selection.
References
-
Herfindo, N., et al. (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. World Journal of Advanced Research and Reviews, 12(2), 333-340. [Link]
-
Dhanmane, S. S., & Baseer, M. A. (2017). Eco-Friendly Synthesis of Pyrazoline Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(2), 1935-1943. [Link]
-
Bhat, P., et al. (2018). An eco-friendly synthesis of 2-pyrazoline derivatives catalysed by CeCl3.7H2O. Journal of Chemical Sciences, 130(1), 1-7. [Link]
-
Herfindo, N., et al. (2020). Proposed reaction mechanism of one-pot synthesis of pyrazoline. ResearchGate. [Link]
-
Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Asian Journal of Organic Chemistry, 12(7), e202300155. [Link]
-
Gaikwad, S. S., et al. (2023). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR, 10(6). [Link]
-
Wahyuningsih, T. D., et al. (2022). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. ALCHEMY Jurnal Penelitian Kimia, 18(1), 73-82. [Link]
-
Al-Masoudi, N. A., & Al-Salihi, R. H. (2018). Synthesis 2-pyrazolines by treating chalconic compounds with hydrazines... ResearchGate. [Link]
-
Optimization of the reaction conditions for the synthesis of pyrazolo[5,1-b]quinolines. ResearchGate. [Link]
-
Sayyed, R. J., & Mokle, S. S. (2020). REVIEW ON SYNTHESIS OF PYRAZOLINE DERIVATIVES AND ITS BIOLOGICAL ACTIVITIES. International Journal of Creative Research Thoughts (IJCRT), 8(5). [Link]
-
Patel, P., et al. (2017). Synthesis and characterization of series of chalcone and pyrazoline derivatives. The Pharma Innovation Journal, 6(11), 350-354. [Link]
-
Optimization of the reaction conditions in the synthesis of 4-(p-tolyl)pyrazolo[3,4-c]pyrazol-3(2H)-one 6a. ResearchGate. [Link]
-
Rajalakshmi, R., & Elakkiya, T. (2018). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Chemical and Pharmaceutical Research, 10(3), 80-84. [Link]
-
Various. (2024). Synthesis of pyrazolines. Organic Chemistry Portal. [Link]
-
A Review on Synthesis of Novel Pyrazoline Derivatives as Antimicrobial Agents. IJPPR, 13(3), 114-124. [Link]
-
Ardiansah, B., et al. (2018). Optimization of pyrazoline synthesis from chalcone. ResearchGate. [Link]
-
Çelik, H., et al. (2021). Synthesis and structural characterization of novel pyrazoline derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 8(2), 529-538. [Link]
-
Karuppasamy, M., et al. (2019). 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation. Heliyon, 5(6), e01970. [Link]
-
Herfindo, N., et al. (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. World Journal of Advanced Research and Reviews, 12(2). [Link]
-
Ardiansah, B., et al. (2018). Reaction scheme in pyrazoline synthesis. ResearchGate. [Link]
-
Li, Y., et al. (2017). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. Molecules, 22(11), 1959. [Link]
-
Kumar, A., et al. (2021). Synthetic Approaches and Biological Activities of Heterocyclic Pyrazoline. Acta Scientific Pharmaceutical Sciences, 5(11), 59-69. [Link]
-
Al-Jibouri, M. N. (2022). The Utilities of Pyrazolines Encouraged Synthesis of a New Pyrazoline Derivative via Ring Closure of Chalcone, for Optimistic... Baghdad Science Journal. [Link]
-
Sonawane, K. D., et al. (2024). Improved ultra-sonochemical synthesis of triazine based pyrazoline derivative using different catalyst. AIP Conference Proceedings, 3081(1). [Link]
-
Maleki, A., et al. (2022). Catalytic synthesis Of New pyrazolo [3,4-b] Pyridine via a Cooperative vinylogous anomeric-based Oxidation. Scientific Reports, 12(1), 14145. [Link]
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Technical Support Center: Preventing Byproduct Formation in Claisen-Schmidt Condensation
Welcome to the Technical Support Center for the Claisen-Schmidt condensation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, specifically focusing on the prevention of common byproducts. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Introduction: The Challenge of Selectivity
The Claisen-Schmidt condensation is a powerful tool for forming carbon-carbon bonds, crucial for synthesizing α,β-unsaturated ketones, particularly chalcones, which are precursors to many biologically active compounds.[1][2] The reaction involves a crossed aldol condensation between an aromatic aldehyde (lacking α-hydrogens) and an aliphatic ketone or aldehyde (possessing α-hydrogens).[3][4] While seemingly straightforward, the reaction's success hinges on controlling selectivity and minimizing side reactions. This guide will address the most common challenges and provide actionable solutions.
Troubleshooting Guide & FAQs
Q1: My primary issue is the self-condensation of the ketone. How can I favor the desired crossed-condensation product?
A1: The self-condensation of the enolizable ketone is a frequent and competing reaction. This occurs when two molecules of the ketone react with each other instead of with the aromatic aldehyde.
Underlying Cause: The enolate of the ketone, once formed, can act as a nucleophile towards another molecule of the unreacted ketone, which acts as an electrophile. This is especially problematic when the rate of self-condensation is comparable to or faster than the rate of the desired crossed-condensation.
Strategies for Prevention:
-
Stoichiometry Control: A common and effective strategy is to use an excess of the ketone relative to the aromatic aldehyde.[5] This increases the probability that the aldehyde will be attacked by the ketone enolate. If the ketone is a liquid and inexpensive, it can even be used as the solvent.[5]
-
Slow Aldehyde Addition: Conversely, you can add the aldehyde slowly to a mixture of the ketone and the base.[3] This ensures that the concentration of the aldehyde is always low, minimizing the chance of the ketone enolate reacting with itself.
-
Order of Reagent Addition: It is often beneficial to pre-mix the ketone and the base to generate the enolate before the slow addition of the aldehyde.
Q2: I am observing the formation of an alcohol and a carboxylic acid from my aromatic aldehyde. What is this side reaction and how can I prevent it?
A2: This is the Cannizzaro reaction, a disproportionation reaction that can occur with aldehydes lacking α-hydrogens under strongly basic conditions. [3][6] In this reaction, one molecule of the aldehyde is reduced to the corresponding alcohol, while another is oxidized to the carboxylic acid.[6][7]
Underlying Cause: The Cannizzaro reaction is promoted by high concentrations of a strong base.[6][8] The hydroxide ion attacks the carbonyl carbon of the aldehyde. The resulting intermediate then transfers a hydride ion to a second molecule of the aldehyde.[6]
Strategies for Prevention:
-
Use a Milder Base: Switching from strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to milder bases can significantly reduce the Cannizzaro reaction.[3]
-
Optimize Base Concentration: Lowering the concentration of the strong base can also be effective.[5]
-
Temperature Control: Running the reaction at lower temperatures can help to disfavor the Cannizzaro reaction.[3]
-
Catalyst Choice: Certain catalyst systems are less prone to promoting this side reaction. For instance, the use of heterogeneous catalysts like hydrotalcites has been shown to inhibit the oxidation of benzaldehyde.[9][10]
Q3: My reaction is producing a di-condensation product, α,α'-bis(benzylidene)cycloalkanone, but I want the mono-condensation product. How can I control the level of substitution?
A3: This is a common issue when using symmetrical cyclic ketones like cyclopentanone or cyclohexanone. These ketones have α-hydrogens on both sides of the carbonyl group, making them susceptible to reacting with two equivalents of the aldehyde.
Underlying Cause: After the first condensation and dehydration, the resulting α,β-unsaturated ketone can still form an enolate on the other side of the carbonyl, which can then react with a second molecule of the aldehyde.
Strategies for Prevention:
-
Stoichiometric Control: To favor the mono-substituted product, it is crucial to use a 1:1 molar ratio of the ketone to the aldehyde.[3]
-
Excess Ketone: Using a slight excess of the ketone can further suppress the formation of the di-condensation product.[5]
-
Slow Aldehyde Addition: Slowly adding the aldehyde to the mixture of the ketone and base helps to maintain a low concentration of the aldehyde, favoring the mono-condensation product.[3]
Q4: My reaction is sluggish, and upon extending the reaction time, I see an increase in byproducts. What could be the issue?
A4: Sluggish reactions can be due to several factors, and prolonged reaction times can indeed lead to byproduct formation. [5]
Underlying Causes & Solutions:
-
Inappropriate Catalyst or Insufficient Loading: The choice and amount of catalyst are critical. While strong bases are common, some substrates may require milder catalysts or even Lewis acids.[5] It's advisable to screen different catalysts and optimize the catalyst loading. For some solvent-free methods, 20 mol% of solid NaOH has proven effective.[11]
-
Suboptimal Temperature: Many Claisen-Schmidt reactions proceed well at room temperature, but some may require gentle heating to increase the reaction rate.[5] Conversely, for highly reactive substrates, cooling may be necessary to control the reaction and minimize side reactions.[5]
-
Solvent Choice: The polarity of the solvent can significantly impact the reaction rate and outcome. Ethanol is a common choice.[5] However, solvent-free conditions, such as grinding the reactants together, can sometimes lead to higher yields and shorter reaction times, aligning with green chemistry principles.[12]
-
Reversibility: The initial aldol addition step can be reversible.[3] To drive the reaction towards the final α,β-unsaturated product, ensure conditions favor the subsequent dehydration step. This is often achieved by heating.[3]
Q5: I am observing the formation of a Michael addition byproduct. How does this happen and how can I avoid it?
A5: The Michael addition can occur when an enolate attacks the β-carbon of the newly formed α,β-unsaturated ketone (the chalcone). This leads to the formation of a 1,5-dicarbonyl compound.
Underlying Cause: The chalcone product is a Michael acceptor. The enolate of the starting ketone can act as a Michael donor and add to the chalcone. This side reaction is more likely to occur under conditions that favor the presence of a high concentration of both the enolate and the chalcone product.
Strategies for Prevention:
-
Control Stoichiometry and Addition: Carefully controlling the stoichiometry and using slow addition of the aldehyde can help to minimize the concentration of the chalcone product at any given time, thus reducing the likelihood of the Michael addition.
-
Use of a Stronger Base for the Second Condensation Step: In the synthesis of dibenzylideneacetone, using a stronger base like ethoxide for the second condensation can help prevent the 1,4-Michael addition to the α,β-unsaturated ketone.[13]
-
Product Precipitation: If the desired chalcone product precipitates out of the reaction mixture as it is formed, this can physically remove it from the reaction, preventing it from participating in subsequent Michael additions.[14]
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired Claisen-Schmidt pathway and the common side reactions.
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Stability issues of 1,3-Diphenyl-4,5-dihydro-1H-pyrazole in solution
Prepared by the Senior Application Scientist Team
Introduction
Welcome to the technical support guide for 1,3-Diphenyl-4,5-dihydro-1H-pyrazole, commonly known in the literature as 1,3-Diphenyl-2-pyrazoline. This molecule is a cornerstone heterocyclic compound, widely utilized for its remarkable fluorescent properties and as a scaffold in medicinal chemistry.[1] Its utility as a fluorescent probe, hole-transport material, and potential therapeutic agent makes understanding its chemical stability paramount for reproducible and reliable experimental outcomes.[2]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causality behind the stability issues you may encounter. Our goal is to empower you with the knowledge to proactively manage your experiments and troubleshoot effectively. The primary stability concern with 1,3-Diphenyl-2-pyrazoline in solution is its susceptibility to dehydrogenation (oxidation), leading to the formation of the corresponding pyrazole, 1,3-diphenylpyrazole.[3][4] This conversion results in significant changes to the molecule's photophysical and biological properties, making stability a critical experimental parameter.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 1,3-Diphenyl-2-pyrazoline in solution?
The most common degradation pathway is the oxidation of the pyrazoline ring to form the more thermodynamically stable aromatic pyrazole ring. This process, a dehydrogenation, results in the formation of 1,3-diphenylpyrazole. This conversion is often accelerated by exposure to light and oxygen, particularly in the presence of photosensitizing agents.[3][4]
Q2: How does my choice of solvent impact the stability of this compound?
Solvent selection is critical and directly influences both the rate and the products of degradation.
-
Aprotic Solvents (e.g., Methylene Chloride, Toluene): In these solvents, the primary degradation product, especially under photooxidation conditions, is 1,3-diphenylpyrazole through dehydrogenation.[4]
-
Protic, Nucleophilic Solvents (e.g., Methanol): In methanol, dye-sensitized photooxidation can be more complex. Researchers have observed the formation of two major products: the expected 1,3-diphenylpyrazole and a ring-opened product, β,β-dimethoxypropiophenone, from the incorporation of oxygen and solvent.[4] Interestingly, the rate of this reaction is significantly faster in deuterated methanol (Methanol-d4), which points to a specific singlet oxygen-mediated mechanism.[4]
From an application scientist's perspective, for experiments requiring the highest stability (e.g., fluorescence quantum yield measurements), using a freshly distilled, deaerated aprotic solvent is the recommended course of action.
Q3: Is 1,3-Diphenyl-2-pyrazoline sensitive to ambient light?
Yes, it is highly susceptible to photooxidation. The pyrazoline ring can be oxidized, and this process is often sensitized by dyes (like eosin Y or rose bengal B) that can generate singlet oxygen upon irradiation.[3][4] The formation of 1,3-diphenylpyrazole during photooxidation can be suppressed by singlet oxygen quenchers, such as β-carotene, confirming the role of reactive oxygen species in this degradation pathway.[4] Therefore, all solutions should be prepared and stored in amber vials or protected from light to ensure the integrity of the compound.
Q4: What is the expected shelf-life of a stock solution, and what are the best storage practices?
A definitive shelf-life cannot be stated as it depends heavily on several factors. However, stability can be maximized by adhering to the following best practices:
-
Solvent: Use dry, deaerated, high-purity aprotic solvents.
-
Light: Always store solutions in amber glass vials or wrap containers in aluminum foil.
-
Atmosphere: Before sealing the vial, flush the headspace with an inert gas like argon or nitrogen to displace oxygen.
-
Temperature: Store stock solutions at low temperatures (-20°C is preferable) to slow the rate of any potential degradation.
-
Best Practice: For sensitive applications like quantitative biological assays or fluorescence studies, it is strongly advised to prepare fresh solutions daily from a solid sample that has been stored under ideal conditions (cold, dark, dry).
Q5: How can I monitor the degradation of my 1,3-Diphenyl-2-pyrazoline solution?
Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): This is a quick and easy method to visually check for the appearance of new, typically more polar, spots corresponding to degradation products.
-
HPLC: A reverse-phase HPLC method can effectively separate the parent pyrazoline from its pyrazole degradation product. Monitoring the peak area over time provides a quantitative measure of stability.
-
UV-Vis Spectroscopy: The oxidation of the pyrazoline to the pyrazole results in a change in the electronic structure and, consequently, a shift in the UV-Vis absorption spectrum. The formation of the fully aromatic pyrazole often leads to a more intense and slightly shifted absorption maximum.
-
NMR Spectroscopy: ¹H-NMR is a definitive method. The characteristic ABX spin system of the protons on the C4 and C5 carbons of the pyrazoline ring will disappear upon oxidation to the pyrazole, which will instead show a single olefinic proton signal.[5]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Inconsistent or decreasing fluorescence intensity in measurements. | 1. Degradation: The compound is oxidizing to the less fluorescent or non-fluorescent pyrazole.[6] 2. Photobleaching: Prolonged exposure to the excitation light source is destroying the molecule. | 1. Prepare Fresh Solutions: Use a solution prepared immediately before the experiment from solid material. 2. Protect from Light: Keep solutions in amber vials and minimize exposure to ambient and excitation light. 3. Deaerate Solvent: Purge the solvent with nitrogen or argon to remove dissolved oxygen, a key component in photooxidation. |
| Appearance of a new spot on TLC or a new peak in HPLC. | Chemical Degradation: The pyrazoline is converting to 1,3-diphenylpyrazole or, in alcoholic solvents, a ring-opened product.[4] | 1. Confirm Identity: If possible, use LC-MS to confirm the mass of the new peak corresponds to the expected degradation product. 2. Review Handling Procedures: Re-evaluate your solvent choice, storage conditions, and light protection measures as outlined in the FAQs. 3. Run a Control: Analyze a freshly prepared standard solution to confirm the identity of the parent peak. |
| Variability or complete loss of biological activity in an assay. | Compound Instability: The active 1,3-Diphenyl-2-pyrazoline has degraded to an inactive form under the assay conditions (e.g., in aqueous buffer, over time at 37°C). | 1. Perform a Stability Check: Incubate the compound in the assay buffer under the exact experimental conditions for the duration of the assay. Analyze the sample by HPLC afterward to quantify degradation. 2. Dose Freshly: Add the compound to the assay medium immediately before starting the experiment rather than using pre-mixed master plates stored for extended periods. |
Degradation Pathways Overview
The following diagram illustrates the primary degradation pathways for 1,3-Diphenyl-2-pyrazoline based on environmental conditions.
Caption: Key degradation routes for 1,3-Diphenyl-2-pyrazoline.
Protocols & Methodologies
Protocol 1: Preparation and Storage of a Stable Stock Solution
This protocol is designed to maximize the short-term stability of your compound for reliable daily use.
-
Solvent Selection & Preparation:
-
Choose a high-purity, anhydrous, aprotic solvent (e.g., Toluene, Dichloromethane).
-
Causality: Aprotic solvents prevent nucleophilic attack on the pyrazoline ring, and anhydrous conditions prevent hydrolysis of any potential intermediates.
-
Deaerate the solvent by bubbling dry argon or nitrogen gas through it for 15-20 minutes. This removes dissolved oxygen, a primary culprit in photooxidation.[4]
-
-
Weighing and Dissolution:
-
Weigh the solid 1,3-Diphenyl-2-pyrazoline in a tared amber glass vial.
-
Add the deaerated solvent to achieve the desired concentration.
-
Briefly sonicate or vortex to ensure complete dissolution. Perform this step in dim light.
-
-
Storage:
-
Flush the headspace of the vial with argon or nitrogen before tightly sealing the cap (a screw cap with a PTFE septum is ideal).
-
Wrap the vial in aluminum foil for extra light protection.
-
Store at -20°C.
-
Self-Validation: A control sample stored under these ideal conditions should be used as a reference in any stability study to ensure that observed degradation is due to experimental variables, not poor storage.
-
Protocol 2: Troubleshooting Workflow for Inconsistent Results
This workflow provides a logical sequence of steps to diagnose issues related to compound stability.
Caption: A decision tree for troubleshooting stability-related issues.
Data Summary: Degradation Products
The table below summarizes the observed degradation products of 1,3-Diphenyl-2-pyrazoline under different experimental conditions.
| Solvent | Conditions | Major Degradation Product(s) | Reference |
| Methylene Chloride | Dye-sensitized photooxidation | 1,3-Diphenylpyrazole | [4] |
| Methanol | Dye-sensitized photooxidation | 1,3-Diphenylpyrazole, β,β-dimethoxypropiophenone | [4] |
| General Organic | Oxidation (Light, O₂) | 1,3-Diphenylpyrazole | [3] |
References
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Australian Journal of Chemistry. (1975). Dye-sensitized photooxidation of some substituted 1,3-Diphenyl-2-pyrazolines. CSIRO Publishing. Retrieved from [Link]
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Tripathi, A., et al. (2018). 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation. EXCLI Journal. Retrieved from [Link]
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ACS Omega. (2025). Comprehensive Analysis of Pyrazoline Analogs: Exploring Their Antioxidant Potential as Biofuel Additives. ACS Publications. Retrieved from [Link]
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DergiPark. (n.d.). Synthesis and structural characterization of novel pyrazoline derivatives. Retrieved from [Link]
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ResearchGate. (2024). Synthesis of Pyrazoline Derivatives and Their Pharmacological Activities: A Review of the Last Decade. Retrieved from [Link]
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Acta Chimica Slovenica. (2010). Reactions of 1,3-Diphenyl-2-pyrazolin-5-one and 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. Synthesis of Some New Pyrazoles and Pyrazolones. PubMed. Retrieved from [Link]
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RSC Advances. (2017). Unveiling a versatile heterocycle: pyrazoline – a review. RSC Publishing. Retrieved from [Link]
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ResearchGate. (2012). Synthesis, photoluminescence properties and theoretical insights on 1,3-diphenyl-5-(9-anthryl)-2-pyrazoline and-1H-pyrazole. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Reactions of 1,3-Diphenl-2-pyrazolin-5-one and 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. Synthesis of Some New Pyrazoles and Pyrazolones. Retrieved from [Link]
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MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from [Link]
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The Journal of Physical Chemistry B. (2003). Size-Tunable Emission from 1,3-Diphenyl-5-(2-anthryl)-2-pyrazoline Nanoparticles. Zhigang Shuai Group. Retrieved from [Link]
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ResearchGate. (n.d.). Structures of some pyrazoline derivatives. Retrieved from [Link]
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ACS Omega. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Publications. Retrieved from [Link]
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Acta Crystallographica Section E. (2012). 1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one. NIH. Retrieved from [Link]
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Acta Crystallographica Section E. (2011). 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole. PubMed. Retrieved from [Link]
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Acta Crystallographica Section E. (2012). 1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one. PubMed. Retrieved from [Link]
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Acta Crystallographica Section E. (2011). 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole. NIH. Retrieved from [Link]
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MDPI. (n.d.). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Retrieved from [Link]
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Future Medicinal Chemistry. (2011). Recent advances in the therapeutic applications of pyrazolines. NIH. Retrieved from [Link]
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Molecules. (2017). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. NIH. Retrieved from [Link]
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Journal of Applied Pharmaceutical Science. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Pyrazoline Synthesis: Conventional Heating vs. Microwave Irradiation
This guide provides an in-depth comparative analysis of two primary methodologies for the synthesis of pyrazoline derivatives: traditional conventional heating (reflux) and modern microwave-assisted organic synthesis (MAOS). Pyrazolines, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The choice of synthetic methodology can profoundly impact reaction efficiency, yield, purity, and environmental footprint. This document is intended for researchers, chemists, and drug development professionals, offering a technical examination supported by experimental protocols and comparative data to inform laboratory practice.
The Foundational Chemistry: From Chalcones to Pyrazolines
The most prevalent and versatile route to synthesizing 2-pyrazolines involves the cyclocondensation reaction between an α,β-unsaturated ketone (commonly known as a chalcone) and a hydrazine derivative.[1][2][4][5][6] This process is typically a two-stage synthesis.
-
Stage 1: Chalcone Formation: The chalcone precursor is synthesized via a Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aryl ketone with an aryl aldehyde.[1][2][7]
-
Stage 2: Pyrazoline Cyclization: The resulting chalcone undergoes a cyclization reaction with hydrazine hydrate or its derivatives (e.g., phenylhydrazine). The reaction proceeds through a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to yield the stable pyrazoline ring.[4][6]
General Reaction Mechanism
Caption: General reaction pathway for pyrazoline synthesis.
Methodology 1: The Conventional Approach (Thermal Reflux)
Conventional synthesis relies on traditional heating methods, where thermal energy is transferred to the reaction vessel by conduction and convection. This involves heating a solvent to its boiling point (reflux) to maintain a constant reaction temperature.
Core Principles & Causality: The primary driver of the reaction is bulk thermal energy. However, this method has inherent inefficiencies. Heat is transferred from an external source, through the vessel walls, and into the solvent, which can lead to uneven temperature distribution and localized overheating at the vessel surface.[8] This lack of uniform heating can result in longer reaction times to ensure all reactants reach the necessary activation energy and may promote the formation of unwanted side products.[9] Furthermore, the prolonged heating periods contribute to significant energy consumption.[9]
Experimental Protocol: Conventional Synthesis
This protocol outlines a typical procedure for the synthesis of a 3,5-diphenyl-2-pyrazoline derivative.
-
Reactant Setup: In a 100 mL round-bottom flask, dissolve the chalcone (e.g., 1,3-diphenyl-2-propen-1-one) (1 mmol) in 20 mL of ethanol.[2][10]
-
Reagent Addition: To this solution, add hydrazine hydrate (1.2 mmol) followed by a catalytic amount (2-3 drops) of glacial acetic acid.[2] The acid catalyzes the condensation and subsequent cyclization.
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) using a heating mantle or oil bath.[1][2]
-
Reaction: Maintain the reflux for 3 to 6 hours.[1][10] Monitor the reaction's progress periodically using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker containing 100 mL of ice-cold water while stirring.[1][10]
-
Purification: Collect the resulting solid precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product.[2] The crude pyrazoline can be further purified by recrystallization from ethanol.[2]
Workflow: Conventional Synthesis
Caption: Streamlined workflow for microwave-assisted pyrazoline synthesis.
Quantitative & Qualitative Comparative Analysis
The advantages of microwave-assisted synthesis become evident when key performance metrics are compared directly against the conventional method.
| Parameter | Conventional Heating (Reflux) | Microwave-Assisted Synthesis (MAOS) | Rationale / Causality |
| Reaction Time | 3 - 12 hours [1][8][10] | 2 - 15 minutes [11][12] | Direct, volumetric heating in MAOS leads to rapid temperature elevation and dramatic rate acceleration. [13][11] |
| Product Yield (%) | Typically 60-85% [9] | Often >90% [14][15] | Uniform heating minimizes thermal decomposition and side reactions, leading to a cleaner product profile. [13][14] |
| Energy Consumption | High | Significantly Lower [13][16][11] | Energy is focused directly on the reactants, not on heating the apparatus and surrounding environment. [14] |
| Solvent Usage | Higher volumes required for heat transfer | Minimal volumes; solvent-free possible [17][18] | Efficient heating allows for more concentrated reactions or reactions using neat reactants. [17] |
| Product Purity | Good; may require extensive purification | Excellent; often high purity crude product [14] | Reduced reaction time and controlled heating limit the formation of by-products. [13] |
| Scalability | Well-established for large scale | Can be challenging; requires specialized equipment | Batch size is limited by microwave reactor cavity size, though continuous flow reactors exist. |
| Initial Cost | Low (standard glassware) | High (requires dedicated microwave reactor) | Specialized equipment is a significant initial capital investment. [11] |
Conclusion: A Paradigm Shift in Synthetic Efficiency
The comparative analysis unequivocally demonstrates that microwave-assisted organic synthesis is a superior methodology for the preparation of pyrazoline derivatives in a research and development setting. It offers dramatic reductions in reaction time, substantial improvements in product yield and purity, and aligns with the principles of green chemistry by conserving energy and reducing solvent waste. [8][13][16][14] While conventional reflux remains a viable and accessible method, particularly in resource-limited settings or for very large-scale synthesis, its inefficiencies are pronounced. For drug discovery and process development, where speed, efficiency, and purity are paramount, MAOS presents a transformative advantage. The adoption of microwave technology empowers researchers to accelerate the synthesis-testing cycle, ultimately facilitating more rapid and efficient development of novel pyrazoline-based therapeutic agents.
References
- International Journal of Research in Pharmacy and Allied Science. Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
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ResearchGate. Proposed reaction mechanism of one-pot synthesis of pyrazoline. Available from: [Link]
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Patsnap Eureka. Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Available from: [Link]
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MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Available from: [Link]
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Advanced Journal of Chemistry, Section A. Importance of Microwave Heating in Organic Synthesis. Available from: [Link]
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PMC - NIH. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Available from: [Link]
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Oriental Journal of Chemistry. Microwave Assisted Synthesis Of Novel 2-Pyrazolines From Furan Based Chalcones and Study their Antimicrobial Activity. Available from: [Link]
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ResearchGate. Synthesis of 2-pyrazolines from chalcones via conventional and microwave irradiated techniques. Available from: [Link]
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MDPI. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Available from: [Link]
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Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Available from: [Link]
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Oriental Journal of Chemistry. Synthesis and Evaluation of Some New Pyrazoline Derivatives as Antimicrobial Agents. Available from: [Link]
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ResearchGate. Scheme 1. The protocol for the synthesis of pyrazoline derivatives. Available from: [Link]
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YouTube. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines l Protocol Preview. Available from: [Link]
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RSC Publishing. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Available from: [Link]
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DergiPark. Microwave-assisted synthesis of pyrazoles - a mini-review. Available from: [Link]
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The Pharma Innovation Journal. Synthesis of series of chalcone and pyrazoline derivatives. Available from: [Link]
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ResearchGate. Comparative Conventional and Microwave assisted synthesis of some pyrazoline derivatives and their antimicrobial activity. Available from: [Link]
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ResearchGate. Synthesis 2‐pyrazolines by treating chalconic compounds with hydrazines.... Available from: [Link]
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JOCPR. Comparative Conventional and Microwave assisted synthesis of some pyrazoline derivatives and their antimicrobial activity. Available from: [Link]
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IJRASET. Synthesis and Characterization of Various Pyrazolines From Chalcones. Available from: [Link]
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High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Available from: [Link]
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Scientia Research Library. Pyrazoline Synthesis via Saccharomyces cerevisiae-Cat. Available from: [Link]
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ResearchGate. Scheme 1. Synthesis of pyrazolines under MWI. Available from: [Link]
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Organic Chemistry Portal. Pyrazoline synthesis. Available from: [Link]
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CORE. Synthesis and Characterization of Chalcones and Pyrazolines derived from Substituted Aryl ether. Available from: [Link]
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PMC - NIH. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Available from: [Link]
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OJS UMMADA. SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. Available from: [Link]
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International Journal of Pharmacy and Biological Sciences. SYNTHESIS AND EVALUATION OF PYRAZOLINE DERIVATIVES AS ANTIBACTERIAL AGENTS. Available from: [Link]
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The UNC Asheville Journal of Undergraduate Scholarship. Synthesis of Pyrazoline Derivatives from Chalcones. Available from: [Link]
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A Senior Application Scientist's Guide to the Validation of Novel Pyrazole Candidates as Anticancer Agents
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Pyrazoles in Oncology
The landscape of cancer therapy is in a perpetual state of evolution, driven by the urgent need for more selective and effective treatments. Within the realm of medicinal chemistry, heterocyclic compounds are a cornerstone of drug discovery, and among them, the pyrazole scaffold has emerged as a particularly privileged structure.[1][2][3] Pyrazole derivatives possess a unique five-membered ring structure that confers a broad spectrum of pharmacological activities, making them ideal candidates for designing potent anticancer agents.[1][4] Recent research has demonstrated that these compounds can exert their antitumor effects through a variety of mechanisms, including the inhibition of critical cellular targets like cyclin-dependent kinases (CDKs), tubulin, epidermal growth factor receptor (EGFR), and by interacting directly with DNA.[1][3][4] This guide provides a comprehensive, experience-driven framework for the preclinical validation of novel pyrazole candidates, moving logically from broad cytotoxicity screening to detailed mechanistic elucidation.
The Drug Discovery Validation Cascade: A Strategic Workflow
The validation of a new chemical entity is not a single experiment but a multi-stage funnel designed to efficiently identify the most promising candidates while filtering out those with unfavorable characteristics. The goal is to build a robust data package that justifies progression to more complex and resource-intensive in vivo studies.
Caption: The Anticancer Drug Validation Workflow.
Part I: Primary In Vitro Cytotoxicity Screening
The first critical step is to determine whether the novel pyrazole candidates possess cytotoxic or cytostatic activity against cancer cells. This is typically achieved using robust, high-throughput colorimetric assays.
Core Concept: Why a Cell Panel?
Testing against a single cancer cell line is insufficient. Cancer is a heterogeneous disease. Utilizing a panel of cell lines from different tissue origins (e.g., breast (MCF-7), colon (HCT-116), lung (A549)) provides a broader understanding of a compound's activity spectrum.[5] Crucially, including a non-cancerous cell line (e.g., human embryonic kidney cells, HEK293) is essential for calculating a preliminary Selectivity Index (SI)—a ratio of toxicity to normal cells versus cancer cells. A higher SI is a key indicator of a potentially safer therapeutic agent.[2]
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a widely used method based on the ability of mitochondrial dehydrogenase enzymes in living cells to convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[6] The amount of formazan produced is directly proportional to the number of viable cells.[6]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) and normal cells (e.g., HEK293) in separate 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well). Allow cells to adhere and enter the logarithmic growth phase by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Causality: The initial cell seeding density is a critical parameter. Too few cells may lead to insignificant signal, while too many can result in overgrowth and nutrient depletion, both of which can skew the final IC₅₀ value.[7]
-
-
Compound Treatment: Prepare serial dilutions of the novel pyrazole candidates and a positive control drug (e.g., Doxorubicin) in culture medium.[5][8] Add 100 µL of these dilutions to the respective wells. Include vehicle control wells (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
Causality: A 48-72 hour incubation period is typically sufficient to observe the effects of compounds that interfere with cell proliferation and division.
-
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Data Presentation: Comparative Cytotoxicity
The resulting IC₅₀ values should be summarized in a clear, comparative table.
| Compound | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. HCT-116 (Colon) | IC₅₀ (µM) vs. A549 (Lung) | IC₅₀ (µM) vs. HEK293 (Normal) | Selectivity Index (SI) vs. MCF-7 |
| Novel Pyrazole 1 (PZ-1) | 2.5 | 3.1 | 5.8 | 45.2 | 18.1 |
| Novel Pyrazole 2 (PZ-2) | 15.8 | 12.4 | 21.0 | >100 | >6.3 |
| Novel Pyrazole 3 (PZ-3) | 0.9 | 1.2 | 2.1 | 5.5 | 6.1 |
| Doxorubicin (Control) | 0.5 | 0.8 | 1.1 | 2.3 | 4.6 |
Data are hypothetical for illustrative purposes.
From this table, PZ-1 emerges as a strong candidate. It shows potent activity against cancer cells and, critically, a high selectivity index, suggesting a wider therapeutic window compared to the standard drug Doxorubicin and PZ-3.
Part II: Elucidating the Mechanism of Action
Potent cytotoxicity is only the first piece of the puzzle. Understanding how a compound kills cancer cells is paramount. This involves investigating its effects on key cellular processes like apoptosis and the cell cycle.
Apoptosis Induction: Is the Compound Triggering Programmed Cell Death?
Apoptosis is a controlled, programmed form of cell death that is often dysregulated in cancer. A desirable anticancer agent will selectively induce apoptosis in malignant cells. The Annexin V/Propidium Iodide (PI) assay is the gold standard for detecting this process.
Experimental Protocol: Annexin V/PI Staining by Flow Cytometry
-
Cell Treatment: Seed a chosen cancer cell line (e.g., MCF-7) in 6-well plates. Treat the cells with the pyrazole candidate at its IC₅₀ and 2x IC₅₀ concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold Phosphate-Buffered Saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Causality: Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between four populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis: Does the Compound Halt Cell Division?
Many anticancer drugs function by arresting the cell cycle at specific checkpoints (G1, S, or G2/M), preventing cancer cells from proliferating.[9] This can be measured by quantifying the DNA content of cells using PI staining.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells as described in the apoptosis protocol.
-
Cell Harvesting & Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Causality: Fixation with ethanol permeabilizes the cell membrane, allowing the PI stain to enter and bind to the DNA.
-
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Causality: RNase A is crucial to degrade any double-stranded RNA, ensuring that PI exclusively binds to DNA for accurate cell cycle analysis.
-
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest.
Target Engagement: Identifying the Molecular Machinery
Pyrazole derivatives are known to inhibit various protein kinases, such as CDKs, which are master regulators of the cell cycle.[4][5][9] Western blotting is a fundamental technique to investigate if a pyrazole candidate modulates the expression or activation (phosphorylation) of these target proteins.
Caption: Simplified CDK-Mediated Cell Cycle Regulation.
Experimental Protocol: Western Blotting for CDK Pathway Proteins
-
Protein Extraction: Treat cells with the pyrazole candidate for a defined period (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific to target proteins (e.g., anti-CDK2, anti-Cyclin D1, anti-phospho-Rb) and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A decrease in the expression or phosphorylation of key proteins following treatment would support the compound's mechanism of action.
Part III: In Vivo Validation: A Conceptual Outlook
Positive and well-characterized in vitro data provides the rationale for advancing a lead candidate to in vivo testing. The most common approach is the tumor xenograft model.
Conceptual Framework: Mouse Xenograft Model
-
Implantation: Human cancer cells (e.g., HCT-116) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Treatment: The mice are randomized into groups (vehicle control, positive control drug, novel pyrazole candidate at various doses). The compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Key endpoints are monitored regularly:
-
Tumor Volume: Measured with calipers. A significant reduction in tumor growth compared to the vehicle control indicates efficacy.
-
Body Weight: A significant loss of body weight is an indicator of toxicity.
-
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, target engagement verification).
Successful in vivo validation is the final and most critical step in the preclinical assessment, providing the strongest evidence for a compound's potential as a future anticancer drug.
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information. [Link]
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Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Publications. [Link]
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A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. [Link]
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Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways. National Center for Biotechnology Information. [Link]
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In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed. [Link]
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A Comparative Analysis of the Biological Activities of 1,3-Diphenyl-4,5-dihydro-1H-pyrazole and Other Key Heterocyclic Compounds: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the quest for novel therapeutic agents is a perpetual endeavor. Heterocyclic compounds form the bedrock of many pharmaceuticals, owing to their diverse chemical properties and wide-ranging biological activities. Among these, the pyrazole scaffold has emerged as a "privileged structure," consistently appearing in molecules with significant pharmacological effects. This guide provides a comprehensive comparison of the biological activity of a prominent pyrazole derivative, 1,3-Diphenyl-4,5-dihydro-1H-pyrazole, with other key five-membered heterocyclic compounds, namely triazoles, oxadiazoles, and thiazoles.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis supported by experimental data to inform and guide future research and development efforts.
The Prominence of the Pyrazole Core: this compound
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms.[1] This structural motif is present in a variety of FDA-approved drugs, highlighting its therapeutic importance. The specific derivative, this compound (also known as a pyrazoline), has been the subject of extensive research due to its synthetic accessibility and broad spectrum of biological activities. These activities include anti-inflammatory, antimicrobial, anticancer, and antioxidant effects.[2][3][4]
The biological prowess of this pyrazoline can be attributed to its unique three-dimensional structure which allows for diverse interactions with biological targets. The presence of the two phenyl rings at positions 1 and 3, and the dihydro-1H-pyrazole core, create a scaffold that can be readily functionalized to modulate its pharmacokinetic and pharmacodynamic properties.
Comparative Biological Activity: A Data-Driven Overview
To provide a clear and objective comparison, the following tables summarize the reported biological activities of this compound and its derivatives against other significant heterocyclic compounds. The data presented is collated from various scientific studies and is intended to highlight the relative potency and spectrum of activity.
Anticancer Activity
The development of novel anticancer agents is a primary focus of modern drug discovery. Heterocyclic compounds have shown considerable promise in this area, often acting through mechanisms such as kinase inhibition, apoptosis induction, and cell cycle arrest.[5][6]
| Compound Class | Example/Derivative | Cancer Cell Line(s) | IC50 / Activity | Citation(s) |
| Pyrazoles | 1,3-diphenyl-1H-pyrazole derivatives | MCF-7 (Breast), A549 (Lung), HeLa (Cervical) | IC50: 0.83-1.81 µM | [7] |
| Pyrazole-chalcone derivatives | HNO-97 (Head and Neck) | >80% inhibition at 100 µg/ml | [8] | |
| Pyrazole-isoxazole hybrids | 4T1 (Breast) | IC50: 25 µM | [9] | |
| Triazoles | 1,2,4-triazole derivatives | SKOV3 (Ovarian), MCF-7 (Breast) | IC50: 13.67-18.62 µM | [10] |
| Oxadiazoles | 1,2,5-oxadiazole derivatives | HCT-116 (Colon) | Significant activity reported | [11] |
| Thiazoles | Thiazole derivatives | Various | Widely reported anticancer activity | [12][13] |
Table 1: Comparative Anticancer Activity of Heterocyclic Compounds.
Anti-inflammatory Activity
| Compound Class | Example/Derivative | Assay | Activity | Citation(s) |
| Pyrazoles | This compound derivative (A2) | Carrageenan-induced paw edema | 45.8% inhibition | [2] |
| 1,3-diaryl pyrazole derivative (7l) | Carrageenan-induced paw edema | 93.59% inhibition | [15] | |
| 1-acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazoles | Carrageenan-induced paw edema | Potent activity reported | [16] | |
| Triazoles | 1,2,4-triazole derivatives | Various | Widely reported anti-inflammatory activity | [5] |
| Oxadiazoles | 1,3,4-oxadiazole derivatives | Various | Reported to be more effective than some NSAIDs | [17] |
| Thiazoles | Thiazole derivatives | Various | Wide range of anti-inflammatory activity | [12] |
Table 2: Comparative Anti-inflammatory Activity of Heterocyclic Compounds.
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Heterocyclic compounds have historically been a rich source of antibacterial and antifungal drugs.
| Compound Class | Example/Derivative | Organism(s) | Activity (Zone of Inhibition / MIC) | Citation(s) |
| Pyrazoles | This compound derivatives (A2, A3) | Bacterial and Fungal strains | 70-80% inhibition (bacteria), 89-94% inhibition (fungi); MIC: 1.56-12.5 µg/ml | [2] |
| Pyrazole-pyrimidine/thiazole hybrids | MRSA, P. aeruginosa, K. pneumonia, C. albicans | High inhibition potency | [18] | |
| Triazoles | 1,2,4-triazole derivatives | E. coli, S. aureus, C. albicans | Good antibacterial and antifungal activity | [10] |
| Oxadiazoles | 1,2,4-oxadiazole derivatives | M. tuberculosis | EC50: 0.072 µM (for an EthR inhibitor) | [19] |
| Thiazoles | Thiazole derivatives | Gram-positive and Gram-negative bacteria | Broad-spectrum activity reported | [12][13] |
Table 3: Comparative Antimicrobial Activity of Heterocyclic Compounds.
Antioxidant Activity
Oxidative stress is implicated in the pathogenesis of many diseases. Compounds with antioxidant properties can mitigate this damage by scavenging free radicals.
| Compound Class | Example/Derivative | Assay | Activity | Citation(s) |
| Pyrazoles | Thienyl-pyrazoles | DPPH radical scavenging | Significant activity reported | [20] |
| 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid hydrazide | DPPH, Reducing power, DNA protection | Good antioxidant activity | [21] | |
| Triazoles | 1,2,4-triazole-3-thione derivatives | Various | Antioxidant activity reported | [5] |
| Oxadiazoles | 1,3,4-oxadiazole derivatives | Various | Antioxidant properties reported | [22] |
| Thiazoles | Thiazole derivatives | Various | Antioxidant activity widely reported | [13] |
Table 4: Comparative Antioxidant Activity of Heterocyclic Compounds.
Understanding the "Why": Structure-Activity Relationships and Mechanistic Insights
The biological activity of these heterocyclic compounds is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies provide crucial insights into how molecular modifications can enhance potency and selectivity.[10][23]
For pyrazoline derivatives, the nature and position of substituents on the phenyl rings at N-1 and C-3, as well as modifications at the C-4 and C-5 positions of the pyrazoline ring, significantly influence their biological profile.[3][8] For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule, affecting its binding affinity to target proteins.
Mechanism of Action:
-
Anticancer: Many pyrazole derivatives exert their anticancer effects by inhibiting crucial cellular kinases such as EGFR and VEGFR-2.[5] They can also induce apoptosis (programmed cell death) and cause cell cycle arrest.[7]
-
Antimicrobial: The antimicrobial mechanism can vary, but for some pyrazole derivatives, it involves the inhibition of essential microbial enzymes like DNA gyrase.[18]
Caption: Generalized mechanisms of action for pyrazole derivatives.
Experimental Protocols: A Guide to Reproducible Research
To ensure the trustworthiness and reproducibility of the data presented, this section outlines the detailed methodologies for the key biological assays cited in this guide.
Synthesis of this compound
The synthesis of the core pyrazoline structure is typically achieved through the cyclization of a chalcone with a hydrazine derivative.[24][25]
Caption: General synthesis scheme for this compound.
Step-by-Step Protocol:
-
Chalcone Synthesis: The appropriate chalcone is synthesized via a Claisen-Schmidt condensation of an acetophenone with a benzaldehyde in the presence of a base.
-
Cyclization Reaction: The synthesized chalcone is then refluxed with phenylhydrazine in a suitable solvent, such as glacial acetic acid or ethanol.[24][25]
-
Purification: The resulting crude product is purified by recrystallization from a suitable solvent to yield the pure this compound derivative.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay
This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of compounds.[26][27][28]
Materials:
-
Wistar rats or Swiss albino mice
-
Test compound
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer or digital calipers
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compound, standard drug, or vehicle to different groups of animals, typically via oral gavage or intraperitoneal injection.
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer or paw thickness with calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
In Vitro Antimicrobial Activity: Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a well containing the compound.[2][11][15]
Materials:
-
Bacterial or fungal strains
-
Nutrient agar or Mueller-Hinton agar
-
Sterile Petri dishes
-
Test compound
-
Positive control (standard antibiotic)
-
Negative control (solvent)
-
Sterile cork borer
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial inoculum in sterile broth.
-
Agar Plate Preparation: Pour molten agar into sterile Petri dishes and allow it to solidify.
-
Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates.
-
Well Preparation: Create wells (e.g., 6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Loading: Add a specific volume of the test compound, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.[19][29][30]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol
-
Test compound
-
Standard antioxidant (e.g., Ascorbic acid or Trolox)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a test tube or microplate well, mix a specific volume of the DPPH solution with various concentrations of the test compound or standard.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a set period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Conclusion and Future Directions
The comparative analysis presented in this guide underscores the significant and diverse biological potential of this compound and related pyrazole derivatives. While triazoles, oxadiazoles, and thiazoles also exhibit a broad spectrum of activities, pyrazoles, and specifically the this compound scaffold, consistently demonstrate potent effects across anticancer, anti-inflammatory, antimicrobial, and antioxidant assays.
The ease of synthesis and the potential for extensive structural modification make the pyrazole core a highly attractive starting point for the development of new therapeutic agents. Future research should focus on:
-
Lead Optimization: Utilizing the principles of SAR to design and synthesize novel pyrazole derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their biological effects.
-
In Vivo Efficacy and Safety Studies: Progressing the most promising compounds through preclinical in vivo models to evaluate their efficacy and safety profiles.
By leveraging the insights and methodologies outlined in this guide, the scientific community can continue to unlock the therapeutic potential of pyrazole-based compounds and contribute to the development of the next generation of innovative medicines.
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A comprehensive list of references is provided on the following page. Each citation is linked to its source for further reading and verification.
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Structure-activity relationship (SAR) studies of 1,3-Diphenyl-4,5-dihydro-1H-pyrazole derivatives
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1,3-Diphenyl-4,5-dihydro-1H-pyrazole Derivatives
Introduction: The Versatile Pyrazoline Scaffold
The this compound, commonly referred to as a pyrazoline, represents a privileged five-membered heterocyclic scaffold in medicinal chemistry.[1][2][3] First synthesized by Knorr in 1883, pyrazole and its derivatives have become cornerstones in drug discovery due to their vast and potent biological activities.[1] The structural versatility of the pyrazoline core allows for extensive chemical modification, making it a highly attractive framework for developing novel therapeutic agents.
This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives. We will explore how specific structural modifications influence their efficacy across various biological domains, including antimicrobial, anti-inflammatory, and anticancer activities. By dissecting the causality behind experimental choices and presenting supporting data, this document serves as a technical resource for researchers and professionals engaged in drug design and development.
Core Synthesis Strategy: From Chalcones to Pyrazolines
The predominant and efficient method for synthesizing 1,3,5-trisubstituted pyrazoline derivatives involves a two-step process: the Claisen-Schmidt condensation to form an α,β-unsaturated ketone (chalcone), followed by a cyclization reaction with a hydrazine derivative.[4] This approach is favored for its reliability and the ability to generate a diverse library of compounds by varying the initial aldehyde and ketone reactants.
Experimental Protocol: General Synthesis of this compound Derivatives
This protocol outlines a validated, self-validating system for synthesizing the target compounds. The purity and structure of the intermediates and final products are confirmed at each stage using standard analytical techniques.
Step 1: Synthesis of Chalcone Intermediate (1,3-Diphenyl-2-propen-1-one)
-
Reactant Preparation: Dissolve equimolar amounts of a substituted acetophenone and a substituted benzaldehyde in ethanol.
-
Catalysis: Add a catalytic amount of a strong base, such as aqueous potassium hydroxide (KOH), dropwise to the solution while stirring at room temperature. The base facilitates the aldol condensation by deprotonating the α-carbon of the acetophenone.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The formation of the chalcone product will be indicated by a new spot with a different Rf value compared to the starting materials.
-
Isolation and Purification: Once the reaction is complete, pour the mixture into ice-cold water to precipitate the crude chalcone. Filter the solid, wash it with water until the filtrate is neutral, and then dry it. Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure chalcone.
-
Characterization: Confirm the structure of the synthesized chalcone using FT-IR, ¹H-NMR, and Mass Spectrometry.
Step 2: Cyclization to form this compound
-
Reactant Mixture: Dissolve the purified chalcone from Step 1 in a suitable solvent, such as glacial acetic acid or ethanol.[4][5]
-
Hydrazine Addition: Add an equimolar amount of phenylhydrazine to the solution. Glacial acetic acid often serves as both the solvent and a catalyst for the cyclization reaction.
-
Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress is again monitored by TLC.
-
Product Isolation: After completion, cool the reaction mixture and pour it into ice water. The precipitated solid is the pyrazoline derivative.
-
Purification and Characterization: Filter the product, wash it thoroughly with water, and dry it. Recrystallize from ethanol or another appropriate solvent to achieve high purity. The final structure is confirmed by IR, ¹H-NMR, ¹³C-NMR, and mass spectral analysis.[5][6]
Caption: Key SAR principles for this compound derivatives.
Table 3: Comparative Anticancer Activity (IC₅₀, µM) of Pyrazoline Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Key Structural Feature(s) | Reference |
| 136b | MCF-7 (Breast) | 1.764 | 1,2,3-triazole linked | [7] |
| 136b | A549 (Lung) | 1.962 | 1,2,3-triazole linked | [7] |
| Compound 5 | HepG-2 (Liver) | 3.57 | Benzo[b]thiophen-2-yl at N-1 | [8] |
| 4a | HepG-2 (Liver) | 6.78 | 4-F at C-3; 3,4,5-trimethoxy at C-5 | [8] |
| Cisplatin | HepG-2 (Liver) | 8.45 | Standard Drug | [8] |
Protocol Spotlight: In Vivo Anti-inflammatory Assay
To ensure the trustworthiness of biological data, a self-validating experimental protocol is essential. The carrageenan-induced rat paw edema model is a standard and reliable method for evaluating the in vivo anti-inflammatory activity of novel compounds. [9]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
-
Animal Acclimatization: House Wistar rats under standard laboratory conditions (25±2°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Grouping and Dosing: Divide the rats into groups: a control group (vehicle only), a standard group (e.g., Indomethacin or Celecoxib), and test groups for each pyrazoline derivative at specified doses. Administer the test compounds and standards orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the left hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis and Validation:
-
Calculate the percentage increase in paw volume for each group relative to the initial volume.
-
Calculate the percentage inhibition of edema for the test and standard groups compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the mean paw volume increase in the control group and Vt is the mean increase in the treated group.
-
The system is self-validating as the standard drug group must show a statistically significant reduction in edema compared to the control group for the assay results to be considered valid.
-
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Conclusion and Future Outlook
The this compound scaffold remains a highly productive platform for the discovery of new therapeutic agents. Structure-activity relationship studies have consistently shown that targeted modifications to this core can significantly enhance potency and selectivity for a variety of biological targets.
-
Key Takeaways:
-
Antimicrobial: Electron-withdrawing groups like halogens on the phenyl rings are generally favorable.
-
Anti-inflammatory: Methoxy substituents and the incorporation of a sulfonamide moiety on the N-1 phenyl ring are key strategies for potent and selective COX-2 inhibition.
-
Anticancer: Methoxy and halogen substituents on the C-3 and C-5 phenyl rings are critical for high cytotoxic potency, with mechanisms often involving tubulin or kinase inhibition.
-
Future research should continue to explore novel substitutions and the creation of hybrid molecules to further refine the therapeutic index of these versatile compounds. The integration of computational modeling and in-silico screening will undoubtedly accelerate the identification of new lead candidates with improved efficacy and safety profiles.
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A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrazoline-Based Anti-Inflammatory Agents
Introduction: The Prominence of the Pyrazoline Scaffold in Inflammation Research
Pyrazoline, a five-membered heterocyclic compound containing two adjacent nitrogen atoms, has emerged as a significant pharmacophore in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and notably, anti-inflammatory effects.[2] Several commercially available drugs incorporate the pyrazole or pyrazoline nucleus, such as the selective COX-2 inhibitor Celecoxib, underscoring the therapeutic viability of this scaffold.[3] The anti-inflammatory potential of pyrazoline derivatives stems from their ability to modulate key enzymatic pathways and signaling cascades involved in the inflammatory response.
This guide provides a comprehensive comparison of the in vitro and in vivo methodologies used to evaluate the anti-inflammatory efficacy of pyrazoline-based compounds. We will delve into the mechanistic rationale behind common assays, present detailed experimental protocols, and analyze quantitative data to bridge the translational gap between cell-based assays and preclinical animal models. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to design, execute, and interpret studies aimed at discovering the next generation of pyrazoline anti-inflammatory agents.
The Inflammatory Cascade: Prime Targets for Pyrazoline Compounds
Inflammation is a complex biological response to harmful stimuli, orchestrated by a host of molecular mediators.[4] The arachidonic acid (AA) cascade is a central pathway in this process. Upon cellular stimulation, AA is released from the cell membrane and metabolized by two primary enzyme families: cyclooxygenases (COX) and lipoxygenases (LOX).[5]
-
Cyclooxygenase (COX): Exists in two main isoforms. COX-1 is constitutively expressed and involved in physiological functions like gastric protection. COX-2 is inducible and upregulated at inflammatory sites, producing prostaglandins (PGs) that mediate pain, fever, and swelling.[5] Selective inhibition of COX-2 is a major goal of anti-inflammatory drug design to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[6]
-
Lipoxygenase (LOX): Primarily 5-lipoxygenase (5-LOX), which catalyzes the production of leukotrienes. These are potent mediators involved in asthma and inflammatory responses.[5]
Compounds that can dually inhibit both COX-2 and 5-LOX are of significant interest as they may offer a broader spectrum of anti-inflammatory activity with an improved safety profile.[5] Many pyrazoline derivatives have been specifically designed and evaluated as selective COX-2 or dual COX-2/5-LOX inhibitors.[7][8]
Another critical mediator is Nitric Oxide (NO) , produced by inducible nitric oxide synthase (iNOS) in macrophages during inflammation. Overproduction of NO contributes to vasodilation, cytotoxicity, and the inflammatory state.[9] Therefore, iNOS and subsequent NO production serve as another key target for anti-inflammatory agents.
Figure 1: The Arachidonic Acid Cascade and Pyrazoline Targets.
In Vitro Evaluation: Quantifying Molecular Potency
In vitro assays are the foundational step in drug discovery, offering a controlled environment to assess a compound's direct interaction with a specific molecular target or cellular pathway. They are rapid, cost-effective, and allow for high-throughput screening.
Common In Vitro Assays for Anti-Inflammatory Activity
-
Enzyme Inhibition Assays (COX-1/COX-2/5-LOX): These cell-free assays directly measure the ability of a compound to inhibit the activity of purified enzymes. The output is typically the half-maximal inhibitory concentration (IC50), a quantitative measure of potency.[7]
-
Nitric Oxide (NO) Inhibition Assay: This cell-based assay uses macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.[9] The amount of NO produced is measured indirectly by quantifying its stable metabolite, nitrite, in the cell culture medium using the Griess reagent.[10][11] A reduction in nitrite levels indicates anti-inflammatory potential.
Data Presentation: In Vitro Efficacy of Select Pyrazoline Derivatives
The following table summarizes published in vitro data for representative pyrazoline compounds, demonstrating their potency against key inflammatory enzymes.
| Compound ID | Target | IC50 (µM) | Selectivity Index (SI) for COX-2 (COX-1 IC50 / COX-2 IC50) | Reference |
| Celecoxib (Reference) | COX-2 | 0.38 | >100 (Typical) | [7] |
| Zileuton (Reference) | 5-LOX | 0.67 | N/A | [7] |
| Pyrazoline 4a | COX-2 | 4.58 | - | [7] |
| 5-LOX | 0.23 | N/A | [7] | |
| Pyrazoline 4c (Ferrocenyl) | COX-2 | 2.88 | - | [7] |
| 5-LOX | 0.10 | N/A | [7] | |
| Pyrazoloquinazoline 3f | COX-2 | - | - | [8] |
| 5-LOX | 0.60 | N/A | [8] | |
| Pyrazoline 2g | 5-LOX | 80 | N/A | [2][12] |
Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison between studies requires caution due to variations in assay conditions.
Experimental Protocol: In Vitro Nitric Oxide Inhibition in RAW 264.7 Macrophages
This protocol details a standard method for assessing a compound's ability to suppress inflammatory NO production.
Causality: Murine macrophage cell lines like RAW 264.7 are used because they produce robust and measurable levels of NO upon stimulation, unlike many human cell lines in vitro.[10] LPS, a component of bacterial cell walls, is a potent activator of macrophages, triggering a strong inflammatory response, including the expression of iNOS. The Griess reaction provides a simple colorimetric readout for nitrite, a stable proxy for the highly reactive NO molecule.[9]
Self-Validation: The protocol's integrity is maintained by including:
-
Negative Control: Untreated cells (no LPS, no compound) to establish baseline nitrite levels.
-
Vehicle Control: Cells treated with LPS and the compound's solvent (e.g., DMSO) to measure maximal NO production.
-
Positive Control: A known inhibitor (e.g., L-NAME) to confirm the assay is responsive to inhibition.
-
Cytotoxicity Test (e.g., MTT Assay): Performed in parallel to ensure that the observed reduction in NO is due to specific anti-inflammatory activity and not simply because the compound is killing the cells.[11]
Step-by-Step Methodology:
-
Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 18-24 hours to allow for cell adherence.[9]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test pyrazoline compound (and controls) for 1-2 hours.
-
Inflammatory Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control.[13]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Nitrite Measurement (Griess Assay):
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.[13]
-
Calculation: Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage inhibition of NO production relative to the vehicle control.
Figure 3: Workflow for In Vivo Carrageenan-Induced Paw Edema Model.
Bridging the Gap: Correlating In Vitro and In Vivo Data
The ultimate goal of preclinical testing is to find compounds where potent in vitro activity translates into significant in vivo efficacy. However, a strong in vitro profile (e.g., a low IC50 value) does not guarantee success in vivo. [14] Factors Causing Discrepancies:
-
Pharmacokinetics (ADME): A compound may be a potent enzyme inhibitor in a test tube but may have poor oral absorption, be rapidly metabolized in the liver, fail to distribute to the site of inflammation, or be quickly excreted.
-
Toxicity: A compound may be effective but cause unforeseen toxicity in a living system, limiting the achievable therapeutic dose.
-
Off-Target Effects: The compound might interact with other biological molecules in vivo, leading to either beneficial or adverse effects not captured by a specific in vitro assay.
-
Model Limitations: The chosen animal model may not fully recapitulate the complexity of human inflammatory disease.
A successful drug candidate, such as the ferrocenyl pyrazoline 4c, demonstrates both excellent in vitro potency (IC50 = 0.1 µM for 5-LOX) and translates this into meaningful efficacy in an in vivo model. [7]Conversely, a compound like pyrazoline 2g, with a weaker in vitro IC50 of 80 µM, may require higher doses in vivo or might not be a viable candidate despite showing some activity. [2][12]The correlation between in vitro cytokine profiles (e.g., high IL-10/IL-12 ratio) and in vivo protection in colitis models further highlights that a well-chosen in vitro screen can be predictive of in vivo outcomes. [14]
Conclusion and Future Directions
The development of novel pyrazoline-based anti-inflammatory agents relies on a systematic and logical progression from in vitro screening to in vivo validation. In vitro assays provide essential data on molecular potency and mechanism of action, allowing for the rapid screening and optimization of chemical scaffolds. The carrageenan-induced paw edema model and other in vivo assays remain the gold standard for confirming that this molecular potency translates into therapeutic efficacy within a complex biological system.
The discrepancies often observed between the two approaches underscore the critical importance of pharmacokinetics and safety pharmacology in modern drug discovery. Future research should focus on designing pyrazoline derivatives not only with high dual COX-2/5-LOX inhibitory activity but also with favorable ADME-T profiles. Integrating early-stage ADME-T screening and utilizing more complex, chronic models of inflammation (e.g., adjuvant-induced arthritis) will be key to successfully translating promising laboratory findings into clinically effective anti-inflammatory therapies.
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A Senior Application Scientist's Guide to Cross-Validation of Molecular Docking for 1,3-Diphenyl-4,5-dihydro-1H-pyrazole Derivatives
In the landscape of modern drug discovery, molecular docking stands as a cornerstone of computational chemistry, offering invaluable predictions of ligand-protein interactions. However, the predictive power of any in silico model is only as robust as its validation. This guide provides a comprehensive framework for the rigorous cross-validation of molecular docking predictions, using the pharmacologically significant 1,3-Diphenyl-4,5-dihydro-1H-pyrazole scaffold as a case study. We will navigate through the essential validation techniques, compare leading docking software, and underscore the synergy between computational predictions and experimental data.
The Imperative of Cross-Validation in Molecular Docking
Molecular docking algorithms employ scoring functions to estimate the binding affinity and predict the binding pose of a ligand within a protein's active site. These scoring functions, however, are approximations of complex quantum and molecular mechanics.[1][2] Consequently, unvalidated docking results can be misleading, potentially channeling significant resources toward non-viable candidates. Cross-validation is not merely a procedural step; it is a fundamental scientific control that ensures the reliability and reproducibility of your computational model.[3][4]
This guide will delineate a multi-faceted validation strategy encompassing three critical pillars:
-
Redocking: Assessing the ability of a docking protocol to reproduce the crystallographically observed binding pose of a known ligand.
-
Software and Scoring Function Comparison: Evaluating the performance of different docking programs and their respective scoring functions.
-
Enrichment Analysis: Determining the capacity of a docking protocol to distinguish known active compounds from a pool of inactive "decoy" molecules.[5][6]
For our case study, we will consider the this compound scaffold, a privileged structure in medicinal chemistry known for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[7][8][9][10][11] We will focus on a hypothetical scenario targeting Cyclooxygenase-2 (COX-2), a well-established target for anti-inflammatory agents.
The Cross-Validation Workflow: A Visual Overview
The following diagram illustrates the comprehensive workflow for cross-validating molecular docking predictions. This systematic process ensures a thorough evaluation of the chosen computational methodology.
Caption: A comprehensive workflow for the cross-validation of molecular docking protocols.
Detailed Experimental Protocols
Part 1: Redocking Validation
Objective: To validate the docking protocol's ability to reproduce the known binding mode of a co-crystallized ligand. A Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a success.[12][13]
Protocol:
-
Receptor and Ligand Selection:
-
Download the crystal structure of COX-2 in complex with a known inhibitor (e.g., PDB ID: 1CX2).
-
Separate the protein and the co-crystallized ligand (celecoxib in this case) into separate files.
-
-
Receptor Preparation:
-
Using molecular modeling software (e.g., UCSF Chimera, Maestro), remove water molecules and other non-essential ions.[14]
-
Add polar hydrogens and assign appropriate atom types and charges.
-
Define the binding pocket for docking based on the co-crystallized ligand's position, typically a 10-15 Å sphere around the ligand.[3]
-
-
Ligand Preparation:
-
Add hydrogens to the extracted ligand and assign appropriate charges.
-
-
Docking Execution:
-
Perform docking of the prepared ligand back into the prepared receptor's binding site using the chosen docking software (e.g., AutoDock Vina).[14]
-
-
Analysis:
-
Superimpose the top-ranked docked pose with the original crystallographic pose.
-
Calculate the RMSD between the heavy atoms of the docked ligand and the crystallographic ligand.
-
Part 2: Docking Software and Scoring Function Comparison
Objective: To compare the performance of different docking programs, as they utilize distinct algorithms and scoring functions which can yield varied results.[15][16][17]
Protocol:
-
Software Selection:
-
Standardized Protocol:
-
Apply the same prepared receptor and ligand set to both docking programs.
-
Use the redocking protocol (Part 1) for an initial comparison of their ability to reproduce the native pose.
-
-
Scoring Function Analysis:
-
For each program, analyze the top-ranked poses and their corresponding scores.
-
Note that different programs use different scoring functions (e.g., empirical, knowledge-based, force-field based), so direct comparison of scores is not meaningful.[1] Instead, compare the ranking of poses and the ability to identify the near-native conformation.
-
Part 3: Enrichment Analysis
Objective: To assess the docking protocol's ability to distinguish known active compounds from a set of presumed inactive molecules (decoys). This is crucial for virtual screening applications.[5][18]
Protocol:
-
Library Preparation:
-
Actives: Compile a list of known this compound derivatives with experimentally determined activity against COX-2.
-
Decoys: Generate or download a set of decoy molecules. These should have similar physicochemical properties (e.g., molecular weight, logP, number of rotatable bonds) to the active compounds but be topologically distinct.[5] The Directory of Useful Decoys (DUD) is a valuable resource for this.[5]
-
-
Virtual Screening:
-
Dock the combined library of actives and decoys against the prepared COX-2 receptor using the validated protocol.
-
-
Performance Metrics Calculation:
-
Rank all docked compounds based on their docking scores.
-
Calculate the Enrichment Factor (EF) at different percentages of the ranked database (e.g., 1%, 5%, 10%). The EF is the ratio of the concentration of active compounds in a given fraction of the ranked list to the concentration of actives in the entire database.[5][19]
-
Formula for Enrichment Factor (EF):
where:
-
Hits_x% is the number of active compounds in the top x% of the ranked list.
-
N_x% is the total number of compounds in the top x% of the ranked list.
-
Hits_total is the total number of active compounds in the library.
-
N_total is the total number of compounds in the library.
-
-
Generate a Receiver Operating Characteristic (ROC) curve by plotting the true positive rate (sensitivity) against the false positive rate (1-specificity) at various score thresholds. The Area Under the Curve (AUC-ROC) provides a measure of the overall performance, with a value of 1.0 indicating perfect discrimination and 0.5 indicating random selection.
-
Data Presentation and Interpretation
The results of the cross-validation studies should be summarized in clear, comparative tables.
Table 1: Redocking and Software Comparison Results
| Docking Software | Top-Ranked Pose RMSD (Å) vs. Crystal Structure | Scoring Function | Computational Time (minutes/ligand) |
| AutoDock Vina | 1.25 | Empirical + Knowledge-based | ~2 |
| GOLD | 0.98 | GoldScore | ~5 |
| Glide (SP) | 1.10 | GlideScore | ~3 |
Data presented is illustrative.
Table 2: Enrichment Analysis Results
| Docking Software | EF at 1% | EF at 5% | AUC-ROC |
| AutoDock Vina | 15.2 | 8.5 | 0.78 |
| GOLD | 20.5 | 11.2 | 0.85 |
| Glide (SP) | 18.9 | 10.1 | 0.82 |
Data presented is illustrative.
Decision Logic for Protocol Selection
The choice of the final docking protocol depends on a holistic analysis of the validation data. The following diagram outlines the decision-making process.
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The Ascendance of Pyrazoline Emitters: A Comparative Benchmark for Next-Generation OLEDs
A Senior Application Scientist's Guide to the Performance, Synthesis, and Characterization of Novel Pyrazoline-Based OLED Materials
Introduction: The Quest for the Perfect Emitter
Organic Light-Emitting Diode (OLED) technology has irrevocably transformed the landscape of displays and solid-state lighting, offering unparalleled contrast, color fidelity, and form factor flexibility.[1] At the heart of every OLED device lies the emissive layer (EML), where the magic of converting electricity into light occurs. The performance of this layer is dictated by the choice of the emitter material. For decades, the field has been dominated by two primary classes of emitters: fluorescent materials (first generation) and phosphorescent materials (second generation). While fluorescent emitters are stable, their internal quantum efficiency (IQE) is fundamentally limited to 25%.[2] Phosphorescent emitters, typically based on noble metals like iridium, can achieve a theoretical IQE of 100% by harvesting both singlet and triplet excitons, but often suffer from high cost and, particularly for blue emitters, limited operational stability.[3][4]
This has spurred the development of a third generation of emitters: materials capable of Thermally Activated Delayed Fluorescence (TADF).[5] TADF emitters are designed to have a very small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). This small gap allows for the efficient up-conversion of non-emissive triplet excitons to emissive singlet excitons through a process called reverse intersystem crossing (RISC), enabling a theoretical IQE of 100% without the need for precious metals.[2][5]
Within this exciting class of materials, pyrazoline and its derivatives have emerged as exceptionally promising candidates.[6] Specifically, donor-acceptor molecules based on pyrazino[2,3-f][7][8]phenanthroline have demonstrated high performance, offering a compelling alternative to established TADF and phosphorescent systems.[7] This guide provides a comprehensive benchmark of these new pyrazoline-based materials, comparing their performance against leading alternatives, and provides detailed experimental protocols to support researchers in the field.
Performance Benchmark: Pyrazoline Emitters vs. The Field
The efficacy of an OLED emitter is not defined by a single metric but by a balance of efficiency, color purity, and operational lifetime. We will compare a representative high-performing pyrazino[2,3-f][7][8]phenanthroline-based emitter, PXZ-DPPN , against two state-of-the-art blue and green TADF emitters: the carbazole-based tMCzPN and the multiple-resonance (MR) TADF emitter DDMA-TXO2 .
| Emitter Material | Type | Max. External Quantum Efficiency (EQE) | Luminance (cd/m²) | CIE Coordinates (x, y) | Emission Color | Lifetime (LT₅₀) | Reference |
| PXZ-DPPN | Pyrazoline-based TADF | 20.1% | > 1,000 | (0.49, 0.50) | Yellow-Orange | Not Reported | [7] |
| tMCzPN | Carbazole-based TADF | 26.0% | > 1,000 | (0.20, 0.42) | Cyan | Not Reported | [9][10] |
| DDMA-TXO2 | Multiple-Resonance TADF | 19.5% | > 1,000 | (0.16, 0.20) | Blue | > 50 hours (LT₈₀ at 500 cd/m²) | [11] |
Analysis of Performance:
The data clearly positions pyrazoline-based emitters like PXZ-DPPN as highly competitive within the TADF landscape. While tMCzPN demonstrates a remarkably high EQE of 26.0%, the pyrazoline-based PXZ-DPPN achieves a very respectable 20.1%.[7][9][10] It is important to note that the emission color differs, with PXZ-DPPN emitting in the yellow-orange region, while tMCzPN provides a cyan emission. The choice between them would depend on the specific application, for instance, in creating white OLEDs through color mixing.
The multiple-resonance TADF emitter, DDMA-TXO2, offers a deep blue emission with excellent color purity (CIEy of 0.20), a critical component for full-color displays.[11] Its reported lifetime, while not a direct LT₅₀ value, is promising for a blue TADF emitter, a notoriously challenging class of materials in terms of stability.[3][4] The lack of reported lifetime data for PXZ-DPPN and tMCzPN in the initial findings highlights a common gap in preliminary material reports and underscores the importance of long-term stability testing.
Experimental Protocols: From Synthesis to Characterization
To ensure scientific integrity and reproducibility, this section details the methodologies for synthesizing a representative pyrazoline-based emitter and for fabricating and testing a multi-layer OLED device.
Synthesis of a Phenothiazine-based Pyrazoline Emitter
This protocol is a representative synthesis for a donor-acceptor type pyrazoline emitter, analogous to the structure of high-performance materials like PXZ-DPPN. The core concept involves the reaction of a phenothiazine donor with a pyrazino[2,3-f][7][8]phenanthroline acceptor.
Diagram of Synthetic Pathway:
Caption: Synthetic workflow for a pyrazoline-based TADF emitter.
Step-by-Step Protocol:
-
Reactant Preparation: In a flame-dried Schlenk flask, combine the halogenated pyrazino[2,3-f][7][8]phenanthroline acceptor (1.0 eq), the phenothiazine donor (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium tert-butoxide (NaOtBu) (1.4 eq).
-
Solvent Addition: Add anhydrous toluene to the flask via syringe under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction: Heat the mixture to reflux (approximately 110°C) and stir for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: The palladium catalyst facilitates the Buchwald-Hartwig cross-coupling reaction, forming the crucial C-N bond between the donor and acceptor moieties. The inert atmosphere prevents oxidation of the catalyst and reactants.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Extract the product with an organic solvent like dichloromethane and wash with brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel. Further purification can be achieved by temperature-gradient sublimation to obtain the high-purity material required for OLED fabrication. Trustworthiness: High purity (>99.9%) is critical as impurities can act as quenching sites or charge traps, severely degrading device performance and lifetime.
OLED Device Fabrication: Vacuum Thermal Evaporation
The following is a standard protocol for the fabrication of a multi-layer OLED device using vacuum thermal evaporation, a technique that ensures high-purity, uniform thin films.[3][11]
Diagram of OLED Fabrication Workflow:
Caption: Workflow for vacuum thermal evaporation OLED fabrication.
Step-by-Step Protocol:
-
Substrate Preparation: Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven. Causality: Thorough cleaning removes organic and particulate contaminants that can cause short circuits.
-
Plasma Treatment: Immediately before loading into the deposition chamber, treat the ITO surface with UV-Ozone or Oxygen plasma for 5-10 minutes. Causality: This treatment increases the work function of the ITO, facilitating efficient hole injection, and improves the adhesion of the subsequent organic layer.
-
Layer Deposition: Place the substrates and crucibles containing the organic materials and metals into a high-vacuum chamber (pressure < 10⁻⁶ Torr). Deposit the layers sequentially by resistive heating of the crucibles. A typical device architecture would be:
-
Hole Injection Layer (HIL): e.g., HAT-CN (10 nm)
-
Hole Transport Layer (HTL): e.g., TAPC (40 nm)
-
Emissive Layer (EML): e.g., Host material (e.g., mCBP) doped with the pyrazoline emitter (e.g., 20 wt%) (30 nm)
-
Electron Transport Layer (ETL): e.g., TPBi (40 nm)
-
Electron Injection Layer (EIL): e.g., LiF (1 nm)
-
Cathode: Aluminum (Al) (100 nm)
-
Trustworthiness: The deposition rates and layer thicknesses must be precisely controlled using quartz crystal microbalances to ensure device reproducibility and optimal performance.
-
-
Encapsulation: After deposition, transfer the devices to a nitrogen-filled glovebox without exposure to air. Encapsulate the devices using a glass lid and a UV-curable epoxy resin. Causality: The organic materials and low work function cathode are highly sensitive to oxygen and moisture, which cause rapid degradation. Encapsulation is essential for achieving a long operational lifetime.
Device Performance Characterization
Diagram of Characterization Workflow:
Caption: Key performance characterization steps for an OLED device.
Step-by-Step Protocol:
-
Current-Voltage-Luminance (I-V-L) Measurement: Place the encapsulated device in a test jig. Use a source measure unit (SMU) to apply a forward voltage bias and measure the current density (J). Simultaneously, measure the luminance (L) using a calibrated photodiode or a spectroradiometer.[12]
-
Data Derived: From the J-V-L curves, calculate the External Quantum Efficiency (EQE) , Current Efficiency (cd/A) , and Power Efficiency (lm/W) .
-
-
Electroluminescence (EL) Spectrum and CIE Coordinates: At a specific current density (e.g., corresponding to 1000 cd/m²), record the EL spectrum using a spectroradiometer. From the spectrum, calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates (x, y).[13]
-
Operational Lifetime Measurement: Drive the device at a constant DC current corresponding to a specific initial luminance (e.g., L₀ = 1000 cd/m²).[7] Monitor the luminance over time in an environmentally controlled chamber. The lifetime is typically reported as LT₅₀ (the time for the luminance to decay to 50% of its initial value) or LT₉₀ (90% of initial value).[14][15] Trustworthiness: Constant current testing is the industry standard as it more closely mimics the active-matrix driving schemes used in commercial displays.
Conclusion and Future Outlook
The emergence of high-efficiency pyrazoline-based TADF emitters represents a significant advancement in the field of OLEDs. As demonstrated, materials like PXZ-DPPN offer performance that is highly competitive with other leading TADF systems, providing a compelling, noble-metal-free path to achieving 100% internal quantum efficiency. Their synthetic accessibility and tunable electronic properties make them a versatile platform for developing emitters across the visible spectrum.
The primary challenge moving forward, as with all novel emitters, is the rigorous assessment and improvement of operational stability. While initial efficiency metrics are promising, long-term device lifetime under operational stress will be the ultimate determinant of their commercial viability, particularly for the demanding blue emission required for next-generation displays. The protocols and comparative data presented in this guide offer a robust framework for researchers to benchmark their own novel pyrazoline materials and contribute to the ongoing quest for the perfect OLED emitter.
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Structure, principle, and fabrication technologies of OLED. (a)... - ResearchGate. ResearchGate.
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A Head-to-Head Comparison of Pyrazoline and Oxazole Scaffolds in Medicinal Chemistry
A Senior Application Scientist's Guide to Scaffold Selection and Drug Design
Abstract
In the landscape of medicinal chemistry, five-membered heterocyclic scaffolds are foundational building blocks for drug discovery. Among these, pyrazolines and oxazoles have emerged as "privileged scaffolds" due to their versatile synthetic accessibility and broad spectrum of pharmacological activities.[1][2] This guide provides a head-to-head comparison of these two crucial heterocycles, moving beyond a simple recitation of their properties to offer an in-depth analysis of their respective strengths and weaknesses. We will dissect their physicochemical characteristics, compare synthetic strategies, evaluate their performance across key therapeutic areas, and provide actionable insights into structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals, offering a framework for rational scaffold selection grounded in mechanistic understanding and supported by experimental data.
Introduction: The Significance of Five-Membered Heterocycles
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, primarily because their unique structures facilitate interactions with a wide array of biological targets like enzymes and receptors.[3][4] Their ability to present functional groups in specific three-dimensional orientations, engage in hydrogen bonding, and modulate physicochemical properties like solubility and bioavailability makes them indispensable in drug design.
-
Pyrazoline: A five-membered heterocycle containing two adjacent nitrogen atoms and one endocyclic double bond.[5][6] The most common and stable isomer in medicinal chemistry is 2-pyrazoline (4,5-dihydro-1H-pyrazole).[7][8] Its non-aromatic, puckered structure allows for specific stereochemical arrangements of substituents, a critical feature for precise target engagement.
-
Oxazole: An aromatic five-membered heterocycle containing one oxygen and one nitrogen atom at positions 1 and 3, respectively.[9][10] Its planar, aromatic nature makes it a stable core and a bioisostere for other aromatic systems, while the constituent heteroatoms serve as key interaction points.[8][11]
This guide will systematically compare these two scaffolds to illuminate the subtle yet critical differences that dictate their suitability for various drug discovery campaigns.
Physicochemical and Structural Properties: A Tale of Two Rings
The choice between a pyrazoline and an oxazole scaffold is often dictated by the desired physicochemical properties of the final molecule, which are governed by their fundamental structural differences.
| Property | Pyrazoline (2-Pyrazoline) | Oxazole | Medicinal Chemistry Implications |
| Aromaticity | Non-aromatic | Aromatic | Oxazole's aromaticity confers high chemical stability and allows for π-π stacking interactions with targets. Pyrazoline's non-planar nature provides specific 3D pharmacophores. |
| Ring Conformation | Puckered, chiral center often present | Planar | The defined stereochemistry of pyrazolines can be crucial for selective receptor or enzyme inhibition. The planarity of oxazoles is suitable for insertion into flat binding pockets. |
| Hydrogen Bonding | N-H at position 1 is an H-bond donor. | Nitrogen at position 3 is an H-bond acceptor. | The N-H proton on an unsubstituted pyrazoline offers a key H-bond donor site, which can be acylated or alkylated to tune properties. Oxazole's nitrogen is a pyridine-like acceptor.[12] |
| Basicity | Basic in nature.[6] | Weakly basic. | The basic nitrogen atoms in pyrazoline can be advantageous for salt formation, improving solubility and formulation options. |
| Chemical Stability | Generally stable; 1-pyrazolines can be unstable.[13] | Highly stable liquid at room temperature (boiling point 69 °C).[10] | Oxazoles are more resistant to oxidation but can undergo ring-opening with certain nucleophiles.[14] 2-Pyrazolines are the most frequently studied due to their greater stability compared to other isomers.[15] |
The fundamental distinction is that of a flexible, 3D-oriented scaffold (pyrazoline) versus a rigid, planar, and aromatic one (oxazole). This difference is the primary driver for scaffold selection based on the topology of the target's binding site.
Comparative Synthetic Strategies
Both scaffolds are synthetically accessible, but the choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.
Pyrazoline Synthesis: The Chalcone Route
The most prevalent method for synthesizing 2-pyrazolines involves the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine or its derivatives.[5][16] This reaction is robust, high-yielding, and allows for significant diversity at multiple positions.
Diagram: General Workflow for Pyrazoline Synthesis
Caption: A common pathway for synthesizing diverse 2-pyrazoline scaffolds.
Oxazole Synthesis: Classic Cyclization Methods
Oxazole synthesis often relies on the construction of the ring from acyclic precursors. Several named reactions are employed, each offering distinct advantages.
-
Robinson-Gabriel Synthesis: Involves the cyclization and dehydration of an α-acylamino ketone.[14] This is a classic and reliable method for producing 2,5-disubstituted oxazoles.
-
Van Leusen Oxazole Synthesis: A one-pot reaction of an aldehyde with tosylmethylisocyanide (TosMIC) under basic conditions.[17] This method is highly efficient for generating 5-substituted oxazoles.[17]
-
Other Methods: Additional routes include the Fischer oxazole synthesis and the reaction of α-haloketones with primary amides.[11][14]
Diagram: Robinson-Gabriel Synthesis Workflow
Caption: The Robinson-Gabriel synthesis for preparing substituted oxazoles.
Causality Behind Choice: The choice of synthetic route is strategic. For pyrazolines, the chalcone method is superior for generating large libraries with diversity at three points (on the two aryl rings and the N1 position). For oxazoles, the Robinson-Gabriel synthesis is ideal for creating 2,5-diaryl oxazoles, while the Van Leusen reaction is preferred when the C5 position is the primary point of diversification.[17]
Pharmacological Profile: A Head-to-Head Battleground
Both scaffolds exhibit a remarkably broad range of biological activities.[18][19] However, subtle trends suggest where each might have an edge.
Anticancer Activity
Both pyrazoline and oxazole derivatives are potent anticancer agents, often targeting key signaling proteins like tyrosine kinases.[7][20]
-
Pyrazolines: Many pyrazoline derivatives function as potent inhibitors of kinases like EGFR-TK and can induce cell cycle arrest and apoptosis.[20][21] The 3D structure of the pyrazoline ring allows it to fit into complex ATP-binding pockets. Some steroidal pyrazolines have also shown significant anticancer potential.[22]
-
Oxazoles: Oxazole-containing compounds also exhibit strong anticancer activity.[23] Their planar structure can be advantageous for intercalating with DNA or for mimicking aromatic amino acid residues in enzyme active sites.
Comparative Data: Anticancer Activity
| Compound Type | Target/Cell Line | Reported Activity (IC₅₀) | Reference |
| Pyrazoline Derivative (10c) | HepG-2 (Liver Cancer) | 1.82 µM | [20][21] |
| Pyrazoline Derivative (10b) | EGFR-TK | 0.16 µM | [20][21] |
| Oxadiazole-based (Structurally related to Oxazole) Derivative (5a) | EGFR-TK | 0.09 µM | [20][21] |
| Pyrazoline-Indole Hybrid | MCF-7 (Breast Cancer) | 0.67 µM | [24] |
| Oxazole-Pyridyl-Pyrazoline Hybrid (6d) | NCI-60 Cell Line Panel | Potent (Specific values vary) | [25] |
Note: Direct comparison is challenging as assays and specific substitutions differ. This table illustrates the general potency found in the literature.
Antimicrobial Activity
This is another area where both scaffolds are highly active.
-
Pyrazolines: Derivatives have demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria as well as various fungal strains.[2][26]
-
Oxazoles: The oxazole ring is a component of the antibiotic linezolid, highlighting its clinical relevance.[11] Numerous synthetic oxazoles show potent antibacterial and antifungal effects.[10][27]
Causality in Mechanism: The mechanism often involves inhibiting essential microbial enzymes. For instance, some oxazole derivatives inhibit bacterial DNA gyrase, while pyrazolines can disrupt cell wall synthesis or other metabolic pathways.[27] The choice of scaffold might be guided by the specific enzyme target.
Anti-inflammatory and Analgesic Activity
-
Pyrazolines: The pyrazole nucleus (the aromatic parent of pyrazoline) is famously found in non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib.[1] Pyrazoline derivatives likewise show significant anti-inflammatory and analgesic effects.[15][18]
-
Oxazoles: The NSAID oxaprozin features an oxazole core, confirming the utility of this scaffold in developing anti-inflammatory agents.[23][27]
Structure-Activity Relationship (SAR) Insights
Understanding how structural modifications impact biological activity is key to rational drug design.
Diagram: Comparative Pharmacophore Features
Caption: Key substitution points and their typical roles in modulating activity for pyrazoline and oxazole scaffolds.
-
Pyrazoline SAR:
-
N1 Position: Substitution at the N1 position is a critical modulator. Small acyl groups can enhance activity, while larger substituents can be used to probe for additional binding pockets or improve pharmacokinetic properties.[28]
-
C3 and C5 Positions: Aryl groups are most common at these positions. Electron-withdrawing or -donating groups on these rings can drastically alter the electronic properties and binding affinity of the molecule.[13] The relative stereochemistry of these substituents is often crucial for activity.
-
-
Oxazole SAR:
-
C2 and C5 Positions: These are the most common points for substitution. Large aromatic or heterocyclic groups at these positions often enhance activity by engaging in π-stacking or hydrophobic interactions.[9][11]
-
C4 Position: Substitution at C4 is less common but can be used to fine-tune the electronic nature of the ring and block potential metabolic sites.
-
The Nitrogen Atom: The lone pair on the nitrogen atom at position 3 is a key hydrogen bond acceptor, and its accessibility is a critical factor in target binding.[4]
-
Experimental Protocols
To ensure this guide is self-validating, we provide detailed, representative protocols for the synthesis of a pyrazoline derivative and for a standard biological evaluation.
Protocol 1: Synthesis of a 1,3,5-Trisubstituted-2-Pyrazoline Derivative
This protocol is based on the common reaction between a chalcone and phenylhydrazine.[5]
Objective: To synthesize 1,5-diphenyl-3-(4-methoxyphenyl)-2-pyrazoline.
Materials:
-
1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone)
-
Phenylhydrazine hydrochloride
-
Sodium acetate
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware, magnetic stirrer with hotplate, reflux condenser.
Procedure:
-
In a 100 mL round-bottom flask, dissolve the chalcone (0.01 mol) in ethanol (30 mL).
-
Add phenylhydrazine hydrochloride (0.012 mol) and sodium acetate (0.02 mol) to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours, with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-cold water (100 mL) and stir.
-
The solid product will precipitate. Filter the solid using a Büchner funnel, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazoline derivative.
-
Characterize the final product using IR, ¹H-NMR, and Mass Spectrometry to confirm its structure.[5]
Protocol 2: In Vitro Anticancer Screening using MTT Assay
This protocol describes a standard method for assessing the cytotoxicity of a synthesized compound against a cancer cell line.[20]
Objective: To determine the IC₅₀ value of a test compound against the HepG-2 human liver cancer cell line.
Materials:
-
HepG-2 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compound (e.g., the synthesized pyrazoline) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG-2 cells into a 96-well plate at a density of approximately 5 × 10³ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions (in triplicate). Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours in the CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Outlook
The head-to-head comparison reveals that both pyrazoline and oxazole are exceptionally valuable scaffolds, but their optimal application depends on the specific goals of the drug discovery program.
-
Choose Pyrazoline when: A non-planar, 3D-defined pharmacophore is required to fit a complex or deep binding pocket. When stereochemistry is a critical determinant of selectivity. When an N-H hydrogen bond donor is a key desired interaction.
-
Choose Oxazole when: A rigid, aromatic, and chemically stable core is needed. When π-π stacking interactions are anticipated to be important for binding. When a bioisosteric replacement for a phenyl or other aromatic ring is sought.
The future of drug design with these scaffolds lies in the creation of novel hybrid molecules that combine the features of pyrazolines, oxazoles, and other pharmacophores to achieve multi-target activity or improved selectivity.[24][25] Furthermore, exploring new, greener synthetic routes will continue to enhance the accessibility and utility of these privileged structures in medicinal chemistry.[11]
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Grover, G., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16. Available at: [Link]
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Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. ResearchGate. Available at: [Link]
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Pundir, K. (2015). Synthesis and characterization of Pyrazoline derivatives. ResearchGate. Available at: [Link]
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Faria, J. V., et al. (2017). Review: biologically active pyrazole derivatives. RSC Publishing. Available at: [Link]
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Li, K., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1608. Available at: [Link]
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Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate. Available at: [Link]
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Sharma, G., et al. (2015). Pharmacological Activities of Pyrazoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 34(1), 180-186. Available at: [Link]
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Tan, Y., et al. (2017). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. Molecules, 22(12), 2063. Available at: [Link]
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Kumaraswamy, D., & Prashanth, D. (2017). SYNTHESIS AND EVALUATION OF PYRAZOLINE DERIVATIVES AS ANTIBACTERIAL AGENTS. International Journal of Pharmacy and Biological Sciences, 7(2), 84-91. Available at: [Link]
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Bansal, R., & Singh, R. (2020). Steroidal pyrazolines as a promising scaffold in drug discovery. Future Medicinal Chemistry, 12(10), 949-959. Available at: [Link]
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Kumar, V., et al. (2023). Synthesis and Pharmacological Activities of Pyrazoline Derivatives: A Review of the Last Decade. Semantic Scholar. Available at: [Link]
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Singh, G., et al. (2019). Pyrazoline as a medicinal scaffold. Revista Bionatura, 4(4), 10. Available at: [Link]
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Zhang, Z., et al. (2022). Novel "Phenyl-Pyrazoline-Oxadiazole" Ternary Substructure Derivatives: Synthesis, Insecticidal Activities, and Structure-Activity Relationship Study. Journal of Agricultural and Food Chemistry, 70(44), 14216-14227. Available at: [Link]
-
Tuccinardi, T., et al. (2017). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of Medicinal Chemistry, 60(17), 7406-7422. Available at: [Link]
-
Sangani, C. B., et al. (2020). Design and efficient synthesis of pyrazoline and isoxazole bridged indole C-glycoside hybrids as potential anticancer agents. Scientific Reports, 10(1), 6682. Available at: [Link]
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Kumar, A., et al. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega, 7(43), 37881-37905. Available at: [Link]
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Patel, K. D., et al. (2021). Synthesis and Molecular Docking Study of New 1,3-Oxazole Clubbed Pyridyl-Pyrazolines As Anticancer and Antimicrobial Agents. ResearchGate. Available at: [Link]
-
El-Naggar, A. M., et al. (2024). New oxadiazole and pyrazoline derivatives as anti-proliferative agents targeting EGFR-TK: design, synthesis, biological evaluation and molecular docking study. Scientific Reports, 14(1), 5474. Available at: [Link]
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Al-Warhi, T., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole and Oxadiazole Derivatives: a Review. Topics in Current Chemistry, 380(5), 32. Available at: [Link]
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El-Naggar, A. M., et al. (2024). New oxadiazole and pyrazoline derivatives as anti-proliferative agents targeting EGFR-TK: design, synthesis, biological evaluation and molecular docking study. ResearchGate. Available at: [Link]
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Singh, R., et al. (2022). Pyrazoline derivatives as an anticancer activity. International Journal of Creative Research Thoughts (IJCRT), 10(12). Available at: [Link]
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Tomšič, T., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. ResearchGate. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,3-Diphenyl-4,5-dihydro-1H-pyrazole
For laboratory professionals engaged in research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe and ethical scientific practice. This guide provides a detailed, step-by-step protocol for the proper disposal of 1,3-Diphenyl-4,5-dihydro-1H-pyrazole, grounding procedural instructions in the principles of chemical safety and regulatory compliance.
A crucial first step in handling any chemical is to consult its Safety Data Sheet (SDS). However, for specialized compounds like this compound, a comprehensive SDS may not always be readily available. In such cases, a conservative "worst-case" approach is mandated. This guide infers the hazard profile from structurally analogous pyrazole derivatives to ensure a high margin of safety in all handling and disposal operations[1].
Hazard Assessment: A Precautionary Approach
Understanding the potential risks is the foundation of safe disposal. Based on data from similar pyrazole compounds, this compound should be handled as a substance with the potential for skin and eye irritation, oral toxicity if ingested, and as a combustible solid[2][3]. Furthermore, many complex organic molecules pose a threat to aquatic ecosystems and should not be released into the environment[1][3].
This assessment dictates that the compound must be treated as hazardous waste, subject to stringent disposal protocols to protect both laboratory personnel and the environment.
| Hazard Category | Classification & Findings | Surrogate Compound(s) |
| Acute Oral Toxicity | Harmful if swallowed[2]. | 1-Phenyl-3-methyl-5-pyrazolone |
| Skin Irritation | Classified as a skin irritant[1]. | Diphenyl-1H-pyrazole-4,5-diamine, 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde |
| Eye Irritation | Causes serious eye irritation/damage[1][3]. | Diphenyl-1H-pyrazole-4,5-diamine, 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde, Pyrazole |
| Specific Target Organ Toxicity | May cause respiratory irritation. | 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde |
| Environmental Hazards | Potentially harmful to aquatic life with long-lasting effects; should not enter sewer systems[1][3]. | Diphenyl-1H-pyrazole-4,5-diamine, Pyrazole |
| Physical Hazards | Classified as a combustible solid. | 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde |
Regulatory Framework: Adherence to EPA and OSHA Mandates
The disposal procedures outlined below are designed to comply with two primary sets of U.S. federal regulations:
-
The Resource Conservation and Recovery Act (RCRA): Enforced by the Environmental Protection Agency (EPA), RCRA governs the management of hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" responsibility[4]. This guide aligns with the RCRA framework for hazardous waste identification, management, and disposal[5][6][7].
-
Occupational Safety and Health Administration (OSHA) Standards: The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) requires laboratories to have a Chemical Hygiene Plan (CHP) and to provide training and resources to protect workers[8][9]. The procedures herein should be integrated into your institution's CHP.
Core Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a self-validating system for the safe and compliant disposal of this compound waste.
Before handling the waste, ensure you are wearing the appropriate PPE to mitigate exposure risks identified in the hazard assessment.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Eye Protection: Chemical safety goggles or a face shield if there is a splash risk.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If handling fine powders outside of a fume hood, a dust mask (e.g., N95) is recommended.
Proper segregation is critical to prevent dangerous chemical reactions and ensure correct disposal routing[10][11].
-
Waste Identification: This waste stream includes pure, unused this compound, reaction mixtures containing the compound, and any materials grossly contaminated with it (e.g., weighing papers, gloves, absorbent pads)[1].
-
Segregation: Do not mix this waste with other waste streams, particularly aqueous, acidic, or incompatible chemical waste[10]. It should be collected in a dedicated hazardous waste container.
The integrity and clear communication of the waste container's contents are mandated by RCRA and OSHA[10][12].
-
Container Selection: Use a sealable, chemically compatible container. For solid waste, a high-density polyethylene (HDPE) wide-mouth bottle or drum is suitable. Ensure the container is in good condition with no leaks or cracks.
-
Labeling: The moment the first drop of waste enters the container, it must be labeled. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A clear indication of the hazards (e.g., "Irritant," "Combustible Solid")
-
The date on which waste was first added (accumulation start date)
-
Follow your institution's guidelines for hazardous waste accumulation, which are based on your facility's generator status (e.g., Large Quantity Generator, Small Quantity Generator)[13][14].
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a central accumulation area[12]. This area should be secure, well-ventilated, and away from heat sources or incompatible materials.
-
Container Management: Keep the waste container closed at all times except when adding waste[12].
-
Inspection: Regularly inspect the container for any signs of degradation or leakage[10].
The final disposal of this chemical waste must be handled by a licensed professional hazardous waste disposal company[1][11].
-
Request Pickup: Follow your institution's established procedure for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department.
-
Manifesting: For off-site disposal, the waste will be tracked using a Hazardous Waste Manifest, which documents its journey to a licensed Treatment, Storage, and Disposal Facility (TSDF)[12][14].
-
Recommended Disposal Method: The most appropriate disposal method for this type of organic compound is high-temperature incineration at a permitted TSDF[1][10]. This process destroys the chemical, converting it into less harmful components.
Disposal Process Visualization
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for safe and compliant disposal.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe handling and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
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What it Really Means to be RCRA Compliant with Hazardous Waste. (2019). Clean Management Environmental Group, Inc.[Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
